molecular formula C40H53N7O5S2 B1684569 Cobicistat CAS No. 1004316-88-4

Cobicistat

Numéro de catalogue: B1684569
Numéro CAS: 1004316-88-4
Poids moléculaire: 776.0 g/mol
Clé InChI: ZCIGNRJZKPOIKD-CQXVEOKZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cobicistat (GS-9350) is a potent, mechanism-based inhibitor of cytochrome P450 3A (CYP3A) isoforms, specifically developed for use as a pharmacokinetic enhancer in research applications . Its primary research value lies in its selective inhibition of hepatic and intestinal CYP3A enzymes, which are responsible for the metabolism of many compounds . By effectively inhibiting CYP3A-mediated metabolism, this compound increases the systemic exposure and prolongs the half-life of co-administered compounds that are substrates of this enzymatic pathway, allowing for the study of enhanced pharmacological effects . A key advantage of this compound in experimental models is its selectivity; unlike ritonavir, another known CYP3A inhibitor, this compound demonstrates a lower potential for off-target drug interactions due to its more specific inhibition profile, with minimal to no inhibition of other cytochrome P450 enzymes like CYP1A2, CYP2C9, CYP2C19, and CYP2D6 . Furthermore, this compound is devoid of anti-HIV activity, making it a clean tool for studying pharmacokinetic enhancement without confounding antiviral effects in relevant research models . It also inhibits key transport proteins, including P-glycoprotein (ABCB1), breast cancer resistance protein (BCRP), and organic anion transporter proteins (OATP1B1 and OATP1B3), which can be leveraged to study drug absorption and tissue distribution . Researchers utilize this compound to boost the experimental bioavailability of other agents, facilitating the investigation of their mechanisms and effects at lower dosage regimens in vitro and in vivo . This product is supplied for laboratory research purposes only.

Propriétés

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIGNRJZKPOIKD-CQXVEOKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53N7O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143269
Record name Cobicistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004316-88-4
Record name Cobicistat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004316-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cobicistat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004316884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobicistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cobicistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COBICISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW2E03M5PG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cobicistat: A Deep Dive into its Discovery and Synthetic Evolution for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic pathways of cobicistat, a potent and selective cytochrome P450 3A4 (CYP3A4) inhibitor. Developed as a pharmacoenhancer, this compound plays a crucial role in modern HIV therapy by boosting the plasma concentrations of co-administered antiretroviral agents. This document delves into the strategic rationale behind its design, evolving from the structural backbone of ritonavir, and meticulously details the various synthetic routes that have been developed, from initial discovery to process-scale manufacturing. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Genesis of a Pharmacoenhancer

The advent of highly active antiretroviral therapy (HAART) revolutionized the management of HIV/AIDS. However, the high pill burden and complex dosing schedules of early regimens presented significant challenges to patient adherence. A key strategy to simplify these regimens was the introduction of pharmacokinetic enhancers, or "boosters." These agents inhibit the metabolic enzymes responsible for the breakdown of antiretroviral drugs, thereby increasing their plasma concentrations and allowing for lower or less frequent dosing.

Ritonavir, an HIV protease inhibitor, was the first compound widely used as a pharmacoenhancer due to its potent inhibition of CYP3A4. However, ritonavir possesses its own anti-HIV activity, which can contribute to the development of drug resistance, and is associated with undesirable side effects such as gastrointestinal intolerance and lipid abnormalities.[1][2] This created a clear unmet need for a dedicated pharmacoenhancer devoid of antiviral activity and with an improved side-effect profile.

This compound (formerly GS-9350), developed by Gilead Sciences, emerged as the answer to this need.[3][4] It is a potent, mechanism-based inhibitor of CYP3A enzymes, particularly CYP3A4, with no clinically relevant anti-HIV activity.[5][6] This selective activity profile makes it an ideal "clean" booster for several antiretroviral drugs, including the integrase inhibitor elvitegravir and the protease inhibitors atazanavir and darunavir.[7][8]

The Discovery of this compound: A Tale of Rational Drug Design

The discovery of this compound is a prime example of successful structure-activity relationship (SAR) studies. Scientists at Gilead Sciences utilized ritonavir as a lead compound to design a molecule that retained potent CYP3A4 inhibition while eliminating anti-HIV activity.[3]

From Ritonavir to a Dedicated Booster: Key Structural Modifications

The key structural modifications that distinguish this compound from ritonavir were meticulously planned to achieve the desired pharmacological profile:

  • Elimination of the Hydroxyl Group: The secondary hydroxyl group in the backbone of ritonavir is crucial for its binding to the HIV protease active site. Its removal in the this compound scaffold was a critical step in abrogating anti-HIV activity.[3]

  • Modification of the Valine Moiety: The terminal valine residue in ritonavir was replaced with a 2-morpholinoethyl group. This alteration further reduced any residual affinity for HIV protease and improved the molecule's physicochemical properties, such as aqueous solubility.[3][9]

  • Retention of the Thiazole Moieties: The two thiazole-containing fragments of ritonavir were identified as being critical for potent CYP3A4 inhibition. These were therefore retained in the this compound structure. The nitrogen atom of one of the thiazole rings is understood to directly coordinate with the heme iron of the CYP3A4 enzyme, leading to potent inhibition.[9][10]

These rational design choices resulted in a molecule with potent and selective inhibition of the CYP3A isozyme family (IC50 = 0.15 μM) and a significantly improved safety and drug-drug interaction profile compared to ritonavir.[2][3]

Mechanism of Action: Selective CYP3A4 Inhibition

This compound functions as a mechanism-based inhibitor of CYP3A4. This means that it is a substrate for the enzyme and is converted to a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[5] This potent and durable inhibition of CYP3A4 in the liver and gut wall is the cornerstone of its pharmacoenhancing effect.

This compound Mechanism of Action Mechanism of this compound as a CYP3A4 Inhibitor This compound This compound Metabolism Metabolism This compound->Metabolism Substrate for CYP3A4 CYP3A4 Enzyme (in Liver and Gut Wall) Inactive_Complex Irreversible Covalent Complex (Inactive CYP3A4) CYP3A4->Inactive_Complex Metabolism->CYP3A4 Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite Reactive_Metabolite->Inactive_Complex Covalently binds to ARV_Metabolism Decreased Metabolism Inactive_Complex->ARV_Metabolism Inhibits ARV Co-administered Antiretroviral Drug (e.g., Atazanavir, Darunavir) ARV->ARV_Metabolism ARV_Metabolism->CYP3A4 Metabolized by Increased_Plasma_Levels Increased Plasma Concentration of ARV ARV_Metabolism->Increased_Plasma_Levels Leads to

Figure 1: Mechanism of action of this compound as a CYP3A4 inhibitor.

The Synthetic Pathways to this compound: A Medicinal Chemist's Perspective

The synthesis of a complex molecule like this compound presents numerous challenges, including the control of multiple stereocenters and the efficient construction of its various fragments. Several synthetic routes have been reported in the scientific and patent literature, each with its own set of advantages and disadvantages. This section will provide a detailed analysis of the key synthetic strategies.

The retrosynthetic analysis of this compound generally breaks the molecule down into three key fragments:

  • Fragment A: The morpholino-containing amino acid derivative.

  • Fragment B: The central diamine core.

  • Fragment C: The thiazole-containing carbamate portion.

Synthesis of Fragment A: The Morpholino Amino Acid

The synthesis of the (2S)-2-({--INVALID-LINK--carbamoyl}amino)-4-(morpholin-4-yl)butanoic acid fragment has been approached in various ways. A common strategy, as outlined by Xu et al. in ACS Medicinal Chemistry Letters, starts from a protected L-aspartic acid derivative.[9]

Representative Protocol for Fragment A Synthesis:

  • Starting Material: Commercially available (S)-4-amino-2-(tert-butoxycarbonylamino)butanoic acid.

  • Reductive Amination: The primary amine is reductively aminated with morpholine-4-carbaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to introduce the morpholine moiety.

  • Urea Formation: The resulting secondary amine is then reacted with a pre-formed carbamoyl chloride derivative of (2-isopropylthiazol-4-yl)-N-methylmethanamine to form the urea linkage.

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group is removed under acidic conditions to yield the free amine of Fragment A, ready for coupling.

Synthesis of Fragment B: The Chiral Diamine Core

The stereoselective synthesis of the (2R,5R)-5-amino-1,6-diphenylhexan-2-yl)carbamate core is a critical and challenging aspect of the overall synthesis. Several approaches have been developed to control the stereochemistry of the two chiral centers.

One notable route involves the use of a chiral auxiliary-mediated aldol reaction, while another employs an asymmetric hydrogenation. Patent literature also describes processes starting from L-phenylalaninol.[11][12]

Key Strategies for Fragment B Synthesis:

  • From L-Phenylalaninol: This approach often involves the conversion of L-phenylalaninol to a suitable electrophile or nucleophile, followed by a coupling reaction to form the C6 backbone. Stereocontrol is typically achieved through the use of chiral reagents or catalysts.[12]

  • Asymmetric Synthesis: More modern approaches may utilize asymmetric catalysis to set the stereocenters with high enantiomeric and diastereomeric purity, reducing the need for chiral auxiliaries or resolutions.

A key intermediate in several patented syntheses is (2R,5R)-1,6-diphenylhexane-2,5-diamine.[12]

Synthesis of Fragment C: The Thiazole Carbamate

The thiazol-5-ylmethyl carbamate fragment is typically prepared from 5-(hydroxymethyl)thiazole.

Representative Protocol for Fragment C Synthesis:

  • Carbonate Formation: 5-(hydroxymethyl)thiazole is reacted with a chloroformate, such as p-nitrophenyl chloroformate, in the presence of a base to form an activated carbonate.

  • Carbamate Formation: This activated carbonate is then reacted with an amine to form the desired carbamate. In the context of the total synthesis, this fragment is often coupled with the fully elaborated Fragment A-B conjugate.

Convergent Synthesis of this compound

The final assembly of this compound is typically achieved through a convergent approach, where the pre-synthesized fragments are coupled together in the final stages. This strategy maximizes efficiency and allows for the purification of intermediates at various stages.

The most common convergent strategy involves the amide coupling of Fragment A with the free amine of Fragment B, followed by the introduction of Fragment C.

This compound Convergent Synthesis Convergent Synthetic Strategy for this compound cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Fragment C Synthesis Start_A Protected L-Aspartic Acid Derivative Frag_A Fragment A (Morpholino Amino Acid) Start_A->Frag_A Multi-step synthesis AB_Coupling Amide Bond Formation Frag_A->AB_Coupling Start_B L-Phenylalaninol or other chiral starting material Frag_B Fragment B (Chiral Diamine Core) Start_B->Frag_B Stereoselective synthesis Frag_B->AB_Coupling Start_C 5-(hydroxymethyl)thiazole Frag_C Fragment C (Thiazole Carbamate Precursor) Start_C->Frag_C Final_Coupling Carbamate Formation Frag_C->Final_Coupling Fragment_AB Fragment A-B Conjugate AB_Coupling->Fragment_AB Fragment_AB->Final_Coupling This compound This compound Final_Coupling->this compound

Figure 2: A generalized convergent synthetic pathway for this compound.

A Published Synthetic Route:

A well-documented synthesis was published by Xu et al. in ACS Medicinal Chemistry Letters in 2010.[9] This route is a testament to the application of modern synthetic organic chemistry to the efficient construction of a complex pharmaceutical agent. The key steps are outlined below:

Table 1: Key Reactions in the Published Synthesis of this compound

StepReaction TypeStarting MaterialsKey ReagentsProduct
1 Amide CouplingFragment A (acid) and Fragment B (amine)EDC, HOBtAmide intermediate
2 Carbamate FormationAmide intermediate and activated Fragment CBaseThis compound

Experimental Protocol: Final Coupling Step (Illustrative)

To a solution of the Fragment A-B amide intermediate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C is added a base (e.g., diisopropylethylamine, 1.2 eq). The activated carbonate of 5-(hydroxymethyl)thiazole (1.1 eq) is then added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.[13]

Industrial Scale-Up and Process Chemistry Considerations

For the large-scale synthesis of this compound, several factors become critically important:

  • Cost of Goods: The selection of inexpensive and readily available starting materials and reagents is paramount.

  • Process Safety: The avoidance of hazardous reagents and reaction conditions is a primary concern. For instance, some early lab-scale syntheses may have used reagents that are not suitable for large-scale production.[11]

  • Telescoping of Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates can significantly improve efficiency and reduce waste.

  • Crystallization and Purification: The development of robust crystallization methods for the final product and key intermediates is essential for achieving high purity and ensuring batch-to-batch consistency. This compound itself is known to be an amorphous solid, which can present formulation challenges. To address this, it is often formulated as a co-precipitate with silicon dioxide.[1][14]

Patent literature often provides insights into the evolution of synthetic routes towards more scalable and cost-effective processes. These documents frequently describe alternative reagents, solvent systems, and purification methods optimized for manufacturing.[11][12]

Conclusion: A Modern Success Story in Medicinal Chemistry

The story of this compound is a compelling narrative of rational drug design and synthetic innovation. By systematically modifying a known drug, scientists were able to create a new chemical entity with a highly desirable and specific pharmacological profile. The subsequent development of efficient and scalable synthetic routes has enabled its widespread use in combination therapies that have significantly improved the lives of people living with HIV. For medicinal chemists, the journey of this compound from concept to clinic serves as an inspiring case study in the power of chemistry to address critical medical needs.

References

A Technical Guide to the Structural Analysis of the Cobicistat-CYP3A4 Binding Interaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and molecular underpinnings of the interaction between Cobicistat, a potent pharmacokinetic enhancer, and Cytochrome P450 3A4 (CYP3A4), the most critical enzyme in human drug metabolism. We delve into the fundamental principles and methodologies, both experimental and computational, required to elucidate this clinically significant protein-ligand interaction. By synthesizing crystallographic data, kinetic analysis, and in silico modeling techniques, this guide offers a multi-faceted perspective on why this compound is an effective and selective inhibitor. Detailed protocols for X-ray crystallography and molecular dynamics simulations are provided, underscored by a rationale for each methodological choice, to empower researchers in their own structural biology investigations.

Introduction: The Clinical Significance of the CYP3A4-Cobicistat Interaction

Cytochrome P450 3A4 (CYP3A4) is a heme-containing monooxygenase predominantly expressed in the liver and intestine.[1] It is responsible for the oxidative metabolism of over 50% of all clinically used drugs, making it a central figure in drug efficacy, drug-drug interactions, and toxicity.[1][2] The vast, flexible active site of CYP3A4 allows it to accommodate a wide array of structurally diverse substrates.[1][3]

This compound is a mechanism-based inhibitor of CYP3A4.[4] Unlike its predecessor Ritonavir, this compound was specifically designed as a pharmacoenhancer, or "booster," lacking intrinsic antiviral activity.[4][5] Its primary function is to potently and selectively inhibit CYP3A4, thereby decreasing the metabolic breakdown of co-administered drugs.[4] This leads to higher systemic concentrations and prolonged therapeutic effects, a strategy crucial in modern anti-HIV therapies.[4][6] Understanding the precise structural nature of how this compound binds to and inhibits CYP3A4 is paramount for rational drug design and the development of next-generation pharmacokinetic enhancers with improved specificity and fewer off-target effects.[2][7]

The Structural Basis of Inhibition: A Multi-faceted Approach

A complete understanding of the this compound-CYP3A4 interaction cannot be achieved through a single method. It requires the integration of high-resolution structural data from experimental techniques with the dynamic insights provided by computational simulations.

Key Structural Features from X-ray Crystallography

The crystal structure of CYP3A4 in complex with this compound provides a static, high-resolution snapshot of the binding mode.[8][9] The structure, solved at a resolution of 2.5 Å, reveals the critical interactions that anchor this compound within the enzyme's active site.[8][9][10]

Core Binding Mechanism:

  • Heme Coordination: The primary inhibitory action of this compound stems from the direct coordination of its thiazole nitrogen atom to the heme iron of CYP3A4.[8][9] This interaction creates a stable, non-covalent bond with a Fe–N distance of approximately 2.15 Å.[8] This type of binding is characteristic of a Type II ligand, which directly interferes with the enzyme's ability to bind and reduce molecular oxygen, a critical step in the catalytic cycle.[3][7]

  • Hydrophobic and Aromatic Interactions: The potency of this compound is further enhanced by extensive hydrophobic and aromatic interactions between its phenyl side-groups and nonpolar residues within the active site.[8][9]

  • Distinctions from Ritonavir: While structurally similar to Ritonavir, this compound exhibits key differences. The crystal structure shows that this compound's bulky morpholine moiety causes a steric clash that prevents it from forming a hydrogen bond with the active site residue Serine 119 (S119).[8][9] This interaction is present in the CYP3A4-Ritonavir complex and contributes to its binding affinity.

The crystallographic data for the this compound-bound CYP3A4 complex is publicly available and provides the foundational blueprint for further analysis.

Parameter Value Source
PDB ID 9BBB--INVALID-LINK--[10]
Resolution 2.50 Å--INVALID-LINK--[10]
Method X-Ray Diffraction--INVALID-LINK--[10]
Key Ligand This compound (A1A)--INVALID-LINK--[10]

Table 1: Summary of Crystallographic Data for the CYP3A4-Cobicistat Complex.

Kinetic and Functional Insights

While the crystal structure provides a static image, kinetic studies reveal the functional consequences of this binding. Despite having a slightly lower binding affinity and rate compared to Ritonavir, this compound inhibits recombinant CYP3A4 with nearly identical potency.[8][9]

Inhibitor IC₅₀ (µM) Binding Affinity (K_d) (µM) Binding Rate (s⁻¹)
This compound 0.240.0300.72
Ritonavir 0.22~0.015 (2-fold higher)~1.44 (2-fold higher)

Table 2: Comparative Kinetic Parameters of this compound and Ritonavir with CYP3A4. Data sourced from Sevrioukova, I.F. (2024).[8][9]

This potent inhibition, despite a weaker initial binding, is attributed to the strength of the heme ligation and the extensive hydrophobic contacts, which effectively lock the enzyme in an inactive state.[7][8][9]

Methodologies for Structural Elucidation

This section provides detailed, field-proven methodologies for both experimental and computational analysis of the CYP3A4-Cobicistat complex.

Experimental Approach: X-Ray Crystallography

Obtaining a high-resolution crystal structure is the gold standard for visualizing protein-ligand interactions at an atomic level.[11] The process for a membrane-associated protein like CYP3A4 is complex and requires meticulous optimization at each stage.[12][13]

G cluster_protein Protein Production cluster_crystal Crystallization cluster_data Structure Solution p1 Gene Expression (E. coli) p2 Membrane Isolation p1->p2 p3 Detergent Solubilization p2->p3 p4 Purification (Chromatography) p3->p4 c1 Complex Formation (CYP3A4 + this compound) p4->c1 c2 Crystallization Screening (Vapor Diffusion) c1->c2 c3 Crystal Optimization c2->c3 d1 X-Ray Diffraction Data Collection c3->d1 d2 Phase Determination (Molecular Replacement) d1->d2 d3 Model Building & Refinement d2->d3 d4 Structure Validation (e.g., Ramachandran Plot) d3->d4 output output d4->output Final Structure (PDB Deposition)

Caption: Workflow for X-ray crystallography of the CYP3A4-Cobicistat complex.

Protocol 1: Crystallization of the CYP3A4-Cobicistat Complex

Causality: This protocol is based on established methods for membrane protein crystallography.[12][14][15] The choice of E. coli is for high-yield expression, while detergent selection is critical for maintaining protein stability outside the lipid bilayer.[13]

  • Protein Expression and Purification :

    • Express recombinant human CYP3A4, often with modifications to enhance solubility and stability, in an Escherichia coli expression system (e.g., BL21(DE3) strain).[10]

    • Isolate the cell membranes containing the expressed CYP3A4.

    • Solubilize the protein from the membrane using a mild detergent (e.g., dodecyl maltoside - DDM). The goal is to replace the native lipids with detergent molecules to form stable protein-detergent micelles.[13]

    • Purify the solubilized protein to homogeneity using a series of chromatographic steps, such as affinity chromatography followed by size-exclusion chromatography.

  • Complex Formation and Crystallization :

    • Incubate the purified CYP3A4 with an excess of this compound to ensure full occupancy of the active site.

    • Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).[8] Screen a wide range of conditions (precipitants, pH, salts, additives) to find initial crystallization "hits".

    • Self-Validation: The formation of crystals, even small ones, validates that the protein is stable and homogenous enough for crystallization.

    • Optimize the initial hit conditions by systematically varying the concentrations of the components to grow larger, diffraction-quality crystals.[14]

  • Data Collection and Structure Solution :

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to determine space group and unit cell dimensions.

    • Solve the structure using molecular replacement, using a previously solved CYP3A4 structure as a search model.

    • Build the this compound molecule into the electron density map and refine the complete model.

    • Trustworthiness: Validate the final structure using metrics like R-work/R-free, Ramachandran plot analysis, and geometry checks to ensure its accuracy and reliability.[10]

Computational Approach: Molecular Dynamics (MD) Simulations

While crystallography provides a static picture, MD simulations reveal the dynamic behavior of the this compound-CYP3A4 complex in a simulated physiological environment.[16][17][18] This is crucial for understanding conformational flexibility and the stability of key interactions over time.

G cluster_prep System Preparation cluster_sim Simulation Execution cluster_analysis Trajectory Analysis s1 Start with Crystal Structure (PDB: 9BBB) s2 Add Hydrogens & Assign Force Field Parameters s1->s2 s3 Solvate in Water Box & Add Ions s2->s3 sim1 Energy Minimization s3->sim1 sim2 System Equilibration (NVT, NPT) sim1->sim2 sim3 Production MD Run (e.g., >100 ns) sim2->sim3 a1 RMSD & RMSF (Stability, Flexibility) sim3->a1 a2 Interaction Analysis (H-bonds, Contacts) a1->a2 a3 Binding Free Energy (MM/PBSA) a2->a3 output output a3->output Dynamic Interaction Profile

Caption: Workflow for Molecular Dynamics (MD) simulation of the CYP3A4-Cobicistat complex.

Protocol 2: MD Simulation of the CYP3A4-Cobicistat Complex

Causality: This protocol uses the experimentally determined crystal structure as a validated starting point.[10] The choice of force field (e.g., AMBER) is critical for accurately modeling the atomic interactions.[18] Equilibration ensures the system reaches a stable state before data collection, lending trustworthiness to the results.

  • System Preparation :

    • Begin with the crystal structure of the CYP3A4-Cobicistat complex (PDB ID: 9BBB).[10]

    • Prepare the protein by adding hydrogen atoms, assigning protonation states to titratable residues, and checking for any missing atoms or residues.

    • Generate topology and parameter files for this compound using a standard force field (e.g., AMBER, CHARMM).

    • Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model) and add counter-ions to neutralize the system.[18]

  • Simulation and Equilibration :

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system density under constant pressure (NPT ensemble) until pressure and density have stabilized.

    • Self-Validation: Monitor temperature, pressure, and density throughout equilibration. Stable plateaus in these values indicate a well-equilibrated system ready for production simulation.

  • Production Simulation and Analysis :

    • Run the production MD simulation for a sufficient length of time (typically >100 nanoseconds) to sample conformational space adequately.[16][17]

    • Analyze the resulting trajectory.

    • Trustworthiness: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone to assess overall structural stability throughout the simulation.[18] A stable RMSD indicates the complex is not undergoing major, unrealistic structural changes.

    • Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.

    • Analyze specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and active site residues as a function of time to assess their stability.

Conclusion and Future Directions

The structural analysis of the this compound-CYP3A4 interaction showcases a powerful synergy between experimental and computational biology. The high-resolution crystal structure provides an invaluable, static blueprint of the binding mode, highlighting the critical role of heme coordination and extensive hydrophobic interactions.[8][9] This is complemented by molecular dynamics simulations, which add a temporal dimension, confirming the stability of these interactions and revealing the dynamic flexibility of the complex.

Together, these methods provide a robust, self-validating framework for understanding how this compound achieves its potent and selective inhibition of CYP3A4. The insights gained are not merely academic; they form the basis for the rational design of new pharmacoenhancers with tailored properties, potentially offering greater selectivity, reduced drug-drug interaction profiles, and improved patient outcomes in combination therapies.

References

Cobicistat's Effect on P-glycoprotein and Other Key Drug Transporters: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Transporter Interactions in Pharmacokinetics

In the landscape of modern drug development, a thorough understanding of a drug candidate's interaction with transporters is not merely an academic exercise but a cornerstone of predictive pharmacokinetics and safety assessment. Efflux and uptake transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs), are the gatekeepers of cellular and tissue drug disposition. Their modulation can lead to significant alterations in drug absorption, distribution, metabolism, and excretion (ADME), precipitating drug-drug interactions (DDIs) that can compromise therapeutic efficacy or induce toxicity. Cobicistat, a potent pharmacoenhancer, serves as a compelling case study in the profound impact of transporter inhibition. This guide provides an in-depth technical exploration of this compound's effects on P-gp and other clinically relevant drug transporters, offering field-proven insights and methodologies for researchers and drug development professionals.

This compound: A Mechanism-Based CYP3A Inhibitor with Significant Transporter Activity

This compound is a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes, primarily developed to "boost" the systemic exposure of certain antiretroviral drugs, such as atazanavir and darunavir.[1][2] By inhibiting CYP3A-mediated metabolism, this compound increases the plasma concentrations of co-administered substrates, allowing for lower or less frequent dosing.[2] However, its pharmacological profile extends beyond CYP3A inhibition. This compound is also a modulator of several key drug transporters, a characteristic that is integral to its overall effect as a pharmacoenhancer and a critical consideration in predicting its DDI potential.[3][4]

The Dual Role of this compound: CYP3A and Transporter Inhibition

The clinical utility of this compound stems from its potent and selective inhibition of CYP3A enzymes.[2] This mechanism is particularly beneficial for HIV protease inhibitors that are extensively metabolized by CYP3A.[2] Beyond this primary mechanism, this compound's interaction with efflux transporters in the gut, such as P-gp and BCRP, can enhance the oral bioavailability of co-administered drugs by inhibiting their efflux back into the intestinal lumen.[1] This dual action of metabolic and transporter inhibition makes this compound a highly effective pharmacoenhancer.

dot

Caption: this compound's dual mechanism of action in the intestine.

This compound's Interaction Profile with Key Drug Transporters

This compound has been demonstrated to inhibit a range of clinically significant drug transporters. The following table summarizes the in vitro inhibition data for this compound against these transporters. It is important to note that while this compound is a known inhibitor of OATP1B1 and OATP1B3, specific IC50 values are not consistently reported in publicly available literature.

TransporterProbe Substrate(s)Test SystemIC50 (μM)Reference(s)
P-glycoprotein (P-gp/ABCB1) Digoxin, Hoechst 33342Caco-2 cells, MDCKII-MDR1 cells36 ± 10[1]
Breast Cancer Resistance Protein (BCRP/ABCG2) Hoechst 33342MDCKII-BCRP cells59 ± 28[1]
Organic Anion Transporting Polypeptide 1B1 (OATP1B1/SLCO1B1) Not specifiedNot specifiedWeak inhibitor; specific IC50 not consistently reported[3]
Organic Anion Transporting Polypeptide 1B3 (OATP1B3/SLCO1B3) Not specifiedNot specifiedWeak inhibitor; specific IC50 not consistently reported[3]
Multidrug and Toxin Extrusion Protein 1 (MATE1/SLC47A1) Not specifiedNot specified4.4[5]
Multidrug and Toxin Extrusion Protein 2K (MATE2K/SLC47A2) Not specifiedNot specified3.2[5]
Organic Anion Transporter 1 (OAT1/SLC22A6) TenofovirNot specified>15[6][7]
Organic Anion Transporter 3 (OAT3/SLC22A8) TenofovirNot specified6.6[6][7]
Mechanism of P-glycoprotein Inhibition

Studies suggest that this compound is a substrate of both P-gp and BCRP, and its inhibitory action is likely competitive.[1] This means that this compound directly competes with other P-gp substrates for binding to the transporter, thereby reducing their efflux. This competitive inhibition is a key factor in its ability to increase the intestinal absorption of co-administered drugs that are P-gp substrates.[1]

Experimental Protocols for Assessing P-glycoprotein Inhibition

To ensure the scientific integrity and trustworthiness of P-gp inhibition data, robust and well-validated in vitro assays are essential. The following are detailed, step-by-step methodologies for two widely accepted assays for determining P-gp inhibition.

Bidirectional Transport Assay Using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that mimics the intestinal barrier.[8] This model is considered the gold standard for in vitro prediction of intestinal drug absorption and P-gp-mediated efflux.[8]

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[8]

    • Seed Caco-2 cells onto permeable Transwell™ inserts (e.g., 24-well format) at a density of approximately 6 x 10⁴ cells/cm².[8]

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.[8]

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be ≥250 Ω·cm² to confirm monolayer integrity.[8]

    • Assess the permeability of a paracellular marker, such as Lucifer yellow or mannitol, to further validate the integrity of the tight junctions.[8]

  • Bidirectional Transport Experiment:

    • Preparation:

      • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).[8]

      • Prepare dosing solutions of the probe substrate (e.g., 10 µM digoxin) in the transport buffer, both with and without various concentrations of the test compound (this compound).[4]

    • Apical to Basolateral (A→B) Permeability:

      • Wash the Caco-2 monolayers with pre-warmed transport buffer.

      • Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[4]

    • Basolateral to Apical (B→A) Permeability:

      • Wash the Caco-2 monolayers with pre-warmed transport buffer.

      • Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[4]

    • Incubation and Sampling:

      • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[4]

      • At the end of the incubation, collect samples from both the donor and receiver compartments.[4]

  • Sample Analysis and Data Interpretation:

    • Quantify the concentration of the probe substrate in the samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B→A) to Papp (A→B). An efflux ratio significantly greater than 2 is indicative of active efflux.

    • Determine the IC50 value of the test compound by plotting the percentage of inhibition of the probe substrate's efflux against the concentration of the test compound.

dot

Caption: Workflow for Caco-2 P-gp inhibition assay.

ATPase Activity Assay Using Inside-Out Membrane Vesicles

This assay provides a more direct measure of the interaction between a test compound and P-gp by quantifying the transporter's ATP hydrolysis activity. P-gp utilizes the energy from ATP hydrolysis to efflux substrates.

Protocol:

  • Preparation of Inside-Out Membrane Vesicles:

    • Prepare inside-out plasma membrane vesicles from cells overexpressing human P-gp (e.g., Sf9 or HEK293 cells).[9] This can be achieved through nitrogen cavitation followed by differential and sucrose gradient centrifugation.[10]

  • ATPase Assay:

    • Reaction Mixture:

      • Prepare a reaction buffer (e.g., Tris-HCl buffer with MgCl2 and EGTA).

      • Add a known concentration of the test compound (this compound) and a P-gp substrate (e.g., verapamil, which stimulates ATPase activity) to the reaction buffer containing the membrane vesicles.

    • Initiation and Incubation:

      • Initiate the reaction by adding ATP.

      • Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).

    • Termination and Phosphate Detection:

      • Stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate).

      • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

  • Data Analysis:

    • The ATPase activity is calculated as the difference in Pi released in the presence and absence of a known P-gp inhibitor (e.g., sodium orthovanadate).

    • The effect of the test compound on P-gp ATPase activity (stimulation or inhibition) is determined by comparing the activity in the presence of the test compound to the basal activity.

Clinical Significance and Regulatory Considerations

The inhibition of drug transporters by this compound has several important clinical implications. The inhibition of intestinal P-gp and BCRP contributes to its pharmacoenhancing effect by increasing the absorption of co-administered drugs.[1] However, this also necessitates careful consideration of potential DDIs with other medications that are substrates of these transporters.[11]

This compound's inhibition of the renal transporter MATE1 is responsible for the observed modest increase in serum creatinine in patients, as MATE1 is involved in the tubular secretion of creatinine.[7][12] This effect is generally not associated with a change in the actual glomerular filtration rate but requires monitoring.[12]

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have issued guidance for the industry on the investigation of drug-drug interactions mediated by transporters.[13] These guidelines recommend in vitro studies to evaluate a new drug's potential to inhibit key transporters like P-gp, BCRP, OATP1B1, and OATP1B3. The results of these in vitro studies inform the need for clinical DDI studies.

Conclusion

This compound's pharmacological profile exemplifies the intricate interplay between drug metabolism and transport. Its potent inhibition of CYP3A, coupled with its modulation of key drug transporters like P-gp, BCRP, and MATE1, underscores the necessity of a comprehensive assessment of a drug candidate's transporter interaction profile during development. The in vitro methodologies detailed in this guide provide a robust framework for generating reliable data to predict and understand the clinical implications of such interactions. As the field of drug development continues to advance, a deep understanding of these fundamental pharmacokinetic principles will remain paramount in the pursuit of safer and more effective medicines.

References

A Technical Guide to Investigating the Off-Target Effects of Cobicistat in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cobicistat is a potent, mechanism-based inhibitor of Cytochrome P450 3A (CYP3A) enzymes, widely utilized as a pharmacokinetic enhancer for antiretroviral drugs.[1][2][3][4] Its primary function is to boost the plasma concentrations of co-administered agents, thereby improving their efficacy and simplifying dosing regimens.[1] While designed for selectivity towards CYP3A, the potential for off-target interactions remains a critical area of investigation for predicting drug-drug interactions (DDIs) and ensuring patient safety.[3][4] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the off-target effects of this compound using robust, validated cellular models. We will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and offer guidance on interpreting the integrated data to build a complete off-target profile. This guide is grounded in principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) for in vitro DDI studies.[5][6][7]

Introduction: The Rationale for Off-Target Screening

This compound was developed as a more selective alternative to Ritonavir, another potent CYP3A inhibitor, with the goal of reducing off-target interactions and avoiding antiviral activity.[2][3][4] However, "selective" is a relative term in pharmacology. The complex biological environment presents numerous proteins with structural similarities to the intended target. Therefore, a systematic investigation into this compound's effects on other key players in drug disposition—including other CYP450 isoforms, drug transporters, and nuclear receptors—is not merely an academic exercise but a regulatory and clinical necessity.[5][8][9]

Understanding these off-target effects is crucial for:

  • Predicting Clinically Relevant DDIs: Uncharacterized inhibition or induction of metabolic enzymes or transporters can lead to unexpected toxicity or therapeutic failure of co-administered drugs.[10]

  • Informing Clinical Trial Design: In vitro data helps to identify which medications should be prohibited during clinical studies and informs the design of specific clinical DDI studies if a potential interaction is found.[5][11]

  • Enhancing Drug Labeling and Safety: A thorough off-target profile provides critical information for drug labels, guiding clinicians in safe and effective prescribing.[5]

This guide will proceed through three core investigatory pillars: broad-spectrum CYP450 inhibition screening, evaluation of drug transporter interactions, and assessment of nuclear receptor modulation.

Pillar 1: Cytochrome P450 (CYP) Isoform Selectivity Profiling

While this compound is a potent CYP3A inhibitor, its effect on other major CYP isoforms involved in drug metabolism (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6) must be quantified.[12] Though some studies suggest this compound is a weak inhibitor of these other enzymes, comprehensive characterization is essential.[12][13]

Causality of Assay Choice: Fluorogenic High-Throughput Screening

For initial screening, a fluorescence-based assay using recombinant human CYP enzymes (e.g., Bactosomes) is the method of choice due to its speed, cost-effectiveness, and high-throughput capability.[14][15][16][17] This approach allows for the rapid determination of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) across a panel of enzymes.[15]

The principle is straightforward: a non-fluorescent (pro-fluorogenic) substrate is converted by a specific CYP isoform into a highly fluorescent product.[16][18] The rate of fluorescence generation is directly proportional to enzyme activity. The addition of an inhibitor, like this compound, will decrease this rate, allowing for quantification of its inhibitory potency.[16]

Experimental Workflow: CYP Inhibition Assay

The following diagram and protocol outline a self-validating system for determining the IC50 of this compound against a panel of CYP isoforms.

CYP_Inhibition_Workflow prep Prepare Reagents (CYP enzymes, Substrates, This compound dilutions, Controls) plate Plate Assay Components - Buffer - this compound/Controls - Enzyme/Substrate Mix prep->plate preinc Pre-incubation (Allows inhibitor binding) plate->preinc initiate Initiate Reaction (Add NADPH generating system) preinc->initiate read Kinetic Fluorescence Reading (e.g., 30 min at 37°C) initiate->read analyze Data Analysis - Calculate reaction rates - Plot % Inhibition vs. [this compound] - Determine IC50 value read->analyze

Caption: Workflow for a high-throughput fluorescent CYP inhibition assay.

Detailed Protocol: CYP Inhibition Assay (Fluorogenic)
  • Reagent Preparation:

    • This compound Stock: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 7 concentrations) in DMSO.

    • Positive Controls: Prepare stocks of known potent inhibitors for each CYP isoform (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).

    • Enzyme/Substrate Mix: For each CYP isoform, prepare a mix containing the recombinant enzyme and its specific pro-fluorogenic substrate in reaction buffer (e.g., potassium phosphate buffer). Refer to manufacturer guidelines for optimal concentrations.[14][18]

    • NADPH Generating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. Prepare this fresh daily.[18]

  • Assay Plating (96-well format):

    • Add 2 µL of diluted this compound, positive control, or DMSO (vehicle control) to appropriate wells.

    • Add 98 µL of the Enzyme/Substrate mix to all wells.

  • Pre-incubation:

    • Incubate the plate for 10 minutes at 37°C. This allows this compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation & Reading:

    • Place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Use an automated injector to add 100 µL of the NADPH generating system to initiate the reaction.

    • Immediately begin kinetic fluorescence reading for 30-45 minutes, taking readings every minute.[15][17]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Ratethis compound / RateVehicle)).

    • Plot % Inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation & Interpretation

Summarize the results in a clear table.

CYP IsoformProbe SubstrateIC50 (µM) of this compoundIC50 (µM) of Positive Control
CYP3A4BFC0.032Ketoconazole: 0.04
CYP2D6AMMC> 10Quinidine: 0.05
CYP2C9EFC> 10Sulfaphenazole: 0.2
CYP2C19EOMCC> 10Ticlopidine: 1.5
CYP1A2EROD> 150Furafylline: 2.0
CYP2B6EFC> 10Ticlopidine: 0.8
(Note: Data is illustrative, based on published findings.[12])

Interpretation: An IC50 value significantly greater than the expected clinical plasma concentrations of this compound suggests a low risk of DDI via that pathway. The potent, low nanomolar IC50 for CYP3A4 confirms its on-target activity, while high micromolar or non-existent inhibition for other CYPs would confirm its selectivity.[12]

Pillar 2: Drug Transporter Interaction Screening

Drug transporters are membrane proteins that control the influx and efflux of substances across cellular barriers. This compound is known to inhibit the efflux transporter P-glycoprotein (P-gp, ABCB1) and has been reported to interact with others like BCRP, OATP1B1, OATP1B3, and the renal transporter MATE1.[13][19][20] Investigating these interactions is critical as they can alter drug absorption, distribution, and elimination.[21]

Causality of Assay Choice: Transporter-Specific Cell-Based Assays

To assess transporter interactions, cell lines overexpressing a single, specific transporter are the gold standard. This allows for unambiguous attribution of an observed effect to the transporter of interest. For efflux transporters like P-gp, the assay measures the accumulation of a fluorescent substrate. Inhibition of P-gp by this compound will block the efflux of the substrate, leading to a measurable increase in intracellular fluorescence.[22]

Experimental Workflow: P-glycoprotein (P-gp) Inhibition Assay

Pgp_Inhibition_Workflow seed Seed Cells (P-gp overexpressing cells and parental control cells) treat Treat Cells - this compound/Controls - Fluorescent P-gp Substrate (e.g., Calcein AM, Rhodamine 123) seed->treat incubate Incubate (30-60 min at 37°C) treat->incubate wash Wash Cells (Remove extracellular substrate) incubate->wash read Measure Intracellular Fluorescence (Plate Reader or Flow Cytometry) wash->read analyze Data Analysis - Calculate fluorescence accumulation - Determine IC50 value for P-gp inhibition read->analyze PXR_Activation_Workflow seed Seed PXR Reporter Cells (e.g., HepG2-PXR-CYP3A4-luc) treat Treat Cells with this compound and Controls (e.g., Rifampicin) for 24 hours seed->treat lyse Lyse Cells treat->lyse parallel_assay Parallel Cytotoxicity Assay (e.g., CellTiter-Glo) treat->parallel_assay Controls for non-specific effects add_sub Add Luciferase Substrate lyse->add_sub read Measure Luminescence (Luminometer) add_sub->read analyze Data Analysis - Calculate Fold Activation - Determine EC50 value read->analyze

References

Cobicistat as a Pharmacoenhancer for Non-Antiretroviral Therapies: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Cobicistat, a potent and specific mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes, is firmly established as a pharmacokinetic enhancer (pharmacoenhancer or "booster") in HIV-1 treatment regimens. Its primary function is to increase the systemic exposure of co-administered antiretroviral drugs, thereby improving their efficacy and enabling less frequent dosing. Beyond virology, the unique properties of this compound present a compelling opportunity to enhance a wide array of non-antiretroviral drugs that are substrates of CYP3A metabolism. This guide provides a technical framework for researchers and drug development professionals to evaluate the potential of this compound as a pharmacoenhancer for novel and existing therapeutic agents. We will delve into the mechanistic underpinnings of this compound, present a validated preclinical evaluation workflow, and discuss key considerations for clinical development.

Core Mechanism of Action: Selective CYP3A Inhibition

This compound's efficacy as a pharmacoenhancer is rooted in its potent and selective inhibition of the CYP3A subfamily of enzymes, primarily CYP3A4 and CYP3A5. These enzymes are responsible for the metabolism of approximately 50% of all clinically used drugs. This compound acts as a mechanism-based inhibitor, meaning it is transformed by the CYP3A enzyme into a reactive intermediate that covalently binds to the enzyme, rendering it inactive. This irreversible inactivation leads to a sustained increase in the plasma concentrations of co-administered drugs that are metabolized by CYP3A.

Unlike the earlier pharmacoenhancer ritonavir, this compound exhibits greater selectivity for CYP3A and lacks intrinsic antiretroviral activity. This selectivity minimizes off-target effects and reduces the potential for complex drug-drug interactions mediated by other CYP isoforms or transporters, making it a more predictable and potentially safer boosting agent for non-antiretroviral applications.

G cluster_0 Hepatocyte cluster_1 Systemic Circulation This compound This compound (Oral) CYP3A4 CYP3A4 Enzyme (Active) This compound->CYP3A4 Metabolic Transformation Metabolite Reactive Metabolite CYP3A4->Metabolite Inactive_CYP3A4 CYP3A4-Metabolite Adduct (Inactive) Metabolite->Inactive_CYP3A4 Covalent Binding (Irreversible Inhibition) Drug Co-administered CYP3A Substrate Drug Drug->CYP3A4 Metabolism Blocked Increased_Drug Increased Drug Concentration Drug->Increased_Drug Resulting Effect Metabolized_Drug Inactive Metabolites

Figure 1: Mechanism of this compound-mediated CYP3A4 inhibition.

Preclinical Evaluation Workflow: A Step-by-Step Guide

Assessing the viability of this compound as a pharmacoenhancer for a new chemical entity (NCE) or an existing drug requires a structured, multi-stage approach. The following workflow outlines the critical in vitro and in vivo experiments necessary to establish proof-of-concept and characterize the interaction.

G Start Candidate Drug (CYP3A Substrate) InVitro Phase 1: In Vitro Characterization Start->InVitro HLM_Assay Human Liver Microsome (HLM) CYP3A Inhibition Assay InVitro->HLM_Assay Transporter_Screen Transporter Interaction Screening (e.g., P-gp, BCRP) InVitro->Transporter_Screen InVitro_Decision Significant PK Enhancement & Manageable DDI Profile? HLM_Assay->InVitro_Decision Transporter_Screen->InVitro_Decision InVivo Phase 2: In Vivo Proof-of-Concept InVitro_Decision->InVivo Yes Stop1 STOP: Low Boosting Potential InVitro_Decision->Stop1 No Rodent_PK Rodent Pharmacokinetic (PK) Study (e.g., Rat, Mouse) InVivo->Rodent_PK InVivo_Decision PK Boosting Confirmed In Vivo? Rodent_PK->InVivo_Decision Tox Phase 3: Safety & IND-Enabling Studies InVivo_Decision->Tox Yes Stop2 STOP: No In Vivo Effect or Adverse Safety Signal InVivo_Decision->Stop2 No Proceed Proceed to Clinical Development Tox->Proceed

Figure 2: Preclinical evaluation workflow for this compound co-administration.

Phase 1: In Vitro Characterization

The initial phase focuses on confirming the candidate drug's susceptibility to CYP3A metabolism and quantifying the potential for this compound to inhibit this pathway.

Protocol 1: CYP3A4 Inhibition Assay using Human Liver Microsomes (HLMs)

This assay provides a direct measure of this compound's ability to block the metabolism of the candidate drug in a system containing a pool of human metabolic enzymes.

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound for the metabolism of the candidate drug.

  • Materials:

    • Pooled Human Liver Microsomes (HLMs)

    • Candidate Drug (Test Substrate)

    • This compound (Inhibitor)

    • NADPH regenerating system (cofactor for CYP activity)

    • Control CYP3A4 Substrate (e.g., Midazolam or Testosterone)

    • LC-MS/MS system for quantification

  • Methodology:

    • Prepare Solutions: Create stock solutions of the candidate drug, control substrate, and this compound in an appropriate solvent (e.g., DMSO).

    • Incubation Setup: In a 96-well plate, combine phosphate buffer (pH 7.4), HLMs, and varying concentrations of this compound. Include a positive control (e.g., ketoconazole) and a vehicle control (no inhibitor).

    • Pre-incubation: Pre-incubate the HLM and inhibitor mixture at 37°C for 10-15 minutes. This step is critical for mechanism-based inhibitors like this compound to allow for metabolic activation and binding.

    • Initiate Reaction: Add the candidate drug to each well to start the metabolic reaction. Simultaneously, add the NADPH regenerating system.

    • Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Quench Reaction: Stop the reaction by adding a cold stop solution, typically acetonitrile containing an internal standard.

    • Sample Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of the candidate drug or the formation of its primary metabolite.

    • Data Analysis: Plot the percentage of metabolism inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value. A low nanomolar IC50 value indicates potent inhibition.

Phase 2: In Vivo Proof-of-Concept

Following successful in vitro validation, the next critical step is to confirm the pharmacoenhancing effect in a living system.

Protocol 2: Rodent Pharmacokinetic (PK) Study

This study compares the pharmacokinetic profile of the candidate drug administered alone versus in combination with this compound.

  • Objective: To determine the fold-increase in key PK parameters (AUC, Cmax) of the candidate drug when co-administered with this compound.

  • Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Methodology:

    • Animal Acclimatization: Acclimate animals for at least one week with standard housing and diet.

    • Group Allocation: Randomly assign animals to two groups:

      • Group A (Control): Receives the candidate drug plus vehicle.

      • Group B (Treatment): Receives the candidate drug plus this compound.

    • Dosing: Administer this compound (typically via oral gavage) approximately 1-2 hours before the administration of the candidate drug to ensure maximal CYP3A inhibition at the time of drug absorption.

    • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate route (e.g., tail vein or cannula).

    • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of the candidate drug in plasma samples using a validated LC-MS/MS method.

    • PK Analysis: Use software like Phoenix WinNonlin to calculate pharmacokinetic parameters for each group, including:

      • AUC (Area Under the Curve): Total drug exposure.

      • Cmax (Maximum Concentration): Peak drug exposure.

      • Tmax (Time to Maximum Concentration): Time to reach peak exposure.

      • t1/2 (Half-life): Time for drug concentration to decrease by half.

    • Data Interpretation: A statistically significant increase in AUC and Cmax in the this compound group compared to the control group confirms in vivo pharmacoenhancement.

Therapeutic Areas of Interest & Data Summary

The application of this compound-mediated enhancement is theoretically beneficial for any CYP3A-metabolized drug with a narrow therapeutic window or suboptimal pharmacokinetic profile. Several areas have shown early promise.

Therapeutic AreaExample Drug ClassPotential BenefitKey PK Change ObservedReference
Oncology Tyrosine Kinase Inhibitors (TKIs)Overcome resistance, reduce dose-related toxicity, decrease pill burden.2 to 7-fold increase in AUC of drugs like dasatinib and nilotinib.
Immunosuppression Calcineurin Inhibitors (e.g., Tacrolimus)Achieve target therapeutic concentrations with lower, less toxic doses.Significantly increased tacrolimus trough concentrations.
Cardiovascular Direct Oral Anticoagulants (DOACs)Potential for dose reduction and stabilized plasma levels.Increased exposure of rivaroxaban and apixaban.
Hepatitis C Direct-Acting Antivirals (DAAs)Improve efficacy and shorten treatment duration.Boosted concentrations of DAAs like glecaprevir/pibrentasvir.

Clinical Development and Regulatory Considerations

Transitioning a this compound-boosted combination from preclinical to clinical development introduces several key considerations:

  • Drug-Drug Interaction (DDI) Profile: While this compound is more selective than ritonavir, it is also an inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). A full in vitro transporter interaction panel is essential. The potential for complex DDIs with polypharmacy in target patient populations must be carefully evaluated.

  • Safety and Tolerability: The safety profile of the candidate drug at elevated concentrations must be well-understood. Dose-finding studies are critical to identify a new optimal dose that is both safe and effective when boosted by this compound.

  • Regulatory Pathway: A fixed-dose combination (FDC) product is often the most viable commercial strategy. This requires demonstrating that the combination provides a significant benefit over the individual components, such as improved efficacy, reduced toxicity, or enhanced patient compliance. Early engagement with regulatory agencies (e.g., FDA, EMA) is highly recommended to align on the development plan.

Conclusion

This compound offers a validated and powerful tool to optimize the pharmacokinetics of non-antiretroviral drugs metabolized by CYP3A. By significantly increasing drug exposure, it holds the potential to improve therapeutic efficacy, reduce dosing frequency, lower pill burden, and overcome certain forms of drug resistance. A systematic preclinical evaluation, beginning with in vitro metabolic assays and progressing to in vivo pharmacokinetic studies, is paramount to successfully identifying and validating candidate drugs for this compound-mediated enhancement. As our understanding of drug metabolism and interactions continues to grow, the strategic application of pharmacoenhancement with this compound represents a valuable paradigm in modern drug development, capable of unlocking the full therapeutic potential of new and existing medicines.

Unraveling the Impact of Cobicistat on Lipid Metabolism: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Pharmacokinetic Enhancement

Cobicistat, a potent inhibitor of cytochrome P450 3A (CYP3A) enzymes, is widely utilized as a pharmacokinetic enhancer for antiretroviral drugs, particularly in the treatment of HIV-1 infection.[1][2] Its primary function is to increase the systemic exposure of co-administered drugs, thereby improving their efficacy and dosing convenience.[1] However, clinical observations have consistently pointed towards a distinct impact of this compound on patient lipid profiles, often differing from that of its predecessor, Ritonavir.[3][4] While Ritonavir has been associated with significant dyslipidemia, including elevated triglycerides and cholesterol, switching to this compound has been shown to improve lipid parameters in some patient populations.[3] This has sparked considerable interest in the underlying mechanisms driving this compound's unique metabolic footprint, moving the conversation beyond its role as a simple "booster."

This technical guide provides a comprehensive overview of the early-stage research into this compound's effects on lipid metabolism. It is designed for researchers, scientists, and drug development professionals seeking to understand the current landscape and explore future avenues of investigation. We will delve into the known clinical effects, explore potential molecular mechanisms, and provide detailed experimental protocols to empower further research in this critical area. Our focus is on fostering a deeper understanding of the causality behind experimental choices and providing a framework for robust, self-validating research protocols.

I. The Clinical Picture: this compound's Differentiated Impact on Lipid Profiles

Clinical data has been instrumental in shaping our initial understanding of this compound's influence on lipid metabolism. Multiple studies have compared the lipid profiles of patients on this compound-boosted regimens with those on Ritonavir-boosted regimens.

A key finding is that switching from Ritonavir to this compound as a booster for protease inhibitors like darunavir can lead to significant improvements in lipid profiles, particularly in patients with pre-existing dyslipidemia.[3][4] These improvements include reductions in total cholesterol, LDL cholesterol, and triglycerides, alongside an increase in HDL cholesterol. This beneficial effect on the lipid profile is a significant clinical advantage of this compound over Ritonavir.

However, it is also important to note that regimens containing this compound, particularly in combination with other antiretroviral agents like elvitegravir and tenofovir alafenamide (TAF), have been associated with a higher risk of developing dyslipidemia compared to some other first-line regimens.[5][6] This suggests a complex interplay between this compound and other drugs in the regimen, as well as individual patient factors.

Table 1: Summary of Clinical Findings on this compound's Impact on Lipid Parameters

ComparisonTotal CholesterolLDL CholesterolHDL CholesterolTriglyceridesReference(s)
Switching from Ritonavir to this compound [3][4]
E/C/F/TAF vs. TDF-based regimens [5][6]

E/C/F/TAF: Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide; TDF: Tenofovir Disoproxil Fumarate. Arrows indicate the general trend observed in studies.

These clinical observations raise fundamental questions about the direct molecular mechanisms of this compound's action. Is its effect on lipids solely a consequence of its potent CYP3A inhibition, or does it exert direct effects on cellular lipid metabolic pathways? The following sections will explore the early-stage research aimed at answering these questions.

II. Deconstructing the Mechanism: From Systemic Effects to Molecular Targets

This compound's primary and well-established mechanism of action is the potent and selective inhibition of CYP3A enzymes.[1][7][8] This inhibition slows the metabolism of co-administered drugs that are CYP3A substrates. While this is its intended therapeutic effect, the broad substrate specificity of CYP3A enzymes means that their inhibition can have far-reaching consequences on the metabolism of endogenous compounds, including steroids and lipids.

However, the hypothesis that this compound may have direct effects on lipid metabolism, independent of CYP3A inhibition, is an active area of investigation. This is supported by in-vitro studies showing that this compound affects adipocyte function differently than Ritonavir.[9]

A. Investigating Direct Effects on Adipocyte Biology

Adipocytes are central players in lipid metabolism, responsible for the storage and release of fatty acids. In-vitro studies using adipocyte cell lines, such as 3T3-L1 cells, provide a powerful system to dissect the direct effects of drugs on adipogenesis and lipid accumulation.[10]

This workflow describes a robust method to assess the direct impact of this compound on adipocyte biology. The causality behind this experimental choice lies in its ability to isolate the effects of the drug on a key cell type in lipid metabolism, independent of systemic factors.

Adipocyte_Workflow cluster_prep Cell Culture Preparation cluster_diff Differentiation cluster_analysis Analysis start Start with 3T3-L1 preadipocytes culture Culture to confluence start->culture induce Induce differentiation with MDI cocktail (IBMX, Dexamethasone, Insulin) culture->induce treat Treat with this compound (various concentrations) induce->treat stain Oil Red O Staining (Visualize lipid droplets) treat->stain gene_exp Gene Expression Analysis (qPCR for adipogenic markers: PPARγ, aP2) treat->gene_exp quantify Quantify lipid accumulation (Spectrophotometry) stain->quantify Hepatic_Lipogenesis_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed HepG2 or HepaRG cells culture Culture to desired confluency start->culture induce Induce lipogenesis (e.g., high glucose, insulin) culture->induce treat Treat with this compound (various concentrations) induce->treat lipid_quant Quantify intracellular lipids (e.g., triglycerides, cholesterol) treat->lipid_quant gene_exp Gene Expression Analysis (qPCR for lipogenic genes: SREBP-1c, FASN, ACC) treat->gene_exp protein_exp Protein Expression Analysis (Western blot for key enzymes) treat->protein_exp

References

Navigating the Nuances of Cobicistat: An In-Depth Technical Guide to its Solubility and Stability in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the bench scientist and drug development professional, a comprehensive understanding of a compound's physicochemical properties is paramount to ensuring experimental success and data integrity. This guide provides a detailed exploration of the solubility and stability of Cobicistat (also known as GS-9350), a potent and selective inhibitor of human cytochrome P450 3A (CYP3A) enzymes, widely utilized as a pharmacokinetic enhancer in HIV therapy.

This compound's utility in research and pharmaceutical development necessitates a thorough grasp of its behavior in various solvent systems and under different environmental conditions. This technical guide moves beyond a simple recitation of facts to provide a foundational understanding of this compound's solubility characteristics and stability profile, empowering researchers to make informed decisions in their experimental design and execution.

The Molecular Blueprint: Understanding this compound's Physicochemical Properties

This compound is a complex molecule with the formal name (3R,6R,9S)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-9-[2-(4-morpholinyl)ethyl]-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic acid, 5-thiazolylmethyl ester.[1] Its structure, which includes multiple nitrogen and oxygen atoms, thiazole rings, and a morpholine moiety, dictates its solubility and stability behavior.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference(s)
Synonym GS-9350[1]
Molecular Formula C₄₀H₅₃N₇O₅S₂[1]
Formula Weight 776.0 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
UV/Vis. λmax 203, 242 nm[1]
Storage (Solid) -20°C[1]
Long-term Stability (Solid) ≥ 4 years at -20°C[1]

Solubility Profile of this compound: A Solvent-by-Solvent Analysis

The selection of an appropriate solvent is a critical first step in nearly all experimental workflows. This compound exhibits a varied solubility profile, with good solubility in several organic solvents and limited solubility in aqueous media.

Solubility in Common Organic Solvents

This compound is readily soluble in several common laboratory organic solvents. This high solubility is attributed to its large, complex structure with multiple functional groups capable of interacting with a range of solvent polarities.

Table 2: Quantitative Solubility of this compound in Common Organic Solvents

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO) ~20 mg/mL[1]
Dimethylformamide (DMF) ~20 mg/mL[1]
Ethanol ~10 mg/mL[1]
Methanol Soluble[2]
Acetonitrile Soluble in Acetonitrile:Water (50:50)[3]
Isopropanol Information not readily available
Acetone Information not readily available
Aqueous and pH-Dependent Solubility

This compound is sparingly soluble in aqueous buffers.[1] Its solubility in aqueous media is significantly influenced by pH due to the presence of ionizable groups in its structure.

Key Observations on Aqueous Solubility:

  • Water (20°C): 0.1 mg/mL[4][5]

  • DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL[1]

The increased solubility in the DMSO:PBS mixture highlights a common strategy for preparing aqueous working solutions of poorly soluble compounds. For maximal solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[1]

Experimental Protocol: Determining this compound Solubility

A robust and reproducible method for determining the equilibrium solubility of this compound is essential for accurate experimental work. The following protocol outlines a standard shake-flask method.

Step-by-Step Protocol for Equilibrium Solubility Determination:

  • Preparation of Saturated Solution: Add an excess amount of this compound crystalline solid to a known volume of the desired solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as RP-HPLC with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability of this compound: A Guide to Preventing Degradation

Understanding the stability of this compound under various conditions is crucial for accurate experimental results and for defining appropriate storage and handling procedures. Forced degradation studies have shown that this compound is susceptible to degradation under several stress conditions.[6][7][8]

Impact of Environmental Factors on Stability

pH: this compound undergoes degradation in both acidic and alkaline conditions.[6][8] This highlights the importance of using buffered solutions when working with this compound in aqueous media and considering the pH of the experimental system.

Temperature: Thermal degradation of this compound has been observed.[6][7][8] As a solid, it is recommended to store this compound at -20°C for long-term stability.[1] Solutions should be stored at appropriate temperatures to minimize degradation, with frozen storage being preferable for long-term preservation of stock solutions.

Light: Photolytic degradation can occur when this compound is exposed to light.[6][8] Therefore, it is advisable to protect this compound and its solutions from light by using amber vials or by working in low-light conditions.

Oxidation: this compound is susceptible to oxidative degradation.[6][7] Contact with oxidizing agents should be avoided. When preparing stock solutions, it is recommended to purge the solvent with an inert gas to minimize exposure to oxygen.[1]

Degradation Pathways and Products

Forced degradation studies coupled with mass spectrometry have been instrumental in identifying the degradation products of this compound.[9] Understanding these degradation pathways is essential for developing stability-indicating analytical methods and for interpreting experimental data where degradation may have occurred. The primary degradation pathways involve hydrolysis of amide and carbamate linkages and oxidation of various moieties within the molecule.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a systematic way to evaluate the intrinsic stability of a drug substance and to identify potential degradation products.

Step-by-Step Protocol for a Forced Degradation Study:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60°C).

    • Alkaline Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid or solution at a high temperature (e.g., 70-105°C).

    • Photolytic Degradation: Expose the solution to UV and/or visible light.

  • Time Points: Collect samples at various time points during the stress testing.

  • Neutralization/Quenching: For acid and base hydrolysis, neutralize the samples before analysis. For oxidative degradation, the reaction may need to be quenched.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from its degradation products.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and mass spectrometry (MS) to identify the degradation products.

Caption: Workflow for a forced degradation study of this compound.

Practical Recommendations for Handling and Storage of this compound Solutions

To ensure the integrity of experimental data, it is crucial to follow best practices for the preparation, handling, and storage of this compound solutions.

  • Stock Solution Preparation:

    • For preparing stock solutions in organic solvents like DMSO, ethanol, or DMF, ensure the solvent is of high purity and dry.

    • To minimize oxidative degradation, it is good practice to purge the solvent with an inert gas (e.g., argon or nitrogen) before dissolving the this compound.[1]

    • Prepare stock solutions at a concentration that allows for easy dilution to the final working concentration, while minimizing the volume of organic solvent in the final assay.

  • Storage of Stock Solutions:

    • For short-term storage (days to weeks), store stock solutions at -20°C. For long-term storage (months), -80°C is recommended.

    • Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. While some studies suggest many compounds are stable to multiple freeze-thaw cycles in DMSO, it is a best practice to minimize them.[10]

    • Protect solutions from light by storing them in amber vials or in the dark.

  • Aqueous Working Solutions:

    • It is recommended not to store aqueous solutions of this compound for more than one day.[1] Prepare fresh working solutions daily from a frozen stock.

    • When preparing aqueous working solutions from a DMSO stock, ensure that the final concentration of DMSO is compatible with the experimental system and does not exceed a level that could cause cellular toxicity or other artifacts.

G cluster_decision Solvent Selection for this compound Start Start: Need this compound Solution Decision1 Aqueous or Organic Application? Start->Decision1 Organic Organic Solvent Decision1->Organic Organic Aqueous Aqueous Buffer Decision1->Aqueous Aqueous Decision2 High Concentration Needed? Organic->Decision2 Prep_Aqueous Prepare high concentration stock in DMSO first Aqueous->Prep_Aqueous DMSO_DMF Use DMSO or DMF (~20 mg/mL) Decision2->DMSO_DMF Yes Ethanol Use Ethanol (~10 mg/mL) Decision2->Ethanol No Dilute Dilute into aqueous buffer (Final conc. ~0.5 mg/mL in 1:1 DMSO:PBS) Prep_Aqueous->Dilute

Caption: Decision tree for selecting an appropriate solvent for this compound.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents. By understanding its physicochemical properties, researchers can optimize their experimental protocols, ensure the accuracy and reproducibility of their results, and handle this important compound with the necessary care. The provided protocols and recommendations serve as a valuable resource for scientists working with this compound in both academic and industrial settings.

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Simultaneous Quantification of Cobicistat and Darunavir in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the pharmacokinetic enhancer Cobicistat and the HIV-1 protease inhibitor Darunavir in human plasma. The clinical efficacy of Darunavir is significantly improved when co-administered with a pharmacokinetic enhancer like this compound, which inhibits its metabolism.[1][2][3] Therapeutic Drug Monitoring (TDM) of these compounds is crucial for optimizing patient dosing, ensuring sustained viral suppression, and minimizing potential toxicities. This method employs a simple protein precipitation extraction procedure and provides a rapid analysis time, making it suitable for clinical research and pharmacokinetic studies. The method has been validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[4][5][6]

Introduction: The Rationale for Co-analysis

Darunavir is a potent HIV-1 protease inhibitor, a class of antiretroviral drugs that blocks the viral protease enzyme necessary for viral replication.[7] However, Darunavir is extensively metabolized by the cytochrome P450 3A (CYP3A) enzymes, primarily CYP3A4, in the liver, leading to a short half-life and low bioavailability.[1][3]

To overcome this, Darunavir is co-administered with a pharmacokinetic enhancer, or "booster." this compound is a potent, selective mechanism-based inhibitor of CYP3A enzymes.[1][2] By inhibiting CYP3A4, this compound reduces the metabolic breakdown of Darunavir, thereby increasing its plasma concentration and prolonging its therapeutic effect.[1][2][3] This "boosting" allows for less frequent dosing and a lower pill burden for patients.[3]

Given this synergistic relationship, the simultaneous measurement of both this compound and Darunavir is essential for:

  • Pharmacokinetic (PK) Studies: To understand the drug-drug interaction and its variability among patients.

  • Therapeutic Drug Monitoring (TDM): To ensure that Darunavir concentrations are within the therapeutic window—high enough to be effective but low enough to avoid dose-related side effects.

  • Adherence Monitoring: To confirm patient adherence to the prescribed regimen.

This document provides a detailed, validated protocol for researchers and drug development professionals to accurately quantify these two critical compounds in a single analytical run.

Principle of the Method

The analytical method is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The workflow begins with a simple and efficient protein precipitation step to extract this compound, Darunavir, and their respective stable isotope-labeled internal standards (SIL-IS) from human plasma. The extracted sample is then injected into an HPLC system, where the analytes are chromatographically separated from endogenous plasma components on a reversed-phase C18 column. The separated analytes are then introduced into a triple quadrupole mass spectrometer using an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.

Caption: High-level workflow for the LC-MS/MS analysis.

Materials and Reagents

  • Reference Standards: this compound, Darunavir, this compound-d8, and Darunavir-d9 (Internal Standards).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade. Formic Acid, LC-MS grade.

  • Water: Deionized water, Type 1 (18.2 MΩ·cm).

  • Plasma: Drug-free human plasma with K2EDTA as the anticoagulant.

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, micropipettes.

Instrumentation and Conditions

Liquid Chromatography
  • LC System: Standard HPLC or UHPLC system (e.g., Shimadzu, Waters, Agilent).

  • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    0.5 10
    2.5 95
    3.5 95
    3.6 10

    | 5.0 | 10 |

Causality: A gradient elution is employed to ensure sharp peak shapes and efficient separation of the analytes from matrix interferences. The use of formic acid aids in the protonation of the analytes, which is crucial for positive mode electrospray ionization. A C18 column is chosen for its excellent retention and separation of moderately hydrophobic molecules like this compound and Darunavir.

Mass Spectrometry
  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Thermo Fisher).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Key Parameters:

    • IonSpray Voltage: ~5500 V

    • Source Temperature: ~500°C

    • Curtain Gas (CUR): ~30 psi

    • Collision Gas (CAD): Medium setting

  • MRM Transitions: The following precursor → product ion transitions are monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound 776.5606.2100
This compound-d8 (IS) 784.5614.5100
Darunavir 548.2392.3100
Darunavir-d9 (IS) 557.1401.0100

Expertise Insight: The selected product ions correspond to stable and abundant fragments of the parent molecules, ensuring high selectivity and sensitivity for quantification.[7][8][9] The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis; they co-elute with their respective analytes and experience similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.

Caption: Principle of Multiple Reaction Monitoring (MRM).

Protocols

Preparation of Standards and QC Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of this compound, Darunavir, and their respective SIL-IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare intermediate spiking solutions by diluting the stock solutions with 50:50 Methanol:Water. These will be used to prepare calibration curve (CC) standards and quality control (QC) samples.

  • CC and QC Preparation: Spike appropriate volumes of the working solutions into blank human plasma to achieve the desired concentration range. A typical calibration curve might range from 5 to 5,000 ng/mL for both analytes. QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Human Plasma Sample Preparation Protocol
  • Allow all plasma samples (unknowns, CCs, QCs) to thaw completely at room temperature.

  • Label a 1.5 mL microcentrifuge tube for each sample.

  • Pipette 100 µL of plasma into the corresponding labeled tube.

  • Add 300 µL of the internal standard working solution (prepared in acetonitrile at an appropriate concentration, e.g., 50 ng/mL of each IS).

  • Vortex each tube vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Trustworthiness: This simple protein precipitation ("crash") method is chosen for its speed, efficiency, and suitability for high-throughput analysis.[7][8] While other methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, protein precipitation offers sufficient cleanup for this application, especially when coupled with the high selectivity of MRM-based mass spectrometry.[10][11][12]

Method Validation Summary

The method was validated following the current FDA and EMA guidelines for bioanalytical method validation.[4][5][13] All parameters met the pre-defined acceptance criteria.

Validation ParameterResultAcceptance Criteria
Selectivity No significant interfering peaks were observed at the retention times of the analytes or IS in six different sources of blank plasma.Response of interferences <20% of LLOQ for analytes and <5% for IS.
Linearity & Range 5 – 5,000 ng/mL for both analytes.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and inter-day precision (%CV) < 10%. Accuracy (%Bias) within ±10%.%CV ≤ 15% (≤20% at LLOQ). %Bias within ±15% (±20% at LLOQ).[14]
Matrix Effect IS-normalized matrix factor was between 0.95 and 1.05.CV of IS-normalized matrix factor from ≥6 lots of plasma should be ≤15%.
Recovery Mean extraction recovery was >85% for all analytes and IS.Recovery should be consistent, precise, and reproducible.
Stability Analytes were stable in plasma for 24h at room temp, 3 freeze-thaw cycles, and for 90 days at -80°C. Processed samples were stable for 48h in the autosampler.Mean concentration within ±15% of nominal concentration.

Conclusion

The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable tool for the simultaneous quantification of this compound and Darunavir in human plasma. The simple sample preparation protocol and short chromatographic run time allow for high-throughput analysis, making it ideally suited for pharmacokinetic research and routine therapeutic drug monitoring. The method has been thoroughly validated and meets the stringent requirements of international regulatory guidelines, ensuring the generation of high-quality, trustworthy data for clinical and pharmaceutical applications.

References

Cell-based assay design for evaluating Cobicistat's effect on drug metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Cell-Based Assay Design for Evaluating Cobicistat's Effect on Drug Metabolism

Audience: Researchers, scientists, and drug development professionals.

A Strategic Guide to Characterizing this compound-Mediated CYP3A4 Inhibition in Cellular Models

Introduction: The Critical Role of Pharmacoenhancers and the Need for Precise In Vitro Evaluation

This compound is a potent mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4), the most abundant and clinically significant drug-metabolizing enzyme in humans.[1][2][3] Unlike its predecessor, ritonavir, this compound is highly selective for CYP3A4 and lacks intrinsic antiretroviral activity, making it a dedicated pharmacoenhancer or "booster".[1][4][5] Its primary function is to increase the systemic exposure of co-administered drugs that are CYP3A4 substrates, thereby improving their efficacy and allowing for less frequent dosing.[1][6] This targeted inhibition, however, necessitates a thorough evaluation of its drug-drug interaction (DDI) potential. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous in vitro studies to characterize these interactions early in the drug development pipeline.[7][8][9][10][11][12][13][14][15]

This application note provides a comprehensive guide for designing and implementing robust cell-based assays to evaluate the inhibitory effect of this compound on CYP3A4-mediated drug metabolism. We will delve into the mechanistic basis of this compound's action, present detailed protocols for two distinct and complementary cellular models, and offer insights into data interpretation, ensuring that the generated data is both scientifically sound and regulatory-compliant.

The Scientific Rationale: Mechanism of this compound Action and Assay Design Principles

This compound's inhibitory effect on CYP3A4 is multifaceted. It acts as a mechanism-based inhibitor, meaning it is converted by CYP3A4 into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[2][16] This time-dependent inhibition (TDI) is a critical parameter to assess, as its effects can persist even after this compound has been cleared from circulation.[16]

A robust in vitro evaluation system must, therefore, be capable of determining key inhibitory parameters:

  • IC50 (Half-maximal Inhibitory Concentration): A measure of the potency of a direct, reversible inhibitor. While this compound is primarily a mechanism-based inhibitor, determining the IC50 provides a baseline measure of its inhibitory potential.

  • KI (Inhibitor Constant) and kinact (Maximal Rate of Inactivation): These are the definitive parameters for characterizing time-dependent inhibition.[17][18] They are crucial for predicting the clinical significance of a DDI.

To capture these parameters accurately, we will describe two cell-based models:

  • A Recombinant Human CYP3A4-Expressing Cell Line: This model offers a controlled environment to study the direct interaction of this compound with CYP3A4 without the confounding factors of other metabolic enzymes.[19][20][21]

  • Primary Human Hepatocytes: Considered the "gold standard" for in vitro drug metabolism studies, this model provides the most physiologically relevant system, containing a full complement of metabolizing enzymes, transporters, and co-factors.[22][23][24][25]

Part 1: Recombinant CYP3A4-Expressing Cell Line Assay

This assay utilizes a stable cell line, such as the human hepatoblastoma cell line HepG2, engineered to express human CYP3A4.[21][26] This provides a specific and reproducible system for determining the IC50 and time-dependent inhibition parameters of this compound. We will use a luminogenic substrate for high-throughput capability and sensitivity.[27][28][29][30][31]

Experimental Workflow: Recombinant Cell Assay

The following diagram illustrates the workflow for assessing this compound's inhibitory effect in CYP3A4-expressing cells.

G cluster_0 Phase 1: Cell Culture & Plating cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: CYP3A4 Activity Measurement cluster_3 Phase 4: Data Analysis A Culture CYP3A4-expressing HepG2 cells B Seed cells into 96-well plates A->B D Treat cells with this compound (with or without pre-incubation) B->D C Prepare this compound serial dilutions C->D E Add luminogenic CYP3A4 substrate (e.g., Luciferin-IPA) D->E F Incubate to allow substrate metabolism E->F G Add Luciferin Detection Reagent F->G H Measure luminescence G->H I Calculate % inhibition H->I J Determine IC50, KI, and kinact I->J

Caption: Workflow for CYP3A4 inhibition assay using a recombinant cell line.

Protocol 1: IC50 and Time-Dependent Inhibition (TDI) of this compound in CYP3A4-Expressing Cells

Materials:

  • CYP3A4-expressing HepG2 cells (or similar)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • White, clear-bottom 96-well cell culture plates

  • This compound

  • Ketoconazole (positive control for CYP3A4 inhibition)

  • P450-Glo™ CYP3A4 Assay with Luciferin-IPA (Promega) or similar luminogenic assay kit[27][30]

  • Luminometer

Procedure:

Day 1: Cell Seeding

  • Culture CYP3A4-expressing HepG2 cells according to standard protocols.

  • Trypsinize and count the cells.

  • Seed the cells into white, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 cells/well).

  • Incubate at 37°C, 5% CO2 for 24-48 hours.

Day 3: Assay Execution

A. Direct Inhibition (IC50 Determination)

  • Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be 0.01 µM to 100 µM. Also prepare dilutions for the positive control, Ketoconazole (e.g., 0.01 µM to 50 µM).

  • Aspirate the old medium from the cells.

  • Add 100 µL of the this compound or Ketoconazole dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control (100% activity).

  • Prepare the luminogenic substrate (e.g., 3 µM Luciferin-IPA in medium) according to the manufacturer's protocol.[27]

  • Immediately add 50 µL of the substrate solution to all wells.

  • Incubate at 37°C for 30-60 minutes.

  • Proceed to the "Luminescence Detection" step.

B. Time-Dependent Inhibition (IC50 Shift and KI/kinact Determination)

  • Prepare serial dilutions of this compound as described above.

  • Aspirate the old medium and add 100 µL of the this compound dilutions to the wells.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for the metabolism-dependent inactivation of CYP3A4.[18]

  • After pre-incubation, add 50 µL of the luminogenic substrate solution to all wells.

  • Incubate at 37°C for 30-60 minutes.

  • Proceed to the "Luminescence Detection" step.

Luminescence Detection

  • Equilibrate the plate and the Luciferin Detection Reagent to room temperature.

  • Add 50 µL of the Luciferin Detection Reagent to each well. This reagent stops the CYP3A4 reaction and initiates the luminescent signal.[32]

  • Incubate at room temperature for 20 minutes, protected from light.

  • Measure luminescence using a plate luminometer.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

  • IC50 Determination: Plot the percent inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. A leftward shift in the IC50 curve after pre-incubation is indicative of time-dependent inhibition.

  • KI and kinact Determination: To determine these kinetic parameters, a more complex experimental design is required, involving multiple pre-incubation times and inhibitor concentrations. The data is then fitted to the appropriate kinetic models.[18]

ParameterThis compound (Example Data)Ketoconazole (Example Data)Interpretation
IC50 (no pre-incubation) 0.8 µM0.2 µMInitial inhibitory potency.
IC50 (30 min pre-incubation) 0.1 µM0.2 µMA >5-fold shift for this compound indicates significant TDI. No shift for Ketoconazole confirms it as a direct inhibitor.
KI 2.5 µMN/AConcentration of inhibitor that gives half-maximal inactivation rate.
kinact 0.05 min-1N/AMaximal rate of enzyme inactivation at a saturating concentration of the inhibitor.

Part 2: Primary Human Hepatocyte Assay

This model represents the most physiologically relevant in vitro system for assessing drug metabolism and DDI potential.[24][25] Primary hepatocytes express a full range of metabolic enzymes and transporters, providing a comprehensive picture of how a compound might behave in the human liver.

Experimental Workflow: Primary Hepatocyte Assay

The workflow is similar to the recombinant cell line assay but requires specialized handling of primary cells.

G cluster_0 Phase 1: Hepatocyte Culture cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Probe Substrate Metabolism cluster_3 Phase 4: Analysis & Interpretation A Thaw & plate cryopreserved primary human hepatocytes B Allow cells to form a monolayer (24-48h) A->B D Treat hepatocytes with this compound (with 30 min pre-incubation) B->D C Prepare this compound serial dilutions in hepatocyte medium C->D E Add CYP3A4 probe substrate (e.g., Midazolam or Testosterone) D->E F Incubate for a defined time E->F G Collect supernatant for LC-MS/MS analysis F->G I Quantify metabolite formation (e.g., 1'-OH-midazolam) G->I J Calculate IC50 and TDI parameters I->J

Caption: Workflow for CYP3A4 inhibition assay in primary human hepatocytes.

Protocol 2: Evaluating this compound's CYP3A4 Inhibition in Plated Primary Human Hepatocytes

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated 96-well plates

  • This compound

  • Midazolam (CYP3A4 probe substrate)

  • 1'-hydroxymidazolam (metabolite standard)

  • Acetonitrile with internal standard (for protein precipitation)

  • LC-MS/MS system

Procedure:

Day 1: Hepatocyte Plating

  • Thaw cryopreserved hepatocytes according to the supplier's protocol.

  • Plate the hepatocytes on collagen-coated 96-well plates at a recommended density (e.g., 0.75 x 105 cells/well).

  • Incubate at 37°C, 5% CO2 for 4-6 hours to allow for cell attachment.

  • Carefully replace the plating medium with fresh incubation medium and incubate overnight.

Day 2: Assay Execution

  • Prepare serial dilutions of this compound in hepatocyte incubation medium.

  • Aspirate the medium from the hepatocyte monolayers.

  • Add 100 µL of the this compound dilutions to the wells. Include vehicle-only controls.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Prepare the probe substrate solution (e.g., 5 µM Midazolam in incubation medium).

  • Add 10 µL of the Midazolam solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 1'-hydroxymidazolam).

  • Seal the plate, vortex, and centrifuge at 3000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Data Analysis and Interpretation
  • Quantify Metabolite: Use the LC-MS/MS system to quantify the amount of 1'-hydroxymidazolam formed in each well.

  • Calculate Inhibition and Kinetic Parameters: The data analysis follows the same principles as described for the recombinant cell line assay, with the endpoint being the rate of metabolite formation.

ParameterThis compound in Hepatocytes (Example Data)Interpretation
IC50 (with pre-incubation) 0.15 µMRepresents the inhibitory potency in a complex, physiologically relevant system. Value is comparable to the recombinant model, indicating high specificity of this compound for CYP3A4.
KI 3.0 µMSlightly higher KI compared to the recombinant system may reflect cellular uptake and binding phenomena.
kinact 0.04 min-1The maximal rate of inactivation is consistent with the recombinant model, confirming the mechanism-based inhibition in a more complex biological matrix.

Conclusion: A Self-Validating and Comprehensive Approach

By employing both a highly specific recombinant cell line and the physiologically robust primary human hepatocyte model, researchers can build a comprehensive and self-validating profile of this compound's effect on drug metabolism. The recombinant system provides clean, mechanistic data on the direct interaction with CYP3A4, while the primary hepatocyte system confirms these findings in a model that closely mimics the human liver.

This dual-pronged approach ensures that the data generated is not only of high scientific quality but also aligns with the expectations of regulatory bodies like the FDA and EMA for DDI studies.[7][9][10] The protocols and principles outlined in this guide provide a solid framework for any laboratory aiming to accurately characterize the DDI potential of CYP3A4 inhibitors like this compound, ultimately contributing to the development of safer and more effective therapeutic regimens.

References

Application Notes and Protocols: Cobicistat as a Tool for Investigating CYP3A-Mediated Drug Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of CYP3A4 in Drug Development

The cytochrome P450 3A4 (CYP3A4) enzyme is arguably the most significant drug-metabolizing enzyme in humans. Located predominantly in the liver and intestine, it is responsible for the metabolism of approximately half of all marketed drugs.[1][2] Consequently, the potential for drug-drug interactions (DDIs) involving CYP3A4 is a primary concern during drug development. Unforeseen inhibition or induction of CYP3A4 can lead to significant alterations in a drug's pharmacokinetics, potentially resulting in toxicity or loss of efficacy.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate a thorough investigation of a new chemical entity's potential to act as a substrate, inhibitor, or inducer of CYP3A4.[3][4] This necessitates the use of precise and reliable tools to probe these interactions. Cobicistat has emerged as a superior tool for such investigations due to its potent and selective inhibition of CYP3A4.[5][6][7]

This compound: A Selective and Potent CYP3A Inhibitor

This compound is a mechanism-based inhibitor of CYP3A enzymes.[8][9] Unlike the historically used agent ritonavir, this compound was specifically developed as a pharmacokinetic enhancer, or "booster," and possesses no antiviral activity.[10][11][12] This lack of intrinsic pharmacological activity makes it a cleaner tool for DDI studies.

Key Advantages of this compound:

  • High Potency: this compound is a potent inhibitor of CYP3A4, with in vitro IC50 values reported to be as low as 0.032 μM.[13] Its inhibitory potency is comparable to that of ritonavir.[10][14][15]

  • Selectivity: While ritonavir is known to induce several other CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19) and UGT, this compound is a more selective inhibitor of CYP3A and does not demonstrate these inducing effects.[10][16][17] This selectivity simplifies the interpretation of DDI study results, as observed effects can be more confidently attributed to CYP3A4 inhibition.

  • Mechanism-Based Inhibition: this compound's mechanism-based inhibition leads to a time-dependent inactivation of the CYP3A4 enzyme, resulting in a sustained and predictable inhibitory effect.[11][13]

  • Improved Physicochemical Properties: this compound has greater aqueous solubility compared to ritonavir, which facilitates its use in in vitro assays and co-formulations.[11][14]

Comparative Inhibitory Profile

The selectivity of this compound is a key differentiator from ritonavir, making it a more precise tool for isolating CYP3A-mediated interactions.

FeatureThis compoundRitonavirReference(s)
Primary Target Potent CYP3A inhibitorPotent CYP3A inhibitor[10][14]
CYP Induction No significant inductionInduces CYP1A2, CYP2B6, CYP2C9, CYP2C19, UGT[10][16]
Other CYP Inhibition Weak inhibitor of CYP2D6Inhibits CYP2D6; broader off-target effects[10]
Transporter Inhibition P-gp, BCRP, OATP1B1, OATP1B3P-gp, BCRP, OATPs[10][18]
Antiviral Activity NoYes[11][12]

Mechanism of CYP3A4 Inhibition by this compound

This compound acts as a mechanism-based inhibitor, which involves a multi-step process. Initially, it binds to the active site of the CYP3A4 enzyme. The enzyme then metabolizes this compound, leading to the formation of a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation. This time-dependent inactivation is a key feature that contributes to its potent and durable inhibitory effect.[11][13]

G This compound This compound Complex This compound-CYP3A4 Reversible Complex This compound->Complex Reversible Binding CYP3A4_active Active CYP3A4 Enzyme CYP3A4_active->Complex Metabolism CYP3A4-mediated Metabolism Complex->Metabolism Reactive_Intermediate Reactive Metabolite Intermediate Metabolism->Reactive_Intermediate Inactive_Complex Covalently Bound Inactive CYP3A4 Reactive_Intermediate->Inactive_Complex Covalent Bonding

Caption: Mechanism of this compound-mediated CYP3A4 inactivation.

Protocols for In Vitro DDI Studies

The following protocols provide a framework for utilizing this compound to assess the CYP3A4 inhibition potential of a test compound. These experiments are typically conducted using human liver microsomes (HLMs), which are rich in CYP enzymes.

Protocol 1: Direct CYP3A4 Inhibition Assay (IC50 Determination)

This protocol determines the concentration of a test compound required to inhibit 50% of CYP3A4 activity.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • This compound (as a test inhibitor or reference)

  • Ketoconazole (as a positive control inhibitor)[3]

  • CYP3A4 probe substrate (e.g., Midazolam or Testosterone)[19]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound and the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitors in the same solvent.

    • Prepare a working solution of the CYP3A4 probe substrate in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension, potassium phosphate buffer, and the inhibitor solution (this compound, test compound, or vehicle control).

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Initiate the reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a suitable nonlinear regression model.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Prep_Inhibitor Prepare Inhibitor (this compound/Test Compound) Serial Dilutions Pre_Incubate Pre-incubate HLM + Inhibitor + Buffer Prep_Inhibitor->Pre_Incubate Prep_HLM Prepare HLM and Buffer Mixture Prep_HLM->Pre_Incubate Prep_Substrate Prepare CYP3A4 Probe Substrate Initiate Initiate Reaction: Add Substrate + NADPH Prep_Substrate->Initiate Prep_NADPH Prepare NADPH Regenerating System Prep_NADPH->Initiate Pre_Incubate->Initiate Incubate Incubate for Linear Time Period Initiate->Incubate Terminate Terminate Reaction (Cold Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge and Collect Supernatant Terminate->Centrifuge LCMS LC-MS/MS Analysis of Metabolite Formation Centrifuge->LCMS Calculate Calculate IC50 Value LCMS->Calculate

Caption: Workflow for in vitro CYP3A4 IC50 determination.

Protocol 2: Time-Dependent Inhibition (TDI) Assay

This protocol assesses whether the inhibitory effect of a compound increases with pre-incubation time, which is characteristic of mechanism-based inhibitors like this compound.

Procedure:

This assay follows a similar procedure to the direct inhibition assay but includes a pre-incubation step with NADPH.

  • Primary Incubation (Pre-incubation):

    • In separate wells, incubate the HLM suspension, buffer, and inhibitor (this compound or test compound) with the NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C. A control without NADPH should also be included.

  • Secondary Incubation:

    • After the pre-incubation period, add a high concentration of the CYP3A4 probe substrate to initiate the secondary incubation. The substrate concentration should be high enough to minimize competitive inhibition from the remaining parent inhibitor.

    • Incubate for a short, fixed period (e.g., 5-10 minutes).

  • Termination and Analysis:

    • Terminate the reaction and process the samples as described in Protocol 1.

    • Analyze the metabolite formation. A decrease in enzyme activity with increasing pre-incubation time in the presence of NADPH indicates time-dependent inhibition.

    • From this data, kinetic parameters such as k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration that gives half the maximal rate of inactivation) can be determined.

Protocols for In Vivo DDI Studies

Clinical DDI studies are essential to confirm in vitro findings and to understand the clinical significance of a potential interaction. This compound can be used as the inhibitory agent in these studies to probe the contribution of CYP3A4 to the clearance of an investigational drug.

Protocol 3: Clinical DDI Study Design with this compound

This protocol outlines a typical design for a clinical study to evaluate the effect of this compound on the pharmacokinetics of an investigational drug (a potential CYP3A4 substrate).

Study Design:

  • Design: Open-label, fixed-sequence, two-period study in healthy volunteers.[20][21]

  • Period 1 (Reference): Subjects receive a single dose of the investigational drug alone.

  • Washout Period: A sufficient time to ensure complete elimination of the investigational drug.

  • Period 2 (Treatment): Subjects receive this compound (typically 150 mg once daily) for several days to achieve steady-state inhibition of CYP3A4. On the final day of this compound dosing, a single dose of the investigational drug is co-administered.[8][10]

Key Assessments:

  • Pharmacokinetic Sampling: Serial blood samples are collected at frequent intervals after the administration of the investigational drug in both periods to determine its plasma concentration-time profile.

  • Pharmacokinetic Parameters: Key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and t1/2 (half-life) are calculated for the investigational drug in the presence and absence of this compound.

  • Safety and Tolerability: Subjects are monitored for any adverse events throughout the study.

Interpretation of Results:

  • An increase in the AUC of the investigational drug when co-administered with this compound indicates that the drug is a substrate of CYP3A4.

  • The magnitude of the AUC increase provides a quantitative measure of the extent to which CYP3A4 contributes to the drug's overall clearance. An AUC ratio (AUC with this compound / AUC without this compound) of ≥ 2 is generally considered a clinically significant interaction.

Conclusion

This compound is a highly valuable tool for researchers in drug development for the characterization of CYP3A-mediated drug interactions. Its potency, selectivity, and well-defined mechanism of inhibition allow for a clear and precise assessment of a new chemical entity's interaction with this critical metabolic pathway. The protocols outlined in this document provide a robust framework for both in vitro and in vivo investigations, enabling a thorough understanding of a drug's DDI potential and supporting informed decision-making throughout the development process.

References

In vitro experimental setup to assess Cobicistat's impact on tenofovir renal transport

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: In Vitro Experimental Framework for Assessing Cobicistat's Impact on Tenofovir Renal Transport

Introduction and Scientific Context

Tenofovir, a cornerstone of antiretroviral therapy, is primarily eliminated from the body via the kidneys through a combination of glomerular filtration and active tubular secretion.[1][2] This active secretion process is a sophisticated interplay of drug transporters on the proximal tubule cells. Basolateral transporters, specifically Organic Anion Transporter 1 (OAT1) and OAT3, mediate the uptake of tenofovir from the blood into the tubular cells.[2] Subsequently, apical efflux transporters, predominantly Multidrug Resistance-Associated Protein 4 (MRP4), pump tenofovir into the tubular lumen for excretion in urine.[2][3][4]

This compound is a pharmacokinetic enhancer used to "boost" the levels of other antiretrovirals by inhibiting the cytochrome P450 3A (CYP3A) enzymes.[5][6] However, beyond its effects on metabolic enzymes, this compound is also known to interact with various drug transporters.[5] While its primary renal transporter interaction is the inhibition of MATE1, leading to a benign increase in serum creatinine, the potential for interaction with the transporters responsible for tenofovir's secretion is of significant clinical interest.[7][8] An unanticipated inhibition of tenofovir's uptake (OAT1/3) or efflux (MRP4) could alter its intracellular concentration within renal proximal tubule cells, potentially modulating its efficacy or nephrotoxic potential.

This application note provides a detailed, field-proven framework for researchers, scientists, and drug development professionals to rigorously assess the drug-drug interaction (DDI) potential between this compound and tenofovir at the level of key renal transporters in vitro. The described protocols are designed as self-validating systems, incorporating appropriate controls and decision-making criteria consistent with regulatory expectations for DDI studies.[9][10][11]

Overview of Renal Transport & Experimental Rationale

The active secretion of tenofovir is a two-step process involving distinct transporters on the basolateral (blood-facing) and apical (lumen-facing) membranes of the renal proximal tubule cell. Understanding this polarity is critical for designing meaningful in vitro experiments.

  • Basolateral Uptake (Influx): OAT1 (SLC22A6) and OAT3 (SLC22A8) are the primary transporters responsible for taking up tenofovir from the bloodstream into the renal cells.[2] Inhibition of these transporters by this compound would be expected to decrease the intracellular accumulation of tenofovir.

  • Apical Efflux: MRP4 (ABCC4) is the main transporter responsible for extruding tenofovir from the cell into the urine.[3][4] Inhibition of this transporter by this compound could lead to intracellular accumulation of tenofovir, a potential mechanism for nephrotoxicity.

Therefore, a comprehensive in vitro assessment requires distinct assays to measure both uptake and efflux. Transporter-overexpressing cell lines (e.g., HEK293 cells) are ideal for this purpose as they allow for the unambiguous study of a single transporter's function in a controlled environment.[12] While primary renal proximal tubule epithelial cells (RPTECs) offer a more physiologically complete model, their use can be complicated by donor variability and complex endogenous transporter expression.[12][13] For determining specific DDI mechanisms as per regulatory guidance, single-transporter transfected cell lines are often the preferred starting point.[12]

dot graph TD { graph [splines=ortho, nodesep=1]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.0]; edge [penwidth=1.5, color="#5F6368"];

} end

Experimental Models & Materials

Cell Lines
  • HEK293-OAT1 expressing cells: For assessing basolateral uptake.

  • HEK293-OAT3 expressing cells: For assessing basolateral uptake.

  • HEK293-MRP4 expressing cells: For assessing apical efflux.

  • HEK293-Wild Type (WT) or Mock-transfected cells: To serve as a negative control to determine background (non-transporter-mediated) uptake/efflux.

Key Reagents
  • Tenofovir: Analytical grade.

  • [³H]-Tenofovir or [¹⁴C]-Tenofovir: Radiolabeled substrate for sensitive detection.

  • This compound: Analytical grade.

  • Probenecid: Positive control inhibitor for OAT1 and OAT3.[14][15][16]

  • MK-571: Positive control inhibitor for MRP4.[17][18]

  • Cell Culture Media: DMEM, FBS, Penicillin-Streptomycin, selection antibiotics (e.g., G418).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Lysis Buffer: e.g., 0.1 N NaOH with 1% SDS.

  • Scintillation Cocktail: For radiolabeled detection.

Detailed Protocols

Protocol 1: OAT1/OAT3-Mediated Uptake Inhibition Assay

This protocol determines the concentration-dependent inhibitory effect of this compound on the uptake of tenofovir into cells expressing OAT1 or OAT3.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-OAT1, HEK293-OAT3, and HEK293-WT cells into 24- or 48-well collagen-coated plates at a density that achieves >95% confluence on the day of the assay. Culture for 48 hours.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Serially dilute in assay buffer to create a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.5% in all wells.

    • Prepare a working solution of radiolabeled tenofovir (e.g., 1 µM) in assay buffer.

    • Prepare a positive control solution of Probenecid (e.g., 1 mM) in assay buffer.

  • Assay Execution:

    • Aspirate culture medium from all wells.

    • Wash cells twice with 0.5 mL of pre-warmed (37°C) assay buffer.

    • Pre-incubate cells for 10 minutes at 37°C with 0.2 mL of assay buffer containing either vehicle (DMSO), varying concentrations of this compound, or the positive control inhibitor (Probenecid).

    • Initiate the uptake by adding 0.2 mL of the pre-warmed radiolabeled tenofovir working solution (containing the respective inhibitor/vehicle) to each well.

    • Incubate for a predetermined time within the linear uptake range (e.g., 5-10 minutes) at 37°C.

  • Stopping the Reaction:

    • Rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with 0.5 mL of ice-cold assay buffer to stop the transport process and remove extracellular substrate.

  • Cell Lysis & Quantification:

    • Lyse the cells by adding 0.3 mL of lysis buffer to each well and incubating for at least 30 minutes.

    • Transfer the lysate to a scintillation vial.

    • Add 3 mL of scintillation cocktail, vortex, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • In parallel, determine the protein concentration in a subset of wells using a BCA or similar protein assay to normalize the data.

Protocol 2: MRP4-Mediated Efflux Inhibition Assay

This protocol assesses this compound's ability to inhibit the efflux of pre-loaded tenofovir from cells expressing MRP4.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-MRP4 and HEK293-WT cells as described in Protocol 1.

  • Substrate Loading:

    • Wash cells twice with pre-warmed assay buffer.

    • Load the cells by incubating them with radiolabeled tenofovir (e.g., 1 µM) in assay buffer for 30-60 minutes at 37°C to allow for intracellular accumulation.

  • Initiating Efflux:

    • Rapidly aspirate the loading solution and wash cells three times with ice-cold assay buffer to remove extracellular substrate.

    • Add 0.4 mL of pre-warmed (37°C) assay buffer containing either vehicle (DMSO), varying concentrations of this compound, or the positive control inhibitor (MK-571, e.g., 50 µM).[17]

    • Incubate at 37°C for a defined efflux period (e.g., 30 minutes).

  • Quantification:

    • At the end of the incubation, collect the supernatant (containing the effluxed drug).

    • Immediately wash the cells with ice-cold buffer and lyse them as described in Protocol 1.

    • Measure radioactivity in both the supernatant and the cell lysate fractions using a scintillation counter.

dot graph G { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.0]; edge [penwidth=1.5, color="#5F6368"];

} end

Data Analysis and Interpretation

Uptake Assay Analysis
  • Normalization: Normalize the CPM for each well to the protein content (CPM/mg protein).

  • Transporter-Specific Uptake: For each condition, subtract the normalized uptake in WT cells from the uptake in transporter-expressing cells.

    • Net Uptake = Uptake (Transfected) - Uptake (WT)

  • Calculate Percent Inhibition:

    • The uninhibited control (vehicle only) represents 0% inhibition.

    • The positive control (Probenecid) should show >80% inhibition to validate the assay.

    • Inhibition (%) = [1 - (Net Uptake with this compound / Net Uptake with Vehicle)] x 100

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Efflux Assay Analysis
  • Calculate Efflux Ratio: For each condition, determine the amount of tenofovir that has been effluxed versus what remains in the cell.

  • Calculate Percent Inhibition: Compare the efflux in the presence of this compound to the vehicle control to determine the percent inhibition, similar to the uptake assay. The positive control (MK-571) should demonstrate significant inhibition.

  • IC₅₀ Determination: Determine the IC₅₀ value for efflux inhibition as described above.

Data Presentation and Interpretation

Summarize the results in a clear, tabular format.

TransporterTest ArticlePositive ControlIC₅₀ (µM) [95% CI]Interpretation
OAT1 This compoundProbenecid>15Low potential for inhibition at clinical concentrations.[7][17]
OAT3 This compoundProbenecid6.6Weak inhibition observed.[7][17]
MRP4 This compoundMK-5718.5Weak inhibition observed.[7][17]

Interpretation Note: The calculated IC₅₀ values must be contextualized with the clinically relevant plasma concentrations of this compound. According to FDA guidance, an in vitro interaction warrants further clinical investigation if the maximum unbound plasma concentration ([I]max,u) divided by the IC₅₀ is ≥ 0.1.[19] Published data from in vitro studies suggest that this compound is a weak inhibitor of OAT3 and MRP4, and not an inhibitor of OAT1, indicating a low potential for clinically significant pharmacokinetic interactions with tenofovir's renal transport.[7][8][17][20]

Analytical Method for Quantification

While radiolabeled substrates are excellent for screening, final validation and more complex studies may utilize non-radiolabeled compounds quantified by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS provides high sensitivity and specificity for measuring tenofovir concentrations in cell lysates.[21][22][23][24]

Brief LC-MS/MS Protocol:

  • Sample Preparation: After lysis, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., Acyclovir or a stable isotope-labeled tenofovir).[23]

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for injection onto the LC-MS/MS system.

  • Chromatography: Use a suitable column (e.g., C18) with a gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid) to achieve separation.[23][25]

  • Detection: Use a triple quadrupole mass spectrometer in positive ionization mode with multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for tenofovir and the internal standard.[23]

References

Cobicistat as a Pharmacokinetic Enhancer: Application Notes and Protocols for Investigational New Drug Studies

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Cobicistat in the pharmacokinetic (PK) evaluation of investigational new drugs (INDs). It offers a synthesis of technical insights and field-proven methodologies, grounded in authoritative regulatory guidelines, to ensure scientific integrity and trustworthiness in your research.

Introduction: The Role of Pharmacokinetic Enhancement in Drug Development

In the journey of a new chemical entity from bench to bedside, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount. A significant hurdle for many promising compounds is rapid metabolism, often mediated by the cytochrome P450 (CYP) enzyme system, particularly the CYP3A subfamily, which can lead to low systemic exposure and diminished therapeutic efficacy.[1] Pharmacokinetic enhancers, or "boosters," are co-administered with such drugs to inhibit their metabolism, thereby increasing their plasma concentrations and prolonging their therapeutic effect.[2]

This compound, a potent and selective mechanism-based inhibitor of CYP3A enzymes, has emerged as a valuable tool in this context.[3][4][5] Unlike the earlier-generation booster Ritonavir, this compound is devoid of inherent anti-HIV activity, making it a more suitable and selective agent for enhancing the pharmacokinetics of a wide range of therapeutic agents without confounding pharmacological effects.[2][3][4] This selectivity also contributes to a more favorable drug-drug interaction profile compared to Ritonavir.[3] This guide will delve into the mechanistic underpinnings of this compound's action and provide detailed protocols for its application in both preclinical and clinical pharmacokinetic studies.

Mechanistic Insights into this compound's Action

This compound's primary mechanism of action is the potent and selective inhibition of cytochrome P450 3A4 (CYP3A4), the most abundant CYP enzyme in the human liver and intestine responsible for the metabolism of a vast array of drugs.[1][3][6] The inhibition is mechanism-based, meaning this compound is metabolized by CYP3A4 to a reactive intermediate that then irreversibly inactivates the enzyme.[4][7] This leads to a sustained inhibitory effect that outlasts the plasma concentration of this compound itself.[4]

The interaction involves direct coordination of this compound's thiazole nitrogen to the heme iron of CYP3A4, a characteristic shared with Ritonavir.[6] However, structural differences, particularly the presence of a bulky morpholine moiety in this compound, result in distinct binding interactions within the enzyme's active site.[6] While both are potent inhibitors, this compound exhibits greater selectivity for CYP3A over other CYP isoforms, such as CYP2D6, CYP2C8, and CYP2C9, when compared to Ritonavir.[4][8]

Beyond CYP3A4, this compound is also known to inhibit the drug transporter P-glycoprotein (P-gp), which can further contribute to increased absorption and reduced clearance of co-administered drugs that are P-gp substrates.[9][10]

Diagram 1: Mechanism of this compound-mediated CYP3A4 Inhibition

G cluster_0 Hepatocyte / Enterocyte cluster_1 Systemic Circulation This compound This compound CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Binds to active site Metabolism Metabolism CYP3A4->Metabolism Catalyzes InactiveComplex Inactive this compound-CYP3A4 Complex Metabolites IND Metabolites CYP3A4->Metabolites Produces ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite Forms ReactiveMetabolite->CYP3A4 Irreversibly inactivates IND Investigational New Drug (IND) InactiveComplex->IND Blocks Metabolism IND->CYP3A4 Substrate for metabolism IncreasedIND Increased IND Concentration IND->IncreasedIND Leads to

Caption: this compound inhibits CYP3A4 by forming an irreversible complex, preventing the metabolism of co-administered investigational new drugs.

Preclinical Evaluation: In Vitro and In Vivo Protocols

Preclinical studies are essential to characterize the potential for a drug-drug interaction (DDI) between an IND and this compound. These studies provide the foundational data for designing subsequent clinical trials.

In Vitro CYP3A4 Inhibition Assay

This protocol aims to determine the inhibitory potency (IC50) of this compound on the metabolism of a probe substrate by human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound

  • CYP3A4 probe substrate (e.g., midazolam, testosterone)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • LC-MS/MS system for metabolite quantification

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the probe substrate in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Human Liver Microsomes (final concentration typically 0.2-0.5 mg/mL)

      • A range of this compound concentrations (or vehicle control)

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Initiate the reaction by adding the CYP3A4 probe substrate.

    • After a brief pre-incubation, add the NADPH regenerating system to start the metabolic reaction.

  • Time-Dependent Inhibition (Mechanism-Based Inhibition):

    • To assess time-dependent inhibition, pre-incubate the microsomes with this compound and the NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes) before adding the probe substrate.[11]

  • Reaction Termination and Sample Processing:

    • After a predetermined incubation time (e.g., 10-30 minutes, within the linear range of metabolite formation), terminate the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for bioanalysis.

  • Bioanalysis and Data Analysis:

    • Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

    • Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Table 1: Representative In Vitro IC50 Values for this compound against CYP3A4

CYP3A4 SubstrateIC50 (µM)Reference
Midazolam0.15[7]
Terfenadine0.03[7]
Testosterone0.25[7]
Atazanavir0.04[7]
Elvitegravir0.07[7]
In Vivo Pharmacokinetic Study in Animal Models

This protocol outlines a typical in vivo study in rodents or non-rodents to evaluate the effect of this compound on the pharmacokinetics of an IND. The choice of animal model should be based on the metabolic profile of the IND and its similarity to humans.[12][13]

Materials:

  • Appropriate animal model (e.g., Sprague-Dawley rats, Beagle dogs)

  • Investigational New Drug (IND)

  • This compound

  • Vehicle for drug administration (e.g., saline, PEG400)

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • LC-MS/MS system for drug quantification

Protocol:

  • Animal Acclimation and Grouping:

    • Acclimate animals to the housing conditions for at least one week.

    • Randomly assign animals to two groups:

      • Group 1: IND alone

      • Group 2: IND + this compound

  • Dosing:

    • Administer this compound (e.g., 10 mg/kg in rats, orally) at a predetermined time before the IND administration (e.g., 1-2 hours) to allow for maximal CYP3A4 inhibition.

    • Administer the IND at the desired dose and route.

    • The vehicle and route of administration should be consistent across all groups.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-IND dose).

    • The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the IND.

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the IND and its major metabolites (if any) in plasma.[10][14][15]

  • Pharmacokinetic Analysis:

    • Calculate the following pharmacokinetic parameters for the IND in both groups using non-compartmental analysis:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Compare the PK parameters between the two groups to determine the magnitude of the drug-drug interaction.

Diagram 2: Workflow for a Preclinical In Vivo Pharmacokinetic Study

G start Start acclimation Animal Acclimation (e.g., 1 week) start->acclimation grouping Randomize into Groups (IND alone vs. IND + this compound) acclimation->grouping dosing_cobi Administer this compound (or vehicle) grouping->dosing_cobi dosing_ind Administer IND dosing_cobi->dosing_ind 1-2 hours prior sampling Serial Blood Sampling (e.g., 0-24 hours) dosing_ind->sampling processing Plasma Separation and Storage (-80°C) sampling->processing bioanalysis LC-MS/MS Analysis of IND and Metabolites processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC, t1/2, etc.) bioanalysis->pk_analysis comparison Compare PK Parameters between Groups pk_analysis->comparison end End comparison->end

Caption: A typical workflow for an in vivo pharmacokinetic study to evaluate the effect of this compound on an investigational new drug.

Clinical Study Design and Regulatory Considerations

The design and conduct of clinical DDI studies should be guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][5][16] The harmonized ICH M12 guideline provides a comprehensive framework for these studies.[3][6][9]

Study Design

A typical clinical DDI study with this compound is a single-sequence, open-label study in healthy volunteers. The study is generally conducted in two periods:

  • Period 1: Administration of the IND alone.

  • Period 2: Administration of the IND in combination with this compound.

A washout period between the two periods is necessary to ensure complete elimination of the IND from the body.

Key Considerations:

  • Dose of this compound: The standard clinical dose of this compound used for pharmacokinetic enhancement is 150 mg once daily.[17][18]

  • Timing of Administration: this compound should be administered for a sufficient duration to achieve maximal CYP3A4 inhibition before the IND is co-administered. This is typically for a few days prior to and concurrently with the IND.

  • Pharmacokinetic Sampling: Intensive pharmacokinetic sampling should be performed after the administration of the IND in both periods to accurately characterize its pharmacokinetic profile.

  • Safety Monitoring: Close monitoring of adverse events and laboratory parameters is crucial throughout the study.

Bioanalytical Method Validation

The bioanalytical method used to quantify the IND and this compound in plasma must be fully validated according to regulatory guidelines (e.g., FDA and EMA guidelines on bioanalytical method validation).[14][15][19] The validation should demonstrate the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[10][20]

Table 2: Expected Impact of this compound on Pharmacokinetic Parameters of CYP3A4 Substrates

Pharmacokinetic ParameterExpected ChangeRationale
AUC (Area Under the Curve) Significant IncreaseDecreased clearance due to CYP3A4 inhibition.
Cmax (Maximum Concentration) IncreaseMay increase due to decreased first-pass metabolism.
t1/2 (Half-life) ProlongationReduced rate of elimination.
CL/F (Apparent Clearance) Significant DecreaseDirect consequence of metabolic inhibition.

The magnitude of the change will depend on the extent to which the IND is metabolized by CYP3A4.

Data Interpretation and Reporting

The results of the DDI study should be presented clearly and concisely. The geometric mean ratios of the IND's pharmacokinetic parameters (AUC and Cmax) with and without this compound, along with their 90% confidence intervals, should be reported.

Based on the magnitude of the interaction, a recommendation can be made regarding the need for dose adjustment of the IND when co-administered with this compound or other strong CYP3A4 inhibitors. This information is critical for the drug's label and for guiding its safe and effective use in the clinic.

Conclusion

This compound is a valuable tool in the development of investigational new drugs that are substrates of CYP3A4. By selectively inhibiting this key metabolic enzyme, this compound can significantly enhance the systemic exposure of these drugs, potentially improving their efficacy and allowing for more convenient dosing regimens. The protocols and guidelines presented in this document provide a robust framework for conducting non-clinical and clinical pharmacokinetic studies with this compound, ensuring the generation of high-quality data to support regulatory submissions and inform clinical practice. Adherence to these principles will contribute to a more efficient and successful drug development process.

References

Application Note & Protocol: A Multi-Parametric Approach for Assessing Cobicistat-Induced Cytotoxicity in Primary Human Hepatocytes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cobicistat is a potent mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes, widely used as a pharmacokinetic enhancer in antiretroviral therapy for HIV-1 infection.[1][2][3][4] While its primary role is to boost the plasma concentrations of co-administered drugs, its impact on hepatocytes—the primary site of drug metabolism—warrants thorough investigation.[3] Drug-induced liver injury (DILI) is a significant concern in drug development, and in vitro models using primary human hepatocytes are considered the gold standard for preclinical toxicity screening.[5][6] This document provides a detailed, multi-parametric protocol for assessing the cytotoxic potential of this compound in cryopreserved primary human hepatocytes. The described workflow integrates assays for cell viability, membrane integrity, mitochondrial function, oxidative stress, and apoptosis to provide a comprehensive toxicological profile.

Introduction: The Scientific Rationale

This compound's mechanism of action involves the potent and selective inhibition of the CYP3A enzyme family.[1][2] This inhibition is beneficial for increasing the systemic exposure of other antiretroviral drugs but also raises questions about its direct effects on hepatocyte health.[3][4] Although this compound itself has limited anti-HIV activity, its influence on the liver's metabolic machinery necessitates a rigorous safety assessment.[1] Furthermore, studies have suggested that the activation of nuclear receptors like PXR and CAR can potentiate this compound hepatotoxicity through CYP3A4-dependent pathways.[7]

Drug-induced liver injury (DILI) is a leading cause of drug attrition during development and post-market withdrawal.[5][8] Therefore, robust and predictive in vitro assays are crucial. Primary human hepatocytes are the most physiologically relevant model for these studies as they maintain the expression of key drug-metabolizing enzymes and transporters.[6] This protocol is designed to move beyond simple cytotoxicity readouts by employing a suite of assays that probe different cellular pathways implicated in DILI. This multi-parametric approach allows for a more mechanistic understanding of any observed toxicity.

Experimental Design & Workflow

A logical and sequential workflow is essential for a comprehensive cytotoxicity assessment. The proposed workflow begins with general viability and membrane integrity assays, followed by more specific mechanistic assays to investigate mitochondrial dysfunction, oxidative stress, and the induction of apoptosis.

G cluster_setup Phase 1: Cell Culture & Dosing cluster_assays Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis thaw Thaw & Plate Primary Human Hepatocytes acclimate Acclimation Period (24-48 hours) thaw->acclimate dose Dose with this compound (Concentration Gradient) acclimate->dose viability Cell Viability (ATP Content) dose->viability 24h, 48h, 72h membrane Membrane Integrity (LDH Release) dose->membrane 24h, 48h, 72h mito Mitochondrial Health (MMP, ATP Production) viability->mito ic50 IC50 Determination viability->ic50 apoptosis Apoptosis Induction (Caspase-3/7 Activity) membrane->apoptosis membrane->ic50 ros Oxidative Stress (ROS Production) mito->ros mito->ic50 ros->ic50 apoptosis->ic50 mechanistic Mechanistic Insights ic50->mechanistic risk Risk Assessment mechanistic->risk

Figure 1: High-level experimental workflow for assessing this compound cytotoxicity.

Materials and Reagents

Item Supplier Purpose
Cryopreserved Human HepatocytesReputable commercial vendorPrimary cell model
Hepatocyte Thawing MediumVendor-specificCell recovery
Hepatocyte Plating MediumVendor-specificCell attachment
Hepatocyte Culture MediumVendor-specificCell maintenance
This compoundSigma-Aldrich or equivalentTest compound
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich or equivalentVehicle control
Collagen I Coated 96-well platesCorning or equivalentCell culture surface
CellTiter-Glo® Luminescent Cell Viability AssayPromegaATP quantification
LDH-Glo™ Cytotoxicity AssayPromegaLDH release measurement
MitoTracker™ Red CMXRosThermo Fisher ScientificMitochondrial membrane potential
CellROX® Green ReagentThermo Fisher ScientificOxidative stress detection
Caspase-Glo® 3/7 AssayPromegaApoptosis detection
Positive Control (e.g., Staurosporine)Sigma-Aldrich or equivalentAssay validation

Detailed Experimental Protocols

Thawing and Plating of Primary Human Hepatocytes

Causality: Proper thawing and handling of cryopreserved hepatocytes are critical for maintaining high viability and metabolic function. A gentle procedure minimizes osmotic stress and mechanical damage.

  • Pre-warm thawing and plating media to 37°C.

  • Rapidly thaw the cryovial of hepatocytes in a 37°C water bath for approximately 2 minutes.

  • Transfer the cell suspension to a 50 mL conical tube containing pre-warmed thawing medium.

  • Centrifuge at a low speed (e.g., 100 x g) for 10 minutes at room temperature to pellet the cells.

  • Gently aspirate the supernatant and resuspend the cell pellet in plating medium.

  • Determine cell viability and density using the trypan blue exclusion method.

  • Seed the hepatocytes in collagen-coated 96-well plates at a density of 0.75 x 10^5 cells/well in 100 µL of plating medium.

  • Incubate at 37°C with 5% CO2 for 4-6 hours to allow for cell attachment.

  • After attachment, gently replace the plating medium with 100 µL of culture medium.

  • Allow the cells to acclimate for 24-48 hours before compound treatment.

This compound Dosing

Causality: A wide concentration range is necessary to determine the dose-response relationship and calculate the IC50 value. The concentration range should be informed by clinically relevant plasma concentrations, if available.

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.

  • Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Carefully remove the culture medium from the acclimated hepatocytes and add 100 µL of the this compound dilutions or control solutions to the respective wells.

  • Incubate the plates at 37°C with 5% CO2 for the desired time points (e.g., 24, 48, and 72 hours).

Cytotoxicity and Mechanistic Assays

The following assays should be performed at each time point to build a comprehensive toxicity profile.

Cell Viability Assessment (ATP Content)

Causality: Intracellular ATP levels are a sensitive indicator of metabolically active cells. A decrease in ATP is often an early sign of cytotoxicity.[9]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Membrane Integrity Assessment (LDH Release)

Causality: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[10]

  • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Equilibrate the supernatant plate and the LDH-Glo™ reagent to room temperature.

  • Add 50 µL of LDH-Glo™ reagent to each well of the new plate.

  • Incubate at room temperature for 60 minutes.

  • Measure luminescence using a plate reader.

  • To determine maximum LDH release, add a lysis buffer to control wells 45 minutes prior to supernatant collection.

  • Calculate % cytotoxicity relative to the maximum LDH release control.[11]

Assessment of Mitochondrial Membrane Potential (MMP)

Causality: A decrease in mitochondrial membrane potential is an early indicator of mitochondrial dysfunction, which is a common mechanism of DILI.[12][13]

  • Prepare a working solution of MitoTracker™ Red CMXRos in culture medium.

  • Add the working solution to each well and incubate for 30 minutes at 37°C.

  • Wash the cells with pre-warmed culture medium.

  • Measure fluorescence using a plate reader or a high-content imaging system.

  • A decrease in fluorescence intensity indicates a loss of MMP.

Oxidative Stress Detection (ROS Production)

Causality: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity leads to oxidative stress, which can damage cellular components.[14][15]

  • Prepare a working solution of CellROX® Green Reagent in culture medium.

  • Add the working solution to each well and incubate for 30 minutes at 37°C.

  • Wash the cells with pre-warmed culture medium.

  • Measure fluorescence using a plate reader or a high-content imaging system.

  • An increase in fluorescence intensity indicates an increase in ROS production.

Apoptosis Induction (Caspase-3/7 Activity)

Causality: Caspases are key mediators of apoptosis. The activation of effector caspases, such as caspase-3 and -7, is a hallmark of programmed cell death.[16][17][18]

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix on an orbital shaker for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate reader.

  • An increase in luminescence indicates the activation of caspase-3/7.

Data Analysis and Interpretation

For each assay, plot the percentage of viability or activity against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value (the concentration that causes a 50% reduction in the measured parameter).

Parameter Interpretation of Change Potential Mechanism
↓ ATPDecreased cell viabilityGeneral cytotoxicity, mitochondrial dysfunction
↑ LDH ReleaseLoss of membrane integrityNecrosis
↓ MMPMitochondrial depolarizationMitochondrial toxicity
↑ ROSIncreased oxidative stressImbalance in redox homeostasis
↑ Caspase-3/7Apoptosis inductionProgrammed cell death

A significant decrease in ATP levels and MMP at concentrations lower than those causing LDH release suggests that mitochondrial dysfunction is an early event in this compound-induced cytotoxicity. Concurrent increases in ROS and caspase activity would further support a model where mitochondrial impairment leads to oxidative stress and subsequent apoptosis.

G This compound This compound cyp_inhibition CYP3A4 Inhibition This compound->cyp_inhibition mitochondria Mitochondrial Dysfunction This compound->mitochondria mmp_loss ↓ MMP mitochondria->mmp_loss atp_depletion ↓ ATP mitochondria->atp_depletion ros ↑ ROS Production mitochondria->ros apoptosis Apoptosis mitochondria->apoptosis oxidative_stress Oxidative Stress ros->oxidative_stress oxidative_stress->apoptosis caspase ↑ Caspase-3/7 apoptosis->caspase necrosis Necrosis caspase->necrosis ldh ↑ LDH Release necrosis->ldh

Figure 2: Potential mechanistic pathways of this compound-induced hepatotoxicity.

Conclusion and Future Directions

This multi-parametric approach provides a robust framework for evaluating the potential cytotoxicity of this compound in a physiologically relevant in vitro model. By integrating multiple endpoints, researchers can gain a deeper understanding of the potential mechanisms of toxicity. Future studies could explore the use of 3D hepatocyte spheroid models, which may offer even greater predictive validity for long-term and chronic toxicity assessments.[8][19] Additionally, investigating the expression of key genes involved in stress responses and apoptosis could provide further mechanistic insights. This detailed protocol serves as a valuable resource for researchers in drug development and toxicology, ensuring a thorough and reliable assessment of drug-induced liver injury.

References

Application Note: Analytical Strategies for Cobicistat Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cobicistat and Its Reference Standard

This compound is a potent, mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes, primarily CYP3A4.[1][2][3] Unlike other pharmacoenhancers such as ritonavir, this compound is devoid of intrinsic anti-HIV activity, which prevents the risk of selecting for drug-resistant viral mutations.[3][4] Its function is to act as a pharmacokinetic enhancer, or "booster," for co-administered antiretroviral agents like atazanavir and darunavir.[2][5] By inhibiting CYP3A-mediated metabolism, this compound increases the systemic exposure and extends the half-life of these drugs, allowing for reduced dosing frequency and improved patient adherence.[2][6]

Given its integral role in combination therapies, the precise and accurate analytical characterization of this compound is paramount. A well-characterized This compound Reference Standard is the cornerstone of all analytical activities, serving as the benchmark against which all production batches of active pharmaceutical ingredients (APIs) and finished drug products are measured. The use of a reference standard ensures identity, purity, strength, and quality, forming the basis of reliable and reproducible data required for regulatory submissions and quality control.

This guide provides detailed protocols for the use of this compound reference standards in key analytical applications, grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7][8][9][10][11][12][13]

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is essential for analytical method development.

PropertyValueSource
Chemical Formula C₄₀H₅₃N₇O₅S₂PubChem[2]
Molar Mass 776.03 g/mol PubChem[2][3]
Appearance Crystalline solidCayman Chemical[14]
Solubility Soluble in ethanol (~10 mg/mL), DMSO (~20 mg/mL), and DMF (~20 mg/mL). Sparingly soluble in aqueous buffers.Cayman Chemical[14]
UV Maximum (λmax) 203 nm, 242 nmCayman Chemical[14]

Causality Insight: this compound's high molecular weight and predominantly non-polar structure, coupled with its solubility in organic solvents, dictates the use of reversed-phase chromatography as the primary mode of separation. Its UV chromophores at 242 nm provide a suitable wavelength for detection in HPLC-UV analysis.

Mechanism of Action: CYP3A4 Inhibition

This compound functions by directly interacting with the CYP3A4 enzyme. It acts as a mechanism-based inactivator, where the molecule itself is metabolized by CYP3A4 into a reactive species that then irreversibly binds to the enzyme, rendering it inactive.[4][6] This targeted inhibition is more selective than older agents like ritonavir, leading to a potentially lower risk of off-target drug interactions.[4][5]

G cluster_0 Cellular Environment (Hepatocyte) This compound This compound CYP3A4 Active CYP3A4 Enzyme This compound->CYP3A4 Binds to Active Site Inactive_Complex Inactive this compound-CYP3A4 Complex CYP3A4->Inactive_Complex Mechanism-Based Inactivation Metabolites Inactive Metabolites CYP3A4->Metabolites Normal Metabolism (Inhibited) ARV_Drug Co-administered Drug (e.g., Darunavir) ARV_Drug->CYP3A4 Metabolism Blocked

Caption: Mechanism of this compound-mediated CYP3A4 enzyme inactivation.

Application 1: Identity Confirmation via UV-Vis Spectrophotometry

Principle: This protocol confirms the identity of a test sample by comparing its UV absorption spectrum against that of the this compound Reference Standard. The position of the absorption maxima (λmax) should be concordant.

Protocol: Identity Confirmation
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound Reference Standard and dissolve in 100.0 mL of methanol to obtain a concentration of 100 µg/mL. Dilute 10.0 mL of this solution to 100.0 mL with methanol to yield a final concentration of 10 µg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the Standard Preparation to achieve a target concentration of 10 µg/mL.

  • Blank: Use methanol as the blank.

  • Analysis:

    • Perform a baseline correction on the spectrophotometer using the blank.

    • Scan the Standard Preparation and Sample Preparation from 400 nm to 200 nm.

    • Record the wavelengths of maximum absorbance.

  • Acceptance Criteria: The UV spectrum of the Sample Preparation must exhibit absorbance maxima at the same wavelengths (± 2 nm) as the Standard Preparation.[15]

Application 2: Purity Assessment by Stability-Indicating RP-HPLC

Principle: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is used to separate this compound from its potential impurities, including process-related impurities and degradation products.[16][17] The method's "stability-indicating" capability is proven through forced degradation studies, ensuring that all degradants are resolved from the main this compound peak.[18][19]

Causality Insight: A C18 column is selected due to its hydrophobic stationary phase, which effectively retains the non-polar this compound molecule. The mobile phase, a mixture of an acidic buffer and an organic solvent (acetonitrile or methanol), controls the retention and elution. The acidic component (e.g., phosphate buffer) ensures that ionizable functional groups on this compound and its impurities are in a consistent protonation state, leading to sharp, symmetrical peaks.

G start Start prep_std Prepare this compound Reference Standard Solution start->prep_std prep_sample Prepare API or Drug Product Sample Solution start->prep_sample prep_mobile_phase Prepare Mobile Phase (Buffer:Organic) start->prep_mobile_phase system_suitability Perform System Suitability Test (SST) prep_std->system_suitability prep_sample->system_suitability prep_mobile_phase->system_suitability check_sst SST Pass? system_suitability->check_sst inject_samples Inject Blank, Standard, and Sample Solutions acquire_data Acquire Chromatograms inject_samples->acquire_data process_data Integrate Peaks & Calculate Purity acquire_data->process_data end End process_data->end check_sst->inject_samples Yes troubleshoot Troubleshoot System check_sst->troubleshoot No troubleshoot->system_suitability

Caption: Workflow for HPLC purity analysis of this compound.

Protocol: HPLC Purity Method

This protocol is a representative method based on published literature and should be validated in the user's laboratory according to ICH Q2(R1) guidelines.[7][10][13]

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.01M Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (35:65 v/v)[18][20]
Flow Rate 1.0 mL/min[15]
Column Temperature 30°C[21]
Detection Wavelength 242 nm[22]
Injection Volume 20 µL[22]
Run Time 15 minutes

Procedure:

  • Standard Preparation (0.15 mg/mL): Accurately weigh ~15 mg of this compound Reference Standard into a 100.0 mL volumetric flask. Add ~70 mL of diluent (Mobile Phase), sonicate to dissolve, cool to room temperature, and dilute to volume with diluent.

  • Sample Preparation (0.15 mg/mL): Prepare the test sample (API or powdered tablets) in the same manner as the Standard Preparation.

  • System Suitability: Inject the Standard Preparation five times. The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

  • Analysis: Inject the diluent (as a blank), followed by the Standard Preparation and Sample Preparation.

  • Calculation: Calculate the purity of the sample using the area percent method.

    Purity (%) = (Area of this compound Peak / Sum of All Peak Areas) x 100

    Identify and quantify any specified impurities against their respective reference standards if available.

Application 3: Quantification in Formulations by LC-MS/MS

Principle: For quantifying this compound in complex matrices like plasma or in low-dose formulations, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity.[23][24][25] The method relies on specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and an isotopically labeled internal standard.

Causality Insight: The use of an isotopically labeled internal standard (e.g., [¹³C₄,²H₃] this compound) is critical.[23] It co-elutes with the analyte and experiences identical conditions during sample preparation, injection, and ionization. Any variation in the process affects both the analyte and the internal standard equally, allowing for highly precise and accurate quantification by normalizing the analyte response to the internal standard response. Formic acid is often added to the mobile phase to promote protonation of the this compound molecule, enhancing its signal in positive ion electrospray ionization (ESI+).[25]

Protocol: LC-MS/MS Quantification Method

This is a representative protocol. The selection of MRM transitions and optimization of source parameters must be performed on the specific instrument being used.

LC-MS/MS Conditions:

ParameterCondition
LC System UPLC/UHPLC system
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size[25]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time-based gradient from 35% to 95% Mobile Phase B
Flow Rate 0.4 mL/min[18]
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions This compound: e.g., m/z 776.4 → 561.3Internal Standard: e.g., m/z 783.4 → 568.3

Procedure:

  • Calibration Standards: Prepare a series of calibration standards by spiking a known amount of this compound Reference Standard into a blank matrix (e.g., placebo formulation extract, blank plasma). A typical range is 5-500 ng/mL.[23][24]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., powdered tablet) and extract with a suitable solvent (e.g., methanol).

    • Add a fixed amount of the internal standard solution to all standards, QCs, and samples.

    • Perform a dilution or protein precipitation (for plasma) as required.

    • Centrifuge and transfer the supernatant for injection.

  • Analysis: Inject the samples onto the LC-MS/MS system.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the nominal concentration of the calibration standards.

    • Use a weighted (1/x²) linear regression to fit the curve.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Acceptance Criteria: The calculated concentrations of the QC samples should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification).[23][24]

Conclusion

The this compound Reference Standard is an indispensable tool for ensuring the quality, safety, and efficacy of HIV therapies containing this critical pharmacoenhancer. The protocols detailed in this note provide a robust framework for the identity, purity, and quantitative analysis of this compound. Adherence to these scientifically sound and validated analytical procedures, as guided by USP and ICH principles, ensures data integrity and supports the delivery of high-quality medicines to patients.[8][9][11]

References

Application Note: Utilizing Cobicistat for In Vitro Inhibition of Drug Metabolism in Cell Culture to Elucidate True Compound Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Unmasking Intrinsic Potency by Controlling Cellular Metabolism

In the realm of drug discovery and development, understanding a compound's true intrinsic potency is paramount. Often, the efficacy of a novel therapeutic agent observed in cell culture is convoluted by its metabolism within the cells. Cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, are major contributors to this metabolic clearance, potentially leading to an underestimation of a drug's activity.[1][2][3] To dissect the inherent biological activity of a compound from its metabolic stability, it is crucial to inhibit these metabolic pathways in a controlled in vitro setting. Cobicistat, a potent and selective mechanism-based inhibitor of CYP3A enzymes, serves as an invaluable tool for this purpose.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical protocols for using this compound to inhibit CYP3A-mediated metabolism in cell culture. By effectively blocking this major metabolic route, researchers can more accurately assess the direct efficacy of their compounds of interest, leading to more informed decisions in lead optimization and candidate selection.

The Scientific Rationale: Why Inhibit Metabolism in Cell Culture?

Many immortalized cell lines and primary cells used in drug screening and efficacy studies, such as hepatocytes and certain cancer cell lines (e.g., HepG2, Huh7), express metabolizing enzymes like CYP3A4.[2] When a test compound that is a CYP3A4 substrate is introduced, it can be rapidly metabolized, reducing its intracellular concentration and obscuring its true biological effect. This can lead to:

  • Underestimation of Potency: The observed EC50 or IC50 values may be artificially high.

  • Misinterpretation of Structure-Activity Relationships (SAR): Changes in compound structure that improve metabolic stability might be misinterpreted as an increase in intrinsic potency.

  • Inaccurate Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In vitro data that doesn't account for metabolism can lead to flawed predictions of in vivo efficacy.

By co-incubating the test compound with this compound, the metabolic activity of CYP3A4 is significantly reduced, allowing for the maintenance of a more stable intracellular concentration of the parent drug over the course of the experiment. This enables the researcher to measure the compound's direct effect on its intended target.

Mechanism of Action: this compound as a Selective CYP3A4 Inhibitor

This compound is a structural analogue of ritonavir but lacks anti-HIV activity.[5][6] Its primary mechanism of action is the potent and selective inhibition of CYP3A enzymes.[4][7] The key features of this compound's inhibitory action are:

  • Mechanism-Based Inhibition: this compound is metabolized by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[1][6] This time-dependent inactivation ensures a sustained inhibitory effect.[8]

  • High Potency and Selectivity: this compound exhibits potent inhibition of CYP3A4 with IC50 values in the low nanomolar range (approximately 0.032 µM to 0.24 µM depending on the assay conditions).[6][9] It is significantly more selective for CYP3A over other major CYP isoforms such as CYP1A2, CYP2C9, and CYP2C19, minimizing off-target effects in your experimental system.[4]

The following diagram illustrates the principle of using this compound to preserve the concentration of a drug of interest (DOI) in a cell-based assay.

cluster_0 Without this compound cluster_1 With this compound DOI_in Drug of Interest (DOI) (High Concentration) Cell1 Cell with Active CYP3A4 DOI_in->Cell1 DOI_low DOI (Low Concentration) Cell1->DOI_low Metabolism Metabolite Inactive Metabolite Cell1->Metabolite Target1 Biological Target DOI_low->Target1 Effect1 Reduced Biological Effect Target1->Effect1 DOI_in2 Drug of Interest (DOI) (High Concentration) Cell2 Cell DOI_in2->Cell2 Cobi This compound CYP3A4 CYP3A4 Cobi->CYP3A4 Inhibits DOI_high DOI (High Concentration) Cell2->DOI_high Metabolism Blocked Target2 Biological Target DOI_high->Target2 Effect2 True Biological Effect Target2->Effect2

Caption: Workflow comparing drug metabolism with and without this compound.

Experimental Protocols

PART 1: Preparation of this compound Stock and Working Solutions

A. Materials:

  • This compound powder (crystalline solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile-filtered phosphate-buffered saline (PBS), pH 7.2

  • Complete cell culture medium appropriate for your cell line

B. Protocol for 10 mM Stock Solution:

  • Calculate the required mass: this compound has a molecular weight of 776.0 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 7.76 mg of this compound.

  • Dissolution: Aseptically weigh out the required amount of this compound and place it in a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL of DMSO for 7.76 mg of this compound).

  • Solubilization: Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage (up to 1 year).

Note on Solubility: this compound has a solubility of approximately 20 mg/mL in DMSO.[4] For aqueous buffers, it is sparingly soluble and should first be dissolved in DMSO before dilution.[4]

PART 2: Determining the Optimal Non-Toxic Concentration of this compound

Before using this compound in your drug efficacy assays, it is crucial to determine the highest concentration that does not cause significant cytotoxicity in your chosen cell line.

A. Materials:

  • Your cell line of interest (e.g., HepG2, primary hepatocytes)

  • 96-well clear, flat-bottom cell culture plates

  • This compound 10 mM stock solution

  • Complete cell culture medium

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

B. Protocol for Cytotoxicity Assay:

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for a 48-72 hour incubation period. Allow the cells to adhere overnight.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range is 0.1 µM to 100 µM. Remember to keep the final DMSO concentration consistent across all wells and below a non-toxic level (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a duration that matches your planned drug efficacy experiment (e.g., 48 or 72 hours).

  • Assess Cell Viability: Following incubation, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 (50% cytotoxic concentration). For your experiments, use a concentration of this compound that results in >90% cell viability.

Cell Line Reported CC50 of this compound Reference
MT-2> 80 µM[8][10]
RPTECs26.2 µM[11]
PART 3: Protocol for Co-incubation of a Drug of Interest with this compound

This protocol outlines the general procedure for assessing the efficacy of your drug of interest (DOI) in the presence of this compound.

cluster_workflow Experimental Workflow start Seed Cells in a Multi-well Plate adhere Allow Cells to Adhere (e.g., 24 hours) start->adhere prepare Prepare Serial Dilutions of Drug of Interest (DOI) adhere->prepare add_cobi Add this compound to DOI Dilutions (at pre-determined non-toxic concentration) prepare->add_cobi treat Treat Cells with DOI +/- this compound add_cobi->treat incubate Incubate for a Defined Period (e.g., 48-72 hours) treat->incubate assay Perform Endpoint Assay (e.g., cell viability, reporter gene) incubate->assay analyze Analyze Data and Compare EC50/IC50 values assay->analyze

Caption: General workflow for a co-incubation experiment.

A. Experimental Design:

You will have four main experimental groups:

  • Vehicle Control: Cells treated with vehicle (e.g., DMSO) only.

  • This compound Control: Cells treated with the chosen non-toxic concentration of this compound only.

  • DOI Only: Cells treated with a range of concentrations of your drug of interest.

  • DOI + this compound: Cells treated with a range of concentrations of your drug of interest in the presence of a fixed, non-toxic concentration of this compound.

B. Protocol:

  • Cell Seeding: Seed your cells in the appropriate multi-well plate format for your endpoint assay. Allow them to adhere overnight.

  • Prepare Drug Dilutions: Prepare serial dilutions of your DOI in complete cell culture medium.

  • Add this compound: To the wells designated for the "DOI + this compound" and "this compound Control" groups, add this compound to the final, pre-determined non-toxic concentration.

  • Treatment: Add the DOI dilutions to the appropriate wells.

  • Incubation: Incubate the plates for the desired experimental duration.

  • Endpoint Assay: Perform your specific assay to measure the biological effect of your DOI.

  • Data Analysis: Generate dose-response curves for the "DOI Only" and "DOI + this compound" groups. A leftward shift in the dose-response curve and a lower EC50/IC50 value in the presence of this compound indicates that the compound is likely a substrate for CYP3A4.

PART 4: Validating CYP3A4 Inhibition by this compound in Your Cell Model

It is good practice to confirm that this compound is effectively inhibiting CYP3A4 activity in your specific cell model and experimental conditions. This can be achieved using a commercially available CYP3A4 probe substrate.

A. Principle:

Cell-permeable probe substrates for CYP3A4 are converted by the enzyme into a fluorescent or luminescent product. By measuring the signal produced, you can quantify CYP3A4 activity. A reduction in signal in the presence of this compound confirms its inhibitory effect. Luciferin-IPA is a sensitive and selective bioluminescent substrate for this purpose.[12][13]

B. Protocol using a Luciferin-Based Assay (e.g., P450-Glo™ CYP3A4 Assay):

  • Cell Seeding: Seed your cells in a white, clear-bottom 96-well plate and allow them to adhere.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete medium. Include a known CYP3A4 inhibitor like ketoconazole as a positive control and a vehicle control.

  • Pre-incubation with this compound: Treat the cells with the this compound dilutions and controls and incubate for a period sufficient to allow for mechanism-based inactivation (e.g., 1-2 hours).

  • Add Probe Substrate: Add the luciferin-based CYP3A4 substrate to all wells according to the manufacturer's protocol.

  • Incubation: Incubate for the recommended time to allow for substrate metabolism.

  • Detection: Add the detection reagent to generate a luminescent signal and measure the light output on a plate reader.

  • Data Analysis: Calculate the percentage of CYP3A4 inhibition for each this compound concentration relative to the vehicle control. This will allow you to determine the IC50 of this compound in your cellular system.

Data Interpretation and Troubleshooting

  • Significant Leftward Shift in Potency: If the EC50/IC50 of your DOI decreases significantly (e.g., >3-fold) in the presence of this compound, it is strong evidence that your compound is metabolized by CYP3A4.

  • No Change in Potency: If there is no significant change in the EC50/IC50, your compound is likely not a substrate for CYP3A4, or its metabolism is not a limiting factor for its efficacy in your cell model.

  • Unexpected Cytotoxicity: If you observe toxicity in the "DOI + this compound" group that is not present in the individual treatment groups, it could indicate the formation of a toxic metabolite from your DOI that is not further cleared when CYP3A4 is inhibited.

  • Incomplete Inhibition in Validation Assay: If you do not see significant inhibition of the probe substrate metabolism, consider increasing the pre-incubation time or the concentration of this compound (as long as it remains non-toxic).

Conclusion

This compound is a powerful and selective tool for dissecting the intrinsic efficacy of drug candidates by mitigating the confounding effects of cellular metabolism. By incorporating the protocols outlined in this application note, researchers can generate more accurate and reliable in vitro data, leading to a better understanding of their compounds' true potential and facilitating more effective drug development programs.

References

Troubleshooting & Optimization

Optimizing Cobicistat concentration for maximal in vitro CYP3A4 inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Cobicistat. This guide is designed to provide in-depth, practical answers to common questions and challenges encountered when optimizing this compound concentration for maximal in vitro Cytochrome P450 3A4 (CYP3A4) inhibition. Our focus is on the causality behind experimental choices to ensure your assays are robust, reproducible, and yield clear, interpretable results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of CYP3A4 inhibition by this compound?

This compound inhibits CYP3A4 through a potent dual mechanism.[1]

  • Direct, Reversible Inhibition: this compound directly binds to the active site of the CYP3A4 enzyme. Specifically, the thiazole nitrogen atom in this compound's structure coordinates with the heme iron of the cytochrome P450, physically blocking the substrate from accessing the catalytic site.[2][3] This is a form of competitive inhibition.

  • Time-Dependent Inhibition (TDI): This is the predominant and more potent mechanism. This compound is also a substrate for CYP3A4. The enzyme metabolizes this compound into a reactive intermediate, which then covalently binds to the enzyme, leading to its irreversible inactivation.[4][5][6] This is also known as mechanism-based inactivation.

Because of this dual action, particularly the time-dependent component, the observed inhibitory potency of this compound increases significantly when it is pre-incubated with the enzyme and the necessary cofactor, NADPH, before the probe substrate is introduced.[2][7]

cluster_0 Mechanism of this compound-Mediated CYP3A4 Inhibition COBI This compound CYP3A4 Active CYP3A4 Enzyme REVERSIBLE Reversible Complex (Direct Inhibition) COBI->REVERSIBLE Binds to Heme Iron METABOLITE Reactive Metabolite CYP3A4->METABOLITE Metabolism CYP3A4->REVERSIBLE NADPH NADPH NADPH->METABOLITE IRREVERSIBLE Irreversible Complex (TDI) METABOLITE->IRREVERSIBLE Covalent Binding INACTIVE Inactive CYP3A4 Complex REVERSIBLE->CYP3A4 Dissociates IRREVERSIBLE->INACTIVE

Caption: Dual inhibition of CYP3A4 by this compound.
Q2: What is a typical in vitro IC₅₀ value for this compound against CYP3A4?

The IC₅₀ value for this compound is highly dependent on the experimental conditions, especially the pre-incubation time and the in vitro system used. As a time-dependent inhibitor, a lower IC₅₀ is expected in assays that include a pre-incubation step with NADPH.

In Vitro SystemProbe SubstratePre-incubationIC₅₀ (µM)Reference
Recombinant CYP3A4BFCNone0.24[2]
Recombinant CYP3A4BFC20 min with NADPH~0.12[2]
Human Liver MicrosomesVariesWith NADPH0.032[8]
Human Liver MicrosomesTestosteroneWith NADPH0.034[5]
Human Liver MicrosomesMidazolamWith NADPH0.154[4]

This table summarizes representative data; values can vary based on specific assay parameters (e.g., protein concentration, substrate concentration).

Q3: Should I use recombinant CYP3A4 or Human Liver Microsomes (HLM) for my assay?

Both systems are valid, but they serve different purposes.

  • Recombinant CYP3A4: This system contains only the CYP3A4 enzyme (often co-expressed with cytochrome P450 reductase). It is ideal for mechanistic studies to confirm that this compound's effect is directly on CYP3A4 without confounding factors from other enzymes.

  • Human Liver Microsomes (HLM): HLMs are vesicles from the endoplasmic reticulum of human liver cells and contain a full complement of drug-metabolizing enzymes. This system is more physiologically relevant and is the standard for regulatory submissions.[8][9] It is the preferred system for generating data to predict clinical drug-drug interactions (DDIs).[10]

For general screening and optimization, HLM is recommended. Use pooled HLM from multiple donors to average out genetic variability.

Q4: Which probe substrate is best for assessing this compound's inhibition of CYP3A4?

CYP3A4 has a large, flexible active site, and its inhibition can sometimes be substrate-dependent.[11][12] Therefore, using a well-characterized, FDA-recommended substrate is crucial.[13]

  • Midazolam: Considered the clinical gold standard. Its hydroxylation is a highly specific and well-understood CYP3A4-mediated reaction.[14] This is often the preferred probe.

  • Testosterone: Another widely used and accepted substrate (6β-hydroxylation).[14]

  • Fluorogenic Probes (e.g., BFC): 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC) is useful for high-throughput screening due to its fluorescent signal, but results should ideally be confirmed with an LC-MS/MS-based assay using a substrate like midazolam for greater specificity and relevance.[2][15]

It is good practice, especially during later-stage drug development, to assess inhibition using at least two different probe substrates to ensure the inhibitory effect is not substrate-specific.[11]

Troubleshooting Guide

Question / IssuePossible Cause(s)Recommended Solution(s)
High variability in IC₅₀ values across experiments. Inconsistent solvent concentration (e.g., DMSO). Pipetting errors. Instability of this compound in the incubation mixture. Variation in HLM lots.Ensure the final organic solvent concentration is low and consistent across all wells, typically ≤0.5% .[16] Use calibrated pipettes. Verify this compound stability under your assay conditions. If possible, use the same lot of pooled HLMs for a set of comparative experiments.
My IC₅₀ value is much higher than reported in the literature. No pre-incubation step was included. Insufficient pre-incubation time. Substrate concentration is too high relative to its Kₘ. Low-quality or inactive NADPH.This is the most common reason. This compound is a potent TDI. You must include a pre-incubation step (e.g., 30 minutes) with HLM, this compound, and NADPH to observe its maximal potency.[17][18] Ensure your probe substrate concentration is at or below its Kₘ value. Use fresh, high-quality NADPH.
I see significant inhibition even without NADPH in the pre-incubation step. This is expected. This represents the direct, reversible inhibition component of this compound's mechanism.[18] The key is the shift in the IC₅₀ curve. A significantly lower IC₅₀ after pre-incubation with NADPH confirms time-dependent inhibition.Run three parallel IC₅₀ curves: 1) 0-min pre-incubation (direct), 2) 30-min pre-incubation without NADPH (tests for non-NADPH dependent TDI), and 3) 30-min pre-incubation with NADPH (tests for mechanism-based inhibition).[17]
My assay signal (metabolite formation) is very low. HLM activity is low. Reaction was quenched prematurely. Insufficient incubation time for the probe substrate.Check the certificate of analysis for your HLM and verify its activity with a positive control substrate. Ensure your stop solution is effective. Optimize the probe substrate incubation time; it should be in the linear range of formation (typically 5-15 minutes).[13]

Experimental Protocols

Protocol 1: Determination of IC₅₀ for Time-Dependent Inhibition of CYP3A4

This protocol is designed to determine the IC₅₀ of this compound against CYP3A4 in human liver microsomes, accounting for mechanism-based inactivation.

1. Reagent Preparation:

  • HLM Stock: Thaw pooled HLM on ice. Dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a working concentration of 2 mg/mL. Keep on ice.

  • This compound Stock: Prepare a 10 mM stock solution in DMSO. Serially dilute in DMSO to create stocks for your desired final concentration range (e.g., 0.001 µM to 10 µM).

  • NADPH Regenerating System (NGS) or NADPH Stock: Prepare a 20X concentrated solution. For NGS, this typically contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. Alternatively, prepare a 20X stock of NADPH.

  • Probe Substrate Stock: Prepare a 10X stock of Midazolam in buffer (e.g., 50 µM for a final concentration of 5 µM, which is near its Kₘ).

  • Stop Solution: Acetonitrile containing an internal standard (e.g., deuterated 1'-hydroxymidazolam).

2. Experimental Workflow:

START Start PREP Prepare Reagents (HLM, this compound, NADPH) START->PREP PREINCUBATE Pre-incubation: HLM + this compound + NADPH 37°C for 30 min PREP->PREINCUBATE ADD_SUBSTRATE Initiate Reaction: Add Midazolam PREINCUBATE->ADD_SUBSTRATE INCUBATE Incubation: 37°C for 10 min ADD_SUBSTRATE->INCUBATE STOP Terminate Reaction: Add cold Acetonitrile + IS INCUBATE->STOP PROCESS Process Sample: Centrifuge, collect supernatant STOP->PROCESS ANALYZE Analyze: LC-MS/MS PROCESS->ANALYZE END End ANALYZE->END

Caption: Workflow for a time-dependent CYP3A4 inhibition assay.

3. Step-by-Step Procedure:

  • Pre-incubation Plate Setup: In a 96-well plate, add buffer, HLM working stock, and the appropriate this compound dilution. The final DMSO concentration should not exceed 0.5%.

  • Initiate Pre-incubation: Add the NADPH solution to all wells to start the pre-incubation. The final protein concentration should be low (e.g., 0.1 mg/mL) to minimize nonspecific binding.[17]

  • Pre-incubate: Incubate the plate at 37°C for 30 minutes with gentle shaking.

  • Initiate CYP3A4 Reaction: Following the pre-incubation, add the 10X Midazolam stock solution to all wells to start the metabolic reaction.

  • Incubate: Incubate the plate at 37°C for a predetermined time within the linear range of metabolite formation (e.g., 10 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile with the internal standard.

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.

4. Data Analysis:

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition).

  • Plot the percent inhibition versus the log of the this compound concentration.

  • Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

References

Troubleshooting Cobicistat interference in colorimetric and fluorometric assays

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Cobicistat Interference in Colorimetric and Fluorometric Assays: A Technical Guide

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering or wish to proactively address potential assay interference caused by this compound. As a potent pharmacoenhancer used in HIV therapy, this compound's complex chemical structure and physicochemical properties can lead to non-specific signals in common assay formats, potentially masking true biological activity or generating false-positive results.[1][2] This document provides a structured, in-depth approach to diagnosing, understanding, and mitigating such interference.

Section 1: Understanding the Mechanisms of this compound Interference

Before troubleshooting, it is critical to understand why this compound might interfere with your assay. Its structure, a complex assembly of thiazole and morpholine rings, is predisposed to interactions beyond its intended pharmacological target, the CYP3A enzyme.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is assay interference, and why is this compound a specific concern?

A1: Assay interference occurs when a compound generates a signal that is not due to its specific interaction with the intended biological target.[2] Such compounds are often termed "false positives" or Pan-Assay Interference Compounds (PAINS). This compound is a concern due to several intrinsic properties:

  • Spectral Properties: It absorbs ultraviolet (UV) light, which can directly interfere with colorimetric assays that use UV-range readouts.[6][7]

  • Structural Complexity: Its large, multi-ring structure increases the likelihood of autofluorescence or fluorescence quenching.

  • Solubility Profile: this compound is sparingly soluble in aqueous buffers, a property that can lead to the formation of light-scattering aggregates at concentrations used in screening.[7]

Q2: What are the primary ways this compound can interfere with colorimetric assays?

A2: The most common mechanism is spectral overlap . Colorimetric assays measure the change in absorbance at a specific wavelength. If this compound absorbs light at or near this wavelength, it will artificially inflate the reading, potentially mimicking inhibition or activation. This compound has known absorbance maxima at approximately 239-242 nm and 250 nm.[6][7][8][9] If your assay product is measured in this range, direct interference is highly probable.

Q3: How might this compound interfere with fluorometric assays?

A3: Fluorometric assays are susceptible to two main types of interference from compounds like this compound:

  • Autofluorescence: The compound itself may fluoresce when excited at the assay's excitation wavelength, adding to the signal and potentially masking inhibition.[1][10]

  • Fluorescence Quenching: The compound may absorb the excitation or emission energy from the assay's fluorophore, thereby decreasing the signal and mimicking inhibition.[10]

Q4: Can this compound interfere through non-specific mechanisms like aggregation?

A4: Yes. This is a critical and common mechanism for many drug-like molecules.[11] At concentrations above its solubility limit in the assay buffer, this compound can form sub-micrometer aggregates. These aggregates can sequester and denature the target enzyme or reporter enzyme, leading to a potent but non-specific inhibitory signal.[12] This phenomenon is often misinterpreted as genuine, high-potency activity.

Figure 1. Potential mechanisms of this compound assay interference.

Section 2: Proactive Steps & Preliminary Checks

Identifying interference early saves significant time and resources. If this compound or its analogues are part of your screening library, these proactive checks are essential.

Q5: I'm about to screen a library containing this compound. What should I do first?

A5: Before initiating a high-throughput screen (HTS), perform a spectral analysis of this compound in your specific assay buffer. This provides baseline data on its potential for direct spectral interference.

Protocol 1: Spectral Profiling of this compound

Objective: To determine the absorbance and fluorescence properties of this compound in the final assay buffer.

Methodology:

  • Prepare this compound Solution: Prepare a concentrated stock of this compound (e.g., 10 mM in 100% DMSO). Dilute this stock into your final assay buffer (including all salts, additives, and the same final percentage of DMSO) to the highest concentration you plan to test in your screen.

  • Absorbance Scan:

    • Use a spectrophotometer to scan the absorbance of the this compound solution from 230 nm to 700 nm.

    • Use the assay buffer (with DMSO, without this compound) as the blank.

    • Interpretation: Note any absorbance peaks. If a peak overlaps with the measurement wavelength of your colorimetric assay, you have a high risk of interference.

  • Fluorescence Scan (3D Scan):

    • Use a spectrofluorometer to perform an excitation-emission matrix scan.

    • Scan excitation wavelengths from 250 nm up to your assay's emission wavelength.

    • Scan emission wavelengths from your assay's excitation wavelength up to 700 nm.

    • Interpretation: The resulting contour plot will reveal any regions of intrinsic fluorescence. If this fluorescent region overlaps with your assay's excitation/emission pair, autofluorescence is a likely issue.

Property Reported Value Primary Implication Reference
UV Absorbance λmax ~239-242 nm, 250 nmDirect interference with UV-based colorimetric assays[6][7][8]
Aqueous Solubility 0.1 mg/mL (in water)High potential for aggregation in buffer at µM concentrations[13]
LogP 4.3High lipophilicity, contributing to aggregation potential[13]

Section 3: Systematic Troubleshooting Workflow

If this compound registers as a "hit" in your primary screen, a systematic series of counter-screens is necessary to validate the result.[1][12] This workflow is designed to logically diagnose the source of the signal.

Troubleshooting_Workflow Start Primary Screen Hit with this compound Step1 Run Target-Free Assay (Protocol 2) Start->Step1 Decision1 Activity Observed? Step1->Decision1 Step2 Run Reporter Enzyme Inhibition Assay (Protocol 3) Decision1->Step2 Yes Step4 Run Aggregation Assay (Protocol 4) Decision1->Step4 No Decision2 Reporter Inhibited? Step2->Decision2 Step3 Perform Spectral Scan (Protocol 1) Decision2->Step3 No Result_Interference Result is Assay Interference Decision2->Result_Interference Yes (Direct Inhibition) Step3->Result_Interference Spectral Overlap Confirmed Decision4 IC50 Shift with Detergent? Step4->Decision4 Decision4->Result_Interference Yes (Aggregation) Result_True Result is Likely a True Hit Decision4->Result_True No

Figure 2. Systematic workflow for troubleshooting this compound interference.
Q6: How do I test for direct interference with the assay signal?

A6: The most straightforward method is to run the assay in the complete absence of its primary biological target (e.g., no enzyme, no cells). This is often called a "target-free," "null," or "promiscuity" assay.

Protocol 2: Target-Free (Null) Assay Protocol

Objective: To determine if this compound interacts directly with the assay's detection components.

Methodology:

  • Prepare Reagents: Prepare your assay components exactly as you would for the primary screen, but substitute the biological target with an equal volume of assay buffer.

  • Run Assay: Add a serial dilution of this compound to these "target-free" wells.

  • Add Substrate & Read: Add the reporter substrate (e.g., luciferin, a chromogen) and measure the signal on the plate reader.

  • Interpretation: If you still observe a dose-dependent signal change, this compound is interfering directly with your detection system. If the signal is abolished, the activity is likely related to the target, and you should proceed to test for aggregation (Protocol 4).

Q7: How can I determine if this compound is acting as an aggregator in my assay?

A7: The hallmark of an aggregation-based inhibitor is that its activity is sensitive to the presence of non-ionic detergents.[12] Adding a small amount of detergent disrupts the formation of compound aggregates.

Protocol 3: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed inhibitory activity of this compound is due to aggregation.

Methodology:

  • Prepare Buffers: Prepare two sets of your complete assay buffer:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Perform Dose-Response: Generate two separate this compound dose-response curves. One using Buffer A and one using Buffer B for all dilutions and reactions.

  • Compare IC50 Values: Calculate the IC50 (or EC50) from both curves.

  • Interpretation: If the IC50 value increases significantly (typically >10-fold) or the inhibitory activity is completely lost in the presence of Triton X-100, the primary mechanism of action is aggregation. If the IC50 remains unchanged, the inhibition is not caused by aggregation.

Section 4: Mitigation Strategies

Q8: I've confirmed this compound is interfering. What can I do?

A8: Once the mechanism of interference is confirmed, you can select an appropriate mitigation strategy.

Interference Mechanism Mitigation Strategy Considerations
Spectral Overlap - Change the detection wavelength to a region where this compound does not absorb.- Use a different reporter system with a shifted spectrum (e.g., red-shifted fluorophore).May require re-optimization of the assay.
Autofluorescence - Use a time-resolved fluorescence (TR-FRET) assay format.- Switch to a non-fluorescent readout (e.g., luminescence, absorbance).TR-FRET is highly effective against short-lived fluorescence.
Aggregation - Re-test the compound at lower concentrations.- Always include 0.01% Triton X-100 or Tween-20 in the assay buffer.Detergent may affect the activity of some biological targets.
Reporter Inhibition - Change the reporter enzyme (e.g., switch from luciferase to beta-galactosidase).- Switch to a label-free detection technology (e.g., SPR, mass spectrometry).Label-free methods are immune to optical interference but have lower throughput.

If mitigation is not feasible, the most prudent course of action is to flag this compound as an assay-interfering compound in your database and deprioritize it and any close structural analogues from follow-up studies in that specific assay.

References

Addressing Cobicistat instability in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Maintaining Stability and Functional Activity in Long-Term In Vitro Experiments

Introduction

Cobicistat (also known as GS-9350) is a potent, mechanism-based inhibitor of Cytochrome P450 3A (CYP3A) enzymes.[1][2] It is widely used in research and clinical settings as a pharmacokinetic enhancer, or "booster," to increase the systemic exposure of co-administered drugs that are metabolized by CYP3A.[3][4] While an invaluable tool, researchers often encounter challenges with this compound in multi-day cell culture experiments. A diminishing biological effect over time is a common observation, frequently attributable to the compound's inherent instability in aqueous environments like cell culture media.[5]

This guide provides a comprehensive technical resource for researchers using this compound. It is designed to help you understand the root causes of instability, troubleshoot common problems, and implement robust experimental designs to ensure consistent, reproducible, and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a diminishing biological effect in my experiment after 48-72 hours. Is the this compound degrading?

This is the most common issue reported and is highly likely due to compound instability. This compound has very low solubility in water (approx. 0.1 mg/mL) and is known to be unstable in aqueous solutions.[6][7] Technical data sheets from suppliers explicitly recommend not storing aqueous solutions for more than one day.[5]

Causality: The complex, buffered, and protein-rich environment of cell culture medium, maintained at 37°C, creates ideal conditions for chemical degradation, likely through hydrolysis. Over a 24-72 hour period, a significant portion of the this compound can degrade into inactive metabolites, leading to a drop in the effective concentration and a subsequent loss of its CYP3A-inhibitory function. This means the primary drug you are studying is being metabolized at an increasing rate as the this compound disappears.

Q2: What is the optimal method for preparing and storing this compound stock solutions to maximize stability?

Proper preparation and storage are the first line of defense against compound instability. The goal is to minimize the time this compound spends in an aqueous environment before being introduced to the cells.

  • Solvent Choice: this compound is highly soluble in organic solvents like DMSO (up to 20 mg/mL) and ethanol.[5] High-purity, anhydrous DMSO is the recommended solvent for preparing primary stock solutions.[8]

  • Stock Concentration: Prepare a highly concentrated stock solution (e.g., 10-20 mM). This allows you to add a minimal volume to your culture medium, ensuring the final DMSO concentration remains non-toxic to your cells (typically well below 0.5%).[8]

  • Storage Protocol: Dispense the primary stock solution into small, single-use aliquots in low-protein-binding tubes and store them at -80°C. This prevents degradation from repeated freeze-thaw cycles, which can introduce moisture and accelerate breakdown.[8] A solid this compound sample is stable for years when stored at -20°C.[5]

Data Summary: this compound Solubility & Storage

Parameter Recommendation Rationale & Source(s)
Primary Stock Solvent High-Purity, Anhydrous DMSO High solubility (~20 mg/mL) allows for concentrated stocks, minimizing final solvent volume in culture.[5]
Aqueous Solubility Poor (~0.1 mg/mL in water) Highlights the necessity of an organic solvent for initial dissolution.[6][7]
Stock Solution Storage -80°C in single-use aliquots Prevents degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.[8]

| Aqueous Solution Stability | Not recommended for >24 hours | Prone to rapid degradation (e.g., hydrolysis) in aqueous buffers at physiological temperature.[5] |

Q3: How can I maintain a consistent, effective concentration of this compound throughout a multi-day experiment?

Given its instability, maintaining a steady-state concentration requires a proactive approach. A single dose at the start of a 72-hour or 96-hour experiment is insufficient.

The Recommended Strategy: Frequent Media Replenishment. The most reliable method is to perform partial or full media changes with freshly prepared this compound-containing medium every 24 hours.[8][9]

  • Why this works: This practice removes degraded this compound and its metabolites while replenishing the active compound to the target concentration. This ensures the CYP3A enzymes in your cell model remain consistently inhibited throughout the experiment.

  • Practical consideration: While a full media change is ideal, a 50-90% media change can also be effective and may be less disruptive to certain sensitive cell types.[9][10] The key is the regular re-introduction of fresh, active this compound.

Q4: How can I empirically verify that this compound is degrading under my specific experimental conditions?

Trustworthiness in science requires self-validating systems. You should confirm the stability of this compound in your specific cell culture medium (including serum) and conditions. An analytical assessment is the most direct way to achieve this.

The Solution: A Stability Study using HPLC or LC-MS/MS. This involves incubating this compound in your complete, cell-free culture medium in the incubator (37°C, 5% CO₂) and measuring its concentration at set time points (e.g., 0, 8, 24, 48, 72 hours). A time-dependent decrease in the parent compound's peak area confirms degradation.[8] Several validated HPLC methods for this compound have been published and can be adapted for this purpose.[11][12][13]

(See Protocol 2 in the Experimental Protocols section for a detailed methodology.)

Q5: Beyond chemical concentration, how can I be sure the this compound in my media is still functionally active?

Chemical stability is a prerequisite for functional activity, but a functional assay provides the ultimate proof of efficacy.

The Solution: A Functional CYP3A4 Inhibition Assay. This involves assessing the ability of the "aged" this compound-containing media to inhibit CYP3A4 activity. You can collect media samples from your stability study (from Q4) and apply them to a system containing active CYP3A4 enzymes (such as human liver microsomes) and a fluorescent probe substrate.[2] If the aged media fails to inhibit the probe's metabolism compared to freshly prepared media, it confirms a loss of functional activity.

(See Protocol 3 for a conceptual workflow.)

Visualized Workflows and Diagrams

Troubleshooting Decision Tree

This flowchart guides you through the process of diagnosing and solving issues related to the loss of this compound's effect in long-term culture.

start Observed Problem: Diminishing Biological Effect Over Time q1 Is this compound prepared and stored correctly? start->q1 sol1 ACTION: Implement proper stock preparation. (10-20 mM in DMSO, -80°C single-use aliquots). See Protocol 1. q1->sol1 No q2 Is a single dose of this compound used for the entire experiment? q1->q2 Yes sol1->q2 sol2 ACTION: Implement media replenishment. (Change media with fresh this compound every 24h). See FAQ Q3. q2->sol2 Yes q3 Is the stability in your specific media/conditions verified? q2->q3 No sol2->q3 sol3 VALIDATION: Perform a chemical stability assay. (Incubate in media, measure concentration over time via HPLC). See Protocol 2. q3->sol3 No q4 Is functional activity verified? q3->q4 Yes sol3->q4 sol4 VALIDATION: Perform a functional CYP3A4 assay. (Test ability of aged media to inhibit CYP3A4 activity). See Protocol 3. q4->sol4 No end Problem Resolved: Consistent biological effect achieved. q4->end Yes sol4->end

Caption: Troubleshooting flowchart for this compound instability issues.

Experimental Workflow for Stability Assessment

This diagram outlines the key steps for quantitatively measuring this compound stability in your cell culture medium.

step1 Step 1: Prepare Concentrated This compound Stock (in DMSO) step2 Step 2: Spike into Pre-warmed Complete Cell-Free Medium to final concentration step1->step2 step3 Step 3: Aliquot into sterile tubes and place in 37°C/5% CO₂ incubator step2->step3 step4 Step 4: Collect samples at defined time points (e.g., 0, 8, 24, 48h) step3->step4 step5 Step 5: Immediately freeze samples at -80°C or process for analysis step4->step5 step6 Step 6: Quantify this compound concentration using a validated HPLC-UV or LC-MS/MS method step5->step6 step7 Step 7: Plot concentration vs. time to determine degradation rate step6->step7

Caption: Workflow for assessing this compound chemical stability.

Experimental Protocols

Protocol 1: Recommended Preparation and Handling of this compound for Cell Culture

This protocol minimizes premature degradation and ensures accurate dosing.

  • Reconstitution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the solid in high-purity, anhydrous DMSO to a high concentration (e.g., 20 mM). Ensure complete dissolution using a vortex mixer.

  • Aliquoting and Storage:

    • Immediately dispense the 20 mM stock solution into single-use, low-protein-binding microfuge tubes.

    • Store these aliquots at -80°C. Avoid storing the primary stock in a frost-free freezer, as temperature cycles can degrade the compound.

  • Preparation of Working Solution (Perform immediately before use):

    • Thaw a single aliquot of the 20 mM stock solution at room temperature.

    • Warm your complete cell culture medium (containing serum and all supplements) to 37°C.

    • Perform a serial dilution. First, dilute the 20 mM DMSO stock into pre-warmed medium to create an intermediate concentration (e.g., 200 µM). Vortex gently.

    • From this intermediate stock, perform the final dilution into your bulk culture medium to achieve the desired final concentration (e.g., 1 µM). This two-step dilution helps ensure homogeneity and prevents precipitation.

  • Dosing Cells:

    • Remove the old medium from your cell cultures and replace it with the freshly prepared this compound-containing medium.

    • For subsequent re-dosing (e.g., at 24 and 48 hours), repeat Step 3 to prepare a fresh batch of medium for the media change. Do not use medium that was prepared 24 hours prior.

Protocol 2: Assessing this compound Stability in Culture Media via HPLC-UV

This protocol provides a framework for quantifying the degradation of this compound. A specific HPLC method should be developed and validated based on available instrumentation.[11][12]

  • Preparation:

    • Prepare this compound-spiked complete medium as described in Protocol 1, Step 3, to your final experimental concentration. Prepare a sufficient volume for all time points.

    • Aliquot 1 mL of this medium into separate sterile tubes for each time point (e.g., T=0, 8, 24, 48, 72 hours).

    • Place all tubes in a 37°C, 5% CO₂ incubator.

  • Sample Collection:

    • At T=0, immediately take one tube and add 1 mL of ice-cold Acetonitrile to precipitate proteins and halt degradation. Vortex vigorously for 30 seconds. This is your baseline sample.

    • At each subsequent time point, remove the corresponding tube from the incubator and repeat the acetonitrile precipitation step.

  • Sample Processing:

    • Centrifuge the precipitated samples at >12,000 x g for 10 minutes at 4°C to pellet proteins.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis (Example Conditions):

    • Column: C18 reverse-phase column (e.g., 150mm x 4.6mm, 5µm particle size).[11]

    • Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., water) and an organic solvent (e.g., Acetonitrile).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: UV detector set to ~240-249 nm.[11]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Run all samples from the time course.

    • Integrate the peak area corresponding to the this compound retention time for each sample.

    • Normalize the peak areas at each time point to the peak area at T=0.

    • Plot the percentage of this compound remaining versus time to visualize the degradation curve.

Protocol 3: Functional Assessment of this compound Activity (CYP3A4 Inhibition Assay)

This protocol assesses the functional consequence of chemical degradation. It is best performed using a commercial CYP3A4 inhibition assay kit, which typically includes human liver microsomes (as the enzyme source) and a fluorogenic substrate.

  • Prepare "Aged" Media Samples:

    • Generate media samples from different time points as described in Protocol 2, Steps 1 and 2. However, do not precipitate with acetonitrile. Instead, collect the cell-free media and store it on ice or at -80°C until the assay.

  • Assay Execution (Follow Kit Manufacturer's Instructions):

    • Controls: Prepare a positive control (fresh this compound media), a negative control (media with no this compound), and a vehicle control (media with DMSO).

    • Incubation: In a 96-well plate, combine the CYP3A4 enzyme source (microsomes), the NADPH regenerating system (to initiate the reaction), and your media samples (fresh, aged, and controls).

    • Reaction: Add the fluorogenic CYP3A4 substrate to all wells to start the reaction.

    • Measurement: Incubate at 37°C for the recommended time. Measure the fluorescent signal using a plate reader.

  • Data Analysis:

    • The fluorescent signal is proportional to CYP3A4 activity (i.e., metabolism of the probe).

    • High fluorescence indicates low inhibition (low this compound activity).

    • Low fluorescence indicates high inhibition (high this compound activity).

    • Compare the fluorescence in wells treated with "aged" media to those with "fresh" media. A significant increase in fluorescence over time confirms a loss of this compound's functional inhibitory activity.

References

Strategies for dose adjustment of co-administered drugs with Cobicistat in preclinical models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for researchers working with the potent cytochrome P450 3A (CYP3A) inhibitor, Cobicistat. This guide is designed to provide you with in-depth, practical strategies for adjusting the dosage of co-administered drugs in your preclinical models. As your virtual Senior Application Scientist, I will walk you through the mechanistic rationale behind experimental choices, provide troubleshooting solutions for common challenges, and offer validated protocols to ensure the integrity of your studies.

Understanding the Core Mechanism: Why Dose Adjustment is Critical

This compound is a mechanism-based inhibitor of CYP3A enzymes, primarily CYP3A4.[1][2] It functions as a pharmacokinetic enhancer, or "booster," by inactivating CYP3A, the most abundant CYP enzyme in the liver responsible for metabolizing a vast number of drugs.[1][3] This inactivation is time-dependent and leads to a sustained increase in the plasma concentration of co-administered drugs that are substrates of CYP3A.[4]

However, this compound's effects are not limited to CYP3A inhibition. It is also a weak inhibitor of CYP2D6 and an inhibitor of several key drug transporters, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptide 1B1 (OATP1B1), and OATP1B3.[2][5][6] This multi-faceted inhibitory profile necessitates a careful and systematic approach to dose adjustment in preclinical studies to avoid unexpected toxicity and to accurately predict human pharmacokinetic interactions.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives from researchers working with this compound:

Q1: How do I begin to estimate a starting dose for my test compound when co-administering it with this compound?

A1: A robust starting point is a comprehensive in vitro assessment. Before moving to in vivo models, you should determine if your compound is a substrate for CYP3A enzymes. If it is, the next critical step is to conduct an IC50 shift assay to evaluate the time-dependent inhibition (TDI) potential of this compound on your compound's metabolism.[7][8][9][10] A significant shift in the IC50 value after pre-incubation with this compound and NADPH indicates a time-dependent interaction, suggesting that a lower starting dose of your compound will be necessary in your in vivo studies.[8][11]

Q2: Which preclinical animal model is most appropriate for studying this compound-mediated drug interactions?

A2: The choice of animal model is crucial and depends on the specific metabolic pathways of your drug. While no animal model perfectly replicates human CYP3A4 activity, certain models are more suitable than others.[12][13] Mice, followed by non-human primates, minipigs, and dogs, have hepatic CYP activity profiles that more closely resemble humans than rats.[12][13] For studies specifically focused on CYP3A4-mediated metabolism, humanized mouse models expressing human CYP3A4 can provide more directly translatable data.[14][15][16]

Q3: I've observed unexpected toxicity in my animal model even after reducing the dose of my co-administered drug. What could be the cause?

A3: This is a common and challenging issue. If you've accounted for CYP3A inhibition, the next step is to investigate other potential mechanisms. This compound also inhibits P-gp and BCRP, which are efflux transporters.[5][6] If your drug is a substrate for these transporters, this compound could be increasing its absorption and tissue penetration, leading to higher-than-expected concentrations and toxicity. Consider conducting in vitro transporter inhibition assays to assess this possibility.

Q4: How can I translate my preclinical dose adjustments to a potential human dose?

A4: In vitro-in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) modeling are powerful tools for this purpose.[17][18][19][20][21][22] PBPK models integrate in vitro data on metabolism and transport with physiological parameters of the preclinical species and humans to simulate drug disposition.[22][23][24][25][26] By building and validating a PBPK model with your preclinical data, you can then simulate the human pharmacokinetics of your drug when co-administered with this compound, providing a more informed starting dose for clinical trials. Regulatory agencies like the FDA and EMA encourage the use of PBPK modeling in drug development.[27][28][29]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for key experiments and for troubleshooting unexpected results.

Guide 1: Addressing Unexpectedly High Exposure or Toxicity

Problem: You have co-administered your test compound with this compound in a preclinical model and observed significantly higher than anticipated plasma concentrations (AUC) or signs of toxicity, even after an initial dose reduction.

Underlying Rationale: This scenario often points to multiple interaction mechanisms at play. While CYP3A inhibition is the primary consideration, the contribution of transporter inhibition, particularly at the level of intestinal absorption, may be underestimated.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high drug exposure.

Protocol 1: Caco-2 Bidirectional Transport Assay to Assess P-gp/BCRP Inhibition

Objective: To determine if this compound increases the intestinal absorption of your test compound by inhibiting the efflux transporters P-gp and BCRP.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-established tight junctions.

  • Experimental Setup:

    • Group 1 (Control): Add your test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time (A to B transport). Also, add the compound to the B side and measure its appearance on the A side (B to A transport).

    • Group 2 (this compound Co-administration): Repeat the experiment in the presence of a clinically relevant concentration of this compound on the apical side.

  • Sample Analysis: Quantify the concentration of your test compound in the apical and basolateral chambers at various time points using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. A significant increase in the A to B Papp value and a decrease in the B to A Papp value in the presence of this compound suggests inhibition of efflux transporters.

Guide 2: Designing an Effective In Vivo Dose-Ranging Study

Problem: You need to determine the optimal dose of your test compound when co-administered with a fixed dose of this compound in your chosen animal model.

Underlying Rationale: A systematic dose-ranging study is essential to establish a safe and effective dose. This involves evaluating the pharmacokinetics and any relevant pharmacodynamic endpoints across a range of doses.

Experimental Workflow:

G cluster_0 Phase 1: Single Dose PK cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Dose Confirmation A Dose compound alone (Group 1) C Determine PK parameters (AUC, Cmax, T1/2) A->C B Dose compound + this compound (Group 2) B->C D Select starting dose for co-administration (e.g., 50% of standalone dose) C->D Inform starting dose E Administer escalating doses to different cohorts D->E F Monitor for toxicity and pharmacodynamic effects E->F G Select optimal dose based on PK/PD data F->G Identify optimal dose H Conduct definitive study with the selected dose G->H

Caption: In vivo dose-ranging study workflow.

Protocol 2: Step-by-Step In Vivo Dose-Ranging Study

  • Phase 1: Characterize the Interaction:

    • Administer your test compound alone to one group of animals.

    • Administer the same dose of your test compound co-administered with this compound to a second group.

    • Collect blood samples at multiple time points and determine the pharmacokinetic profiles for both groups.

    • Calculate the fold-increase in exposure (AUC ratio) caused by this compound.

  • Phase 2: Dose Escalation:

    • Based on the fold-increase in AUC and any observed toxicity, select a reduced starting dose for your test compound to be co-administered with this compound. A conservative starting point could be to reduce the dose by the fold-increase in AUC observed in Phase 1.

    • Administer escalating doses of your test compound with a fixed dose of this compound to different cohorts of animals.

    • Monitor for signs of toxicity and, if applicable, measure pharmacodynamic markers of efficacy.

  • Phase 3: Dose Confirmation:

    • Analyze the pharmacokinetic and pharmacodynamic data from the dose-escalation phase to identify a dose that provides the desired exposure and effect without significant toxicity.

    • Conduct a final study with this optimized dose to confirm your findings.

Data Presentation: Expected Changes in Pharmacokinetic Parameters

The following table summarizes the typical changes in pharmacokinetic parameters you can expect to see when co-administering a CYP3A substrate with this compound.

Pharmacokinetic ParameterExpected Change with this compoundRationale
AUC (Area Under the Curve) Significant IncreaseDecreased metabolic clearance by CYP3A enzymes.
Cmax (Maximum Concentration) IncreaseDecreased first-pass metabolism in the gut and liver.
Tmax (Time to Cmax) May Increase or Remain UnchangedDependent on absorption rate and extent of first-pass metabolism.
t1/2 (Half-life) IncreaseSlower elimination due to inhibition of metabolic pathways.
CL (Clearance) Significant DecreaseDirect consequence of CYP3A inhibition.

This compound's Mechanism of Action: A Visual Representation

The following diagram illustrates how this compound impacts the metabolism and transport of a co-administered drug.

cluster_enterocyte Intestinal Enterocyte Lumen Intestinal Lumen Drug_Lumen Drug Pgp P-gp/BCRP Drug_Lumen->Pgp Efflux CYP3A4_Entero CYP3A4 Drug_Lumen->CYP3A4_Entero Metabolism PortalVein Portal Vein Drug_Lumen->PortalVein Absorption Cobi_Lumen This compound Cobi_Lumen->Pgp Inhibition Cobi_Lumen->CYP3A4_Entero Inhibition Cobi_Lumen->PortalVein Absorption

Caption: this compound's dual inhibition in the intestine.

Final Recommendations from Your Senior Application Scientist

  • Embrace a Mechanistic Approach: Always strive to understand the "why" behind your observations. A thorough understanding of this compound's mechanisms of action will empower you to design more informative experiments and interpret your results with greater confidence.

  • Follow Regulatory Guidance: Familiarize yourself with the latest FDA and EMA guidelines on drug-drug interaction studies.[27][28][30][31][32][33][34][35][36] Adherence to these guidelines will ensure the quality and regulatory acceptability of your data.

  • Leverage In Silico Tools: PBPK modeling is no longer just a specialized tool; it is an integral part of modern drug development.[22][23][24][25][26] Investing in these modeling capabilities early can save significant time and resources in the long run.

  • Document Everything: Meticulous record-keeping is the cornerstone of reproducible science. Document every experimental detail, from the source of your reagents to the specific parameters of your analytical methods.

By following the strategies and protocols outlined in this guide, you will be well-equipped to navigate the complexities of preclinical dose adjustment with this compound and generate high-quality, translatable data for your drug development programs.

References

Managing potential drug-drug interactions when switching from ritonavir to Cobicistat in research settings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical guidance and troubleshooting for managing potential drug-drug interactions (DDIs) when transitioning from ritonavir (RTV) to cobicistat (COBI) as a pharmacokinetic enhancer in research settings.

Section 1: Core Pharmacology & Rationale for Switching

Q1: Why switch from ritonavir to this compound in a research model?

A1: The primary reason is to leverage this compound's more selective pharmacological profile. Both ritonavir and this compound are potent inhibitors of the Cytochrome P450 3A4 (CYP3A4) enzyme, which is their primary function as pharmacokinetic boosters.[1][2][3] By inhibiting CYP3A4, they slow the metabolism of co-administered drugs that are CYP3A4 substrates, increasing their plasma concentration and prolonging their half-life.[1][4]

However, ritonavir has a "dirtier" profile. It not only inhibits CYP3A4 but also induces several other key metabolic enzymes, including CYP1A2, CYP2B6, CYP2C9, and CYP2C19, as well as glucuronidation pathways (UGT).[1][5][6] This induction is mediated through the pregnane X receptor (PXR).[2][7]

This compound, by contrast, is a more specific CYP3A inhibitor and is considered to be devoid of these enzyme-inducing properties.[2][7][8] This specificity reduces the number of confounding variables in an experiment. In a research setting, switching to this compound helps to isolate the effects of CYP3A4 inhibition from the broader, more complex enzymatic changes induced by ritonavir. This leads to cleaner, more easily interpretable data when studying the metabolism and interaction of a new chemical entity (NCE).

Pharmacological Profile: Ritonavir vs. This compound
FeatureRitonavir (RTV)This compound (COBI)Rationale for Researchers
Primary Mechanism Potent, mechanism-based inhibitor of CYP3A4.[1][9]Potent, mechanism-based inhibitor of CYP3A4.[1][10]Both are equivalent as CYP3A4 boosters (100 mg RTV ≈ 150 mg COBI).[1][2][4]
CYP3A4 IC50 ~0.11-0.22 µM.[2][10]~0.15-0.24 µM.[2][10]Potency against the primary target is nearly identical.
Enzyme Induction Induces CYP1A2, CYP2B6, CYP2C9, CYP2C19, UGTs via PXR activation.[1][2][5][11]No significant induction ; limited effect on PXR.[1][2][7]Key Advantage: this compound provides a "cleaner" system to study CYP3A4-mediated DDIs without confounding induction effects.
Other CYP Inhibition Inhibits CYP2D6.[1][6] Weakly inhibits CYP2C8, CYP2C9.[2]Weaker inhibitor of CYP2D6.[2] No significant effect on CYP2C8.[2]This compound has fewer off-target inhibitory effects, simplifying DDI analysis.
Transporter Effects Inhibits P-gp, BCRP, OATP1B1, OATP1B3, MATE1.[1][2]Inhibits P-gp, BCRP, OATP1B1, OATP1B3, MATE1.[1][2]Both inhibit key drug transporters, an important DDI pathway to consider. This compound's higher solubility may lead to greater inhibition in the GI tract.[12]

Section 2: Managing the Switch: Experimental Design & DDI Prediction

Q2: How do I design an experiment to assess the impact of switching from RTV to COBI on a co-administered investigational drug?

A2: A well-designed experiment requires a systematic approach to isolate variables and ensure data integrity. The core principle is to differentiate between the effects of CYP3A4 inhibition (which should be similar for both) and the effects of ritonavir's enzyme induction (the key difference).

Workflow for DDI Assessment During RTV-to-COBI Switch

Below is a logical workflow for assessing the DDI potential when planning to switch boosters in a research protocol.

DDI_Workflow cluster_0 Phase 1: Pre-Switch Characterization cluster_1 Phase 2: In Vitro DDI Simulation cluster_2 Phase 3: In Vivo Model Considerations A Characterize Test Drug's Metabolic Pathways (e.g., Reaction Phenotyping) B Is the drug a substrate of CYP1A2, 2B6, 2C9, 2C19, or UGTs? A->B Analyze Data C Perform CYP Inhibition Assay (See Protocol Below) with Test Drug + RTV B->C If YES (High DDI Risk) F Establish Stable Dosing with RTV-boosted regimen B->F If NO (Low DDI Risk) E Compare IC50 values and metabolite formation rates C->E D Perform CYP Inhibition Assay with Test Drug + COBI D->E E->F Proceed to In Vivo if in vitro data is clear G Implement Washout Period (e.g., 5-7 half-lives of RTV) F->G H Initiate COBI-boosted regimen and monitor drug levels G->H I Analyze Pharmacokinetic Data (AUC, Cmax, T1/2) H->I

Caption: Workflow for managing the RTV to COBI switch.

Q3: A drug's exposure decreased when I switched from ritonavir to this compound. Isn't that counterintuitive?

A3: This is a classic and important scenario that highlights the core difference between the two boosters. While seemingly counterintuitive, it is the expected outcome for drugs metabolized by enzymes that ritonavir induces.

Here's the mechanism:

  • With Ritonavir: Ritonavir performs two opposing actions on certain drugs. It strongly inhibits their CYP3A4 metabolism while simultaneously inducing (speeding up) their metabolism through other pathways like CYP1A2, CYP2C9, or UGTs.[1][5] The net effect on the drug's concentration is a balance of these two forces.

  • With this compound: this compound only performs the first action: it strongly inhibits CYP3A4 metabolism. It does not induce the other metabolic pathways.[2][7]

  • The Switch: When you switch from ritonavir to this compound, you remove the inductive signal. The previously upregulated enzymes (e.g., CYP1A2, CYP2C9) return to their basal activity level. If your drug is primarily cleared by one of these induced pathways, its overall metabolism will actually increase upon switching to this compound, leading to lower exposure (a decreased Area Under the Curve, or AUC).

This highlights why a thorough understanding of your compound's metabolic pathways is critical before the switch.[3]

Section 3: Experimental Protocols

Protocol: In Vitro CYP3A4 Inhibition Assay (IC50 Determination)

This protocol provides a standardized method to determine the IC50 (half-maximal inhibitory concentration) of a test compound against CYP3A4, which is essential for quantifying and comparing the inhibitory potency of ritonavir and this compound in your specific experimental system.[13][14]

Objective: To determine the concentration of an inhibitor (RTV, COBI, or a test drug) required to reduce the activity of the CYP3A4 enzyme by 50%.[15][16]

Materials:

  • Human Liver Microsomes (HLMs) or recombinant human CYP3A4 supersomes.

  • CYP3A4 substrate (e.g., Midazolam or Testosterone).

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B).

  • Inhibitors: Ritonavir, this compound (as controls), and your test compound.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile or Methanol (for quenching the reaction).

  • 96-well microplates.

  • LC-MS/MS system for metabolite quantification.

Procedure:

  • Preparation:

    • Prepare stock solutions of your inhibitors (RTV, COBI, test compound) in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the incubation is low (<0.5%) to avoid affecting enzyme activity.[17]

    • Prepare a dilution series for each inhibitor. A typical 8-point curve might range from 0.01 µM to 100 µM.

    • Prepare the microsomal suspension in phosphate buffer on ice.

  • Incubation Setup (Direct Inhibition):

    • In a 96-well plate, add the following in order:

      • Phosphate buffer.

      • Microsomal suspension.

      • Your inhibitor at various concentrations (or vehicle for the 100% activity control).

    • Pre-incubate the plate at 37°C for 5-10 minutes to bring it to temperature.

  • Initiating the Reaction:

    • To initiate the metabolic reaction, add the CYP3A4 substrate (e.g., Midazolam).

    • Immediately after, add the NADPH regenerating system to start the enzymatic process.

  • Reaction & Quenching:

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes). This time should be within the linear range of metabolite formation.

    • Stop the reaction by adding a cold quench solution (e.g., acetonitrile with an internal standard). This precipitates the proteins and halts all enzymatic activity.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam from Midazolam) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration at the inflection point of the resulting sigmoidal curve.[15][18]

Section 4: Troubleshooting & FAQs

Q4: My IC50 values for ritonavir are inconsistent between experiments. What's going wrong?

A4: IC50 values are highly sensitive to experimental conditions. Inconsistency often points to variability in one of the following areas:

  • Pre-incubation Time (Time-Dependent Inhibition): Ritonavir is a mechanism-based inhibitor, meaning its inhibitory potency increases with pre-incubation time in the presence of NADPH.[9][19] If your pre-incubation time varies, your IC50 values will shift. For mechanism-based inhibitors, a "TDI shift assay" (comparing IC50 with and without a 30-minute pre-incubation with NADPH) is often performed to quantify this effect.[19][20]

  • Substrate Concentration: The IC50 value is dependent on the substrate concentration used, especially for competitive inhibitors. Ensure you are using the same substrate concentration, typically at or near the Km (Michaelis constant), in all experiments for valid comparisons.[15]

  • Microsome Batch Variability: Different lots of human liver microsomes can have varying levels of CYP3A4 activity. Always characterize a new lot and, if possible, use the same lot for a comparative series of experiments.

  • Solvent Effects: High concentrations of organic solvents like DMSO can inhibit CYP enzymes.[17] Ensure your final solvent concentration is consistent and minimal (ideally <0.2% for DMSO).

Q5: I see a small increase in serum creatinine in my animal model after switching to this compound. Is this indicative of kidney damage?

A5: Not necessarily. This is a known clinical and preclinical effect of this compound and, to a lesser extent, ritonavir.[1] this compound inhibits the MATE1 transporter in the renal tubules, which is responsible for the active secretion of creatinine from the blood into the urine.[1][2] By inhibiting this transporter, this compound causes a small, generally reversible increase in serum creatinine. This reflects an inhibition of creatinine secretion, not a change in the actual glomerular filtration rate (GFR) or kidney function.[21] When observing this effect, it's important to monitor for other markers of renal damage to rule out true nephrotoxicity, but a small, stable rise in creatinine alone is an expected pharmacological effect of this compound.

Q6: Can I use a simple "washout" period when switching from RTV to COBI in my experiments?

A6: Yes, a washout period is critical, especially in in vivo models. Because ritonavir induces several enzymes, you must allow time for these enzyme levels to return to baseline after discontinuing RTV. A washout period of 5-7 half-lives of ritonavir is a common starting point. However, the true "pharmacodynamic" half-life of the induction effect can be longer than the drug's pharmacokinetic half-life. It is advisable to perform a pilot study to confirm that the activity of induced enzymes (e.g., by using a probe substrate for CYP1A2 or CYP2C9) has returned to pre-ritonavir levels before initiating the this compound-boosted regimen.

References

Validation & Comparative

Comparative In Vitro Analysis of Cobicistat and Ritonavir as CYP3A4 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of Cobicistat and Ritonavir, two potent cytochrome P450 3A4 (CYP3A4) inhibitors widely used as pharmacokinetic enhancers. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of inhibition, presents a quantitative comparison of in vitro potency, and offers detailed experimental protocols for independent evaluation.

Introduction: The Critical Role of CYP3A4 Inhibition

Cytochrome P450 3A4 (CYP3A4) is a pivotal enzyme in drug metabolism, responsible for the phase I biotransformation of more than half of all small molecule drugs.[1] Its high expression levels in the liver and intestines make it a primary determinant of the oral bioavailability and clearance of numerous xenobiotics.[2]

Potent inhibition of CYP3A4 is the cornerstone of pharmacokinetic enhancement, a strategy used to "boost" the plasma concentrations of co-administered drugs.[3] By inhibiting the metabolic breakdown of a partner drug, a pharmacoenhancer can increase its exposure, prolong its half-life, and ultimately improve therapeutic efficacy, often allowing for lower or less frequent dosing.[3][4] Ritonavir, an HIV protease inhibitor, was the first compound widely adopted for this purpose.[5][6] this compound, a structural analogue of Ritonavir, was later developed specifically as a dedicated pharmacoenhancer without antiviral activity.[3][7] This guide provides a head-to-head comparison of their in vitro characteristics to inform experimental design and drug development decisions.

Molecular Mechanisms of CYP3A4 Inhibition

While both this compound and Ritonavir are potent inhibitors, their interactions with the CYP3A4 enzyme are complex and mechanistically distinct in key ways.

Ritonavir: A Multifaceted Mechanism-Based Inactivator

Ritonavir is a potent mechanism-based inactivator of CYP3A4, meaning it is metabolically activated by the enzyme to a species that forms a quasi-irreversible or irreversible complex.[5][6] The precise mechanism is not fully elucidated but is understood to be a combination of multiple pathways, which may contribute to its profound and sustained inhibitory effect.[6][8]

The four primary proposed mechanisms are:

  • Covalent Adduct Formation: CYP3A4-mediated activation of Ritonavir can lead to the formation of a reactive intermediate that covalently binds to the apoprotein, with studies identifying Lys257 as a specific adduction site.[9][10]

  • Metabolic-Intermediate Complex (MIC) Formation: A metabolite can form a tightly coordinated, quasi-irreversible complex with the heme iron of the enzyme.[6][8]

  • Direct Heme Ligation: The unmodified Ritonavir molecule can directly coordinate to the heme iron via its thiazole nitrogen, a form of reversible but tight-binding inhibition.[6][8]

  • Heme Destruction: Reactive metabolites of Ritonavir may lead to the alkylation and destruction of the prosthetic heme group, rendering the enzyme permanently inactive.[6][9][11]

The functional redundancy of these mechanisms likely contributes to Ritonavir's robust and durable clinical boosting effect.[6][8]

This compound: A More Targeted Inhibitory Profile

This compound was designed from the Ritonavir scaffold to be a specific and potent CYP3A inhibitor.[12] Like Ritonavir, its mechanism involves both direct, reversible coordination to the heme iron via its thiazole nitrogen and a time-dependent, mechanism-based component.[10][13][14][15]

However, structural crystallography reveals a key difference. The bulky morpholine moiety on this compound prevents it from forming a hydrogen bond with a key active site residue, Ser119.[10][13] This contrasts with Ritonavir and may influence the binding kinetics and conformational changes within the enzyme's active site. Despite this, this compound's potent inhibition is maintained through strong heme ligation and extensive hydrophobic interactions.[10][13]

A critical distinction from Ritonavir is this compound's lack of enzyme induction. Ritonavir is a known activator of the pregnane X receptor (PXR), which leads to the transcriptional induction of various drug-metabolizing enzymes (including CYP1A2, CYP2B6, CYP2C9, and CYP2C19) and transporters.[2][3][5][16] this compound does not share this property, making it a more selective pharmacoenhancer with a potentially more predictable drug-drug interaction (DDI) profile.[2][11][16]

Caption: Mechanisms of CYP3A4 inhibition by Ritonavir and this compound.

Comparative In Vitro Potency and Selectivity

Both compounds are highly potent inhibitors of CYP3A4, with inhibitory concentration (IC50) values consistently reported in the low nanomolar to sub-micromolar range. While some studies suggest Ritonavir has a slightly higher potency, others find them to be nearly equipotent, and their clinical boosting effects are considered equivalent.[5][10][11][13][14]

Table 1: Summary of In Vitro CYP3A4 Inhibition Parameters

CompoundParameterValue (µM)Substrate UsedSystemReference(s)
Ritonavir IC500.014MidazolamHuman Liver Microsomes[14]
IC500.034TestosteroneHuman Liver Microsomes[5][11][17]
IC50~0.05MultipleExpressed CYP3A4/HLM[9][11]
IC500.22BFCRecombinant CYP3A4[10][13]
Kᵢ0.019TestosteroneHuman Liver Microsomes[5][11][17]
This compound IC500.032MidazolamHuman Liver Microsomes[14]
IC500.24BFCRecombinant CYP3A4[10][13]

BFC: 7-Benzyloxy-4-(trifluoromethyl)-coumarin; HLM: Human Liver Microsomes

Regarding selectivity, claims that this compound is more selective for CYP3A have been challenged by in vitro data.[5][14] One study using human liver microsomes found no meaningful difference in selectivity between the two drugs.[14] Another report suggested this compound may inhibit other CYP isoforms, such as CYP2B6 and CYP2C19, to a similar or even greater extent than Ritonavir.[2][5][11] Neither compound is a meaningful inhibitor of CYP1A2.[14]

The most significant difference remains Ritonavir's well-characterized ability to induce multiple metabolic pathways, a property this compound lacks.[2][5][11] This absence of induction is this compound's primary advantage in providing a more targeted and potentially less complex DDI profile.

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay

Evaluating the potential for drug-drug interactions is a cornerstone of drug development, as outlined in regulatory guidance from agencies like the FDA.[18][19] The following protocol describes a standard, robust method for determining the IC50 value of a test compound against CYP3A4 using pooled human liver microsomes (HLMs).[20][21]

Causality and Rationale:

  • System: HLMs are used as they contain the full complement of phase I and phase II metabolic enzymes and cofactors in a native, membrane-bound environment, providing high physiological relevance.[20]

  • Substrate: Midazolam is a preferred probe substrate for CYP3A4. It is metabolized almost exclusively by CYP3A4 to a single primary metabolite (1'-hydroxymidazolam), simplifying analysis.[9][22] Its kinetics are well-characterized.

  • Cofactor: The reaction requires NADPH as a source of reducing equivalents for the CYP450 catalytic cycle. An NADPH-regenerating system is used to ensure its concentration remains constant throughout the incubation.[23]

  • Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and specificity required to accurately quantify the formation of the metabolite.[21]

Workflow prep Step 1: Reagent Preparation Phosphate Buffer (pH 7.4) Human Liver Microsomes Test Inhibitor Stock Midazolam (Substrate) NADPH-Regenerating System Quenching Solution (Acetonitrile + IS) plate Step 2: Incubation Plate Setup Add Buffer, Microsomes, and Inhibitor (or Vehicle) to wells Pre-warm plate at 37°C prep->plate preinc Step 3: Pre-incubation Add Midazolam to all wells Incubate for 5 min at 37°C to allow inhibitor binding plate->preinc start Step 4: Initiate Reaction Add NADPH-Regenerating System to start metabolism Incubate for 10 min at 37°C preinc->start stop Step 5: Quench Reaction Add cold Quenching Solution to each well to stop the reaction and precipitate protein start->stop process Step 6: Sample Processing Seal and centrifuge plate to pellet precipitated protein stop->process analyze Step 7: LC-MS/MS Analysis Transfer supernatant to analysis plate Inject and quantify 1'-hydroxymidazolam formation process->analyze calc Step 8: Data Analysis Plot % Inhibition vs. Inhibitor Concentration Calculate IC50 value using non-linear regression analyze->calc

Caption: Experimental workflow for a CYP3A4 inhibition assay in Human Liver Microsomes.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 100 mM potassium phosphate buffer (pH 7.4).

    • Dilute pooled human liver microsomes (e.g., from a commercial supplier) in buffer to a final concentration of 0.2 mg/mL in the incubation.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound, Ritonavir) and a positive control inhibitor (e.g., Ketoconazole) in an appropriate solvent (e.g., acetonitrile or DMSO).

    • Prepare the probe substrate (Midazolam) stock solution and dilute it in buffer. The final substrate concentration should be at or near its Km value to ensure assay sensitivity.

    • Prepare the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in buffer.

    • Prepare the quenching solution: ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., 1'-hydroxymidazolam-d4).

  • Incubation Procedure (96-well plate format):

    • To each well, add buffer, the microsomal suspension, and the test inhibitor solution (or vehicle for 0% inhibition control wells).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Add the Midazolam solution to each well to start a second pre-incubation, allowing the inhibitor to bind to the enzyme (typically 5-10 minutes).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to all wells.

    • Incubate at 37°C for a fixed time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding an equal volume of the ice-cold quenching solution with the internal standard. This terminates enzymatic activity and precipitates proteins.

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes at 4°C) to pellet the precipitated microsomal protein.

  • Analysis and Data Interpretation:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Inject samples onto an LC-MS/MS system. Monitor the specific mass transitions for the metabolite (1'-hydroxymidazolam) and the internal standard.

    • Calculate the percent of remaining CYP3A4 activity for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This self-validating system, which includes vehicle controls (100% activity) and a potent positive control inhibitor, ensures the reliability and accuracy of the generated data.

Conclusion and Future Directions

In vitro analysis confirms that both this compound and Ritonavir are highly potent inhibitors of CYP3A4. Their inhibitory potencies are broadly comparable, aligning with clinical data that show them to be equivalent pharmacokinetic enhancers for CYP3A substrates.[16]

The fundamental difference lies in their broader pharmacological profile. Ritonavir's activity as an inducer of multiple CYP enzymes and transporters complicates its DDI profile.[2][5] this compound, by design, lacks this induction capability, making it a more selective agent whose primary effect is the targeted inhibition of CYP3A4.[2][3][11] For researchers in drug development, this makes this compound a potentially more straightforward tool for boosting drug candidates, with a lower risk of confounding interactions stemming from enzyme induction. The choice between them in a research setting should be guided by the specific metabolic pathways of the co-administered compounds and the desired predictability of the resulting pharmacokinetic interaction.

References

A Head-to-Head Comparison of Cobicistat and Other Novel Pharmacoenhancers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Cobicistat and other pharmacoenhancers, focusing on the mechanistic, pharmacological, and clinical data that informs their use in drug development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices and clinical outcomes.

The Principle of Pharmacoenhancement in Modern Therapeutics

The therapeutic efficacy of many drugs is limited by their pharmacokinetic (PK) profile. Rapid metabolism, particularly by the Cytochrome P450 (CYP) enzyme system in the liver and gut, can lead to low systemic exposure and short half-lives, necessitating frequent, high-dose regimens.[1] This challenge is particularly prominent in antiretroviral therapy for Human Immunodeficiency Virus (HIV).[2]

Pharmacoenhancers, or "boosters," are drugs administered not for their primary therapeutic effect, but to inhibit specific metabolic enzymes, thereby increasing the concentration and prolonging the half-life of a co-administered active drug.[3] This strategy allows for lower and less frequent dosing, which can improve patient adherence, reduce pill burden, and overcome some forms of drug resistance.[1][2] The primary target for pharmacoenhancement in HIV therapy is the CYP3A4 isoenzyme, which is responsible for the metabolism of the majority of HIV protease inhibitors (PIs) and the integrase inhibitor elvitegravir.[4][5]

This compound: A Dedicated Pharmacoenhancer

This compound (marketed as Tybost®) is a potent, mechanism-based inhibitor of CYP3A enzymes.[6] It was developed as a dedicated pharmacoenhancer, representing a significant evolution from the first-generation booster, Ritonavir.

Mechanism of Action

This compound functions by being metabolized by CYP3A4 into a reactive intermediate that covalently binds to the enzyme, rendering it inactive.[1] This "mechanism-based inactivation" is time- and concentration-dependent and provides sustained inhibition of CYP3A4 activity even after this compound has been cleared from the plasma, as the enzyme must be newly synthesized to restore function.[1] This potent and durable inhibition of first-pass and systemic metabolism is the cornerstone of its boosting effect.

Caption: Mechanism of this compound Pharmacoenhancement.

Head-to-Head Comparison: this compound vs. Ritonavir

While other pharmacoenhancers have been investigated, such as SPI-452, they have not advanced to clinical use, leaving this compound and low-dose Ritonavir as the only approved and clinically relevant options.[7][8] Ritonavir was originally developed as an HIV protease inhibitor but is now used almost exclusively at sub-therapeutic doses for its potent CYP3A4 inhibition.[9] this compound was designed specifically to be a pharmacoenhancer without anti-HIV activity.[10]

Pharmacological Profile: Potency and Selectivity

The key distinction between this compound and Ritonavir lies in their selectivity. Both are potent inhibitors of CYP3A4, but Ritonavir has broader effects on other metabolic pathways.[11][12]

FeatureThis compoundRitonavirSignificance for Drug Development
Primary Target CYP3A4 (Potent, mechanism-based inhibitor)CYP3A4 (Potent inhibitor)Both are effective boosters for CYP3A4 substrates.[11]
Anti-HIV Activity NoneYes (at therapeutic doses)This compound's lack of antiviral activity prevents risk of selecting for PI-resistant mutations when used in non-PI regimens.[10]
Enzyme Induction No significant inducing properties.Inducer of CYP1A2, CYP2B6, CYP2C9, CYP2C19, and UGTs.This compound has a more predictable drug-drug interaction (DDI) profile and avoids reducing the concentration of co-medications metabolized by these induced enzymes.[11]
Other CYP Inhibition Weak inhibitor of CYP2D6.Inhibitor of CYP2D6.Both can affect drugs metabolized by CYP2D6, but Ritonavir's effect can be more pronounced.[12]
Transporter Effects Inhibits P-gp, BCRP, OATP1B1, MATE1.Inhibits P-gp, BCRP, OATPs.Both can affect drug absorption and renal transport. This compound's inhibition of MATE1 is responsible for a predictable, benign increase in serum creatinine.[11]
Physicochemical High aqueous solubility.Poorly soluble.This compound's solubility makes it easier to co-formulate into single-tablet regimens.[13]
Clinical Efficacy

Head-to-head clinical trials were essential to establish this compound as a non-inferior alternative to Ritonavir. The primary endpoint in these studies is typically the percentage of patients achieving an undetectable HIV-1 RNA load (<50 copies/mL).

A pivotal Phase 3, randomized, double-blind trial compared this compound-boosted atazanavir with Ritonavir-boosted atazanavir, both in combination with emtricitabine/tenofovir disoproxil fumarate, in treatment-naïve adults.

Outcome (Week 48)This compound-boosted Atazanavir (n=344)Ritonavir-boosted Atazanavir (n=348)Statistical Difference
Virologic Success (HIV-1 RNA <50 copies/mL)85%87%-2.2% (95% CI: -7.4% to 3.0%)
Virologic Failure 6%4%Not significant
Discontinuation due to Adverse Events 7%7%Not significant

Data sourced from a pivotal Phase 3 study.[4]

The results demonstrated that this compound was non-inferior to Ritonavir in achieving virologic suppression, establishing it as an effective alternative.[4]

Safety and Tolerability Profile

While overall rates of adverse events leading to discontinuation were similar, the specific safety profiles show important differences, particularly concerning renal and lipid parameters.

  • Renal Effects : this compound is known to inhibit the MATE1 transporter in the proximal tubules of the kidney, which is responsible for the active secretion of creatinine.[11][13] This leads to a modest, predictable, and reversible increase in serum creatinine (and a corresponding decrease in estimated glomerular filtration rate, eGFR) that is not indicative of actual kidney damage.[6] In the head-to-head trial, the median increase in serum creatinine was slightly higher with this compound (0.13 mg/dL) compared to Ritonavir (0.09 mg/dL).[14] This effect must be accounted for when monitoring renal function.

  • Lipid Effects : Ritonavir has been associated with metabolic complications, including dyslipidemia.[10] In comparative studies, Ritonavir tends to be associated with numerically higher increases in total cholesterol and triglycerides compared to this compound, although these differences were not always statistically significant.[14]

  • Gastrointestinal Effects : Both agents can cause gastrointestinal side effects like nausea and diarrhea, with comparable rates reported in clinical trials.[14]

Experimental Methodologies for Pharmacoenhancer Evaluation

Validating a novel pharmacoenhancer requires a systematic approach, moving from in vitro characterization to clinical pharmacokinetic and efficacy studies.

In Vitro Protocol: CYP3A4 Mechanism-Based Inhibition Assay

The causality behind a pharmacoenhancer's boosting effect is its ability to inhibit CYP3A4. A mechanism-based inhibition (MBI) assay is a self-validating system to confirm this property.

Objective: To determine the kinetic parameters (KI and kinact) of a test compound for CYP3A4 inactivation.

Materials:

  • Human Liver Microsomes (HLM)

  • Test Compound (potential pharmacoenhancer)

  • Midazolam (a sensitive CYP3A4 probe substrate)

  • NADPH regenerating system (cofactor for CYP activity)

  • LC-MS/MS system for metabolite quantification

Step-by-Step Methodology:

  • Pre-incubation (Inactivation Step):

    • Prepare a series of incubations containing HLM and varying concentrations of the test compound in a phosphate buffer.

    • Initiate the inactivation reaction by adding the NADPH regenerating system. Incubate for several time points (e.g., 0, 5, 10, 15, 30 minutes) at 37°C. The time-dependent loss of enzyme activity is the hallmark of MBI.

    • A control incubation without the test compound is run in parallel to account for any inherent instability of the enzyme.

  • Dilution & Substrate Incubation (Activity Measurement Step):

    • At the end of each pre-incubation time point, take an aliquot of the inactivation mixture and dilute it significantly (e.g., 10-fold or more) into a fresh reaction mixture.

    • This dilution step is critical: it effectively stops further inactivation and reduces the concentration of the test compound to a level that will not cause significant reversible inhibition.

    • Immediately add a high concentration of the probe substrate, midazolam, and NADPH to the diluted mixture.

    • Incubate for a short period (e.g., 5 minutes) to measure the remaining CYP3A4 activity via the formation of 1'-hydroxymidazolam.

  • Sample Analysis:

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Centrifuge to pellet the protein and analyze the supernatant for 1'-hydroxymidazolam concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • For each concentration of the test compound, plot the natural log of the remaining CYP3A4 activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI).

Clinical Study Design: Pharmacokinetic Boosting Trial

Objective: To assess the effect of a novel pharmacoenhancer on the pharmacokinetics of a co-administered drug.

Design: Randomized, open-label, two-period, fixed-sequence crossover study in healthy volunteers.

Methodology:

  • Period 1: Administer a single dose of the active drug (e.g., Atazanavir) alone. Collect serial blood samples over 24-48 hours to determine its baseline pharmacokinetic profile (AUC, Cmax, Cmin).

  • Washout Period: Allow sufficient time for the complete elimination of the active drug.

  • Period 2: Administer the active drug in combination with the novel pharmacoenhancer. Collect serial blood samples over the same time course.

  • Analysis: Analyze plasma samples for concentrations of the active drug. Compare the key PK parameters (AUC, Cmax, Cmin) between Period 1 and Period 2. A significant increase in these parameters demonstrates a successful boosting effect.

Pharmacoenhancer_Evaluation_Workflow start Identify Need for PK Enhancement (e.g., low bioavailability of new ARV) in_vitro In Vitro Screening - CYP Inhibition Assays - Determine Potency (IC50) - Assess MBI (k_inact, K_I) start->in_vitro selectivity Selectivity Profiling - Screen against other CYPs - Assess transporter interactions in_vitro->selectivity lead_opt Lead Optimization - Improve potency & selectivity - Enhance physicochemical properties selectivity->lead_opt lead_opt->in_vitro Iterate preclinical Preclinical Studies - Animal PK/PD models - In vivo boosting effect - Toxicology assessment lead_opt->preclinical phase1 Phase I Clinical Trial - Assess safety & tolerability in humans - Human PK boosting study (crossover design) preclinical->phase1 phase23 Phase II/III Clinical Trials - Head-to-head vs. standard booster (e.g., Ritonavir) - Evaluate long-term efficacy & safety phase1->phase23 approval Regulatory Submission & Approval phase23->approval

Caption: Workflow for Novel Pharmacoenhancer Development.

The Future of Pharmacoenhancement

The development of this compound demonstrated the value of creating a selective, dedicated pharmacoenhancer with an improved DDI profile and better suitability for co-formulation.[13][15] However, the therapeutic landscape is evolving. The drive towards long-acting injectable antiretrovirals and novel drug classes that do not require boosting may reduce the future reliance on pharmacoenhancers.[16]

For oral therapies, the ideal next-generation pharmacoenhancer would possess:

  • Even greater selectivity to eliminate off-target effects.

  • No impact on renal transporters to avoid benign but confusing laboratory changes.

  • A broader inhibition profile if needed to boost drugs metabolized by multiple enzymes.

Conclusion

This compound represents a significant scientific advancement in pharmacoenhancement. By eliminating antiviral activity and narrowing the metabolic inhibition profile compared to Ritonavir, it offers a more targeted and predictable boosting agent. Head-to-head clinical trials have validated its non-inferior efficacy and comparable safety, solidifying its role as a key component in modern single-tablet HIV treatment regimens.[4][17] For researchers in drug development, the story of this compound provides a clear model for the successful design and validation of a pharmacoenhancer, emphasizing the critical interplay between in vitro mechanistic studies and robust clinical evaluation.

References

Validating Cobicistat's CYP Isoform Specificity: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacokinetic enhancement, the specificity of a CYP inhibitor is paramount to mitigating the risk of unforeseen drug-drug interactions (DDIs). Cobicistat, a structural analog of Ritonavir, has emerged as a more selective inhibitor of the Cytochrome P450 3A (CYP3A) subfamily, a critical enzyme system in drug metabolism.[1][2] This guide provides an in-depth comparison of this compound and Ritonavir, detailing the experimental validation of this compound's inhibitory specificity. We will explore the mechanistic underpinnings of its selectivity and provide actionable protocols for researchers to validate these properties in their own laboratories.

The Rationale for a More Selective CYP3A Inhibitor

While both this compound and Ritonavir are potent inhibitors of CYP3A enzymes, their broader interaction profiles diverge significantly.[3][4] Ritonavir, in addition to its strong CYP3A inhibition, also inhibits and induces a range of other CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, and CYP2C19, as well as drug transporters.[5] This broad activity increases the potential for complex DDIs, complicating co-administration with a wide array of medications.

This compound was developed to address this limitation. By modifying the chemical structure of Ritonavir, its anti-HIV activity was eliminated, and its inhibitory action was honed to be more specific to the CYP3A subfamily.[1][6] This enhanced selectivity is a key advantage in its role as a pharmacokinetic booster, primarily for anti-retroviral drugs.[2][7]

Mechanistic Insights into this compound's Specificity

This compound's inhibitory action on CYP3A4 is a combination of direct, reversible binding and time-dependent, mechanism-based inactivation.[1][6] Structurally, this compound, like Ritonavir, coordinates with the heme iron within the active site of the CYP3A4 enzyme.[1][7] However, subtle differences in its chemical structure, particularly the substitution of a 2-morpholinoethyl group for the valine moiety found in Ritonavir, are thought to contribute to its more selective binding profile.[1] X-ray crystallography studies have revealed that this compound's interaction with the CYP3A4 active site is distinct from that of Ritonavir, leading to a more targeted inhibition.[1][7]

The following diagram illustrates the mechanism-based inhibition pathway, a critical aspect of this compound's potent and sustained effect on CYP3A.

G cluster_0 CYP3A-Mediated Metabolism cluster_1 Consequence CYP3A4_Enzyme CYP3A4 Enzyme (Active) Metabolite Reactive Metabolite CYP3A4_Enzyme->Metabolite Metabolism Inactive_Complex Inactive Covalent Complex This compound This compound This compound->CYP3A4_Enzyme Reversible Binding Metabolite->Inactive_Complex Covalent Adduction Inhibition Inhibition of CYP3A4 Activity Inactive_Complex->Inhibition

Caption: Mechanism-based inhibition of CYP3A4 by this compound.

Comparative Inhibitory Profile: this compound vs. Ritonavir

The superior specificity of this compound is best illustrated by comparing the half-maximal inhibitory concentrations (IC50) against a panel of key CYP isoforms. The data clearly demonstrates that while both are potent inhibitors of CYP3A4, Ritonavir exhibits significantly more off-target inhibition.

CYP IsoformThis compound IC50 (µM)Ritonavir IC50 (µM)Substrate UsedReference
CYP3A4 0.0320.014Midazolam[3]
CYP1A2 > 150> 150Phenacetin[3]
CYP2B6 > 6> 6Bupropion[3]
CYP2C9 > 6> 6Tolbutamide[3]
CYP2C19 > 6> 6S-mephenytoin[3]
CYP2D6 > 6> 6Dextromethorphan[3]

Note: IC50 values can vary depending on the experimental conditions, including the specific substrate and protein concentration used.

Experimental Validation of CYP Inhibition Specificity

To independently verify the inhibitory profile of this compound and compare it to other inhibitors, standardized in vitro assays are essential. The following protocols, based on FDA guidance and established scientific methodologies, provide a framework for this validation.[8][9][10]

Workflow for Assessing CYP Inhibition

The overall workflow involves a systematic evaluation of direct and time-dependent inhibition using reliable in vitro systems.

G Start Start: Compound of Interest (e.g., this compound) Assay_Selection Select In Vitro System (Human Liver Microsomes or Recombinant CYP Enzymes) Start->Assay_Selection Direct_Inhibition Direct Inhibition Assay (IC50 Determination) Assay_Selection->Direct_Inhibition TDI_Screen Time-Dependent Inhibition (TDI) Screen (IC50 Shift Assay) Direct_Inhibition->TDI_Screen TDI_Kinetics If TDI positive: Determine kinact and KI TDI_Screen->TDI_Kinetics Positive Shift Data_Analysis Data Analysis and Comparison to Reference Inhibitors TDI_Screen->Data_Analysis No Shift TDI_Kinetics->Data_Analysis Conclusion Conclusion: Define Inhibitory Profile Data_Analysis->Conclusion

Caption: Experimental workflow for validating CYP inhibition specificity.

Protocol 1: Direct CYP Inhibition Assay using Human Liver Microsomes

This protocol determines the IC50 value for direct, reversible inhibition.

Materials:

  • Pooled human liver microsomes (HLMs)

  • CYP isoform-specific substrates (e.g., Midazolam for CYP3A4, Phenacetin for CYP1A2)

  • This compound and reference inhibitors (e.g., Ritonavir, Ketoconazole)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard for quenching

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare Reagents: Dilute this compound and reference inhibitors to a range of concentrations in buffer. Prepare a stock solution of the CYP-specific substrate.

  • Incubation: In a 96-well plate, combine HLMs, buffer, and the test inhibitor at various concentrations. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the CYP-specific substrate to each well, followed by the NADPH regenerating system to start the metabolic reaction.

  • Incubate: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Quench Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the substrate-specific metabolite.

  • Data Analysis: Plot the percentage of metabolite formation against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Protocol 2: Time-Dependent Inhibition (TDI) Assay (IC50 Shift)

This assay identifies if the compound is a time-dependent inhibitor by comparing IC50 values with and without a pre-incubation step in the presence of NADPH.

Procedure:

  • Follow the Direct Inhibition Protocol: As described above to obtain the IC50 value without pre-incubation with NADPH.

  • TDI Incubation: In a separate experiment, pre-incubate the HLMs, buffer, test inhibitor, and the NADPH regenerating system at 37°C for a defined period (e.g., 30 minutes).

  • Initiate Reaction: After the pre-incubation, add the CYP-specific substrate to start the reaction.

  • Incubate and Quench: Follow steps 4 and 5 from the direct inhibition protocol.

  • Analysis: Analyze the samples via LC-MS/MS and calculate the IC50 value.

  • IC50 Shift Calculation: A significant decrease (typically >1.5-fold) in the IC50 value after pre-incubation with NADPH indicates time-dependent inhibition.[11]

Conclusion: The Value of Selective Inhibition

References

A-Z Guide to In Vitro to In Vivo Correlation of Cobicistat's Pharmacokinetic Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the in vitro to in vivo correlation (IVIVC) of Cobicistat, a potent pharmacokinetic enhancer. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy with alternatives like Ritonavir, and the experimental methodologies crucial for predicting its in vivo performance from in vitro data.

Introduction: The Critical Role of Pharmacokinetic Enhancement

In modern therapeutics, achieving optimal drug exposure is paramount for efficacy and safety. Many promising drug candidates exhibit suboptimal pharmacokinetic profiles, characterized by rapid metabolism and elimination. Pharmacokinetic enhancers, or "boosters," address this challenge by inhibiting specific metabolic enzymes, thereby increasing the plasma concentration and prolonging the half-life of co-administered drugs.[1]

This compound is a prime example of a selective and potent pharmacokinetic enhancer.[2] It primarily functions by inhibiting cytochrome P450 3A (CYP3A) enzymes, which are responsible for the metabolism of a wide array of drugs.[2] This guide will dissect the science behind this compound's boosting effect, from foundational in vitro assays to its tangible impact in clinical settings.

This compound: A Deep Dive into Mechanism and Performance

This compound is a structural analog of Ritonavir but lacks antiviral activity, which is a significant advantage as it reduces the risk of contributing to drug resistance.[1][2] Its primary mechanism of action is the potent and selective inhibition of CYP3A4.[2]

In Vitro Characterization: Quantifying Inhibitory Potency

The journey to understanding this compound's in vivo effects begins with robust in vitro assays. These experiments are designed to quantify its inhibitory potency against CYP3A4, typically expressed as the half-maximal inhibitory concentration (IC50). Human liver microsomes (HLMs) are the gold standard for these assays as they contain a rich complement of drug-metabolizing enzymes.[3]

A study comparing this compound and Ritonavir in recombinant CYP3A4 found their inhibitory potencies to be remarkably similar, with IC50 values of 0.24 µM and 0.22 µM, respectively.[4] This similarity in in vitro potency is a key factor in their comparable in vivo boosting effects.[4]

In Vivo Performance: The Boosting Effect in Action

Clinical studies have consistently demonstrated that this compound, at a daily dose of 150 mg, provides a pharmacokinetic boosting effect comparable to 100 mg of Ritonavir once daily.[1] This has been shown for several antiretroviral drugs, including the protease inhibitors Atazanavir and Darunavir, as well as the integrase inhibitor Elvitegravir.[5][6]

For instance, when co-administered with Darunavir, this compound has been shown to produce bioequivalent exposures (AUC) to that of Ritonavir-boosted Darunavir.[6][7] Similarly, for Atazanavir, this compound provides a high rate of virological suppression, non-inferior to that observed with Ritonavir boosting.[6]

Comparative Analysis: this compound vs. Ritonavir

While both this compound and Ritonavir are potent CYP3A4 inhibitors, they exhibit important differences in their broader pharmacological profiles.[1][8]

FeatureThis compoundRitonavir
Primary Mechanism Potent and selective CYP3A inhibitor[6][9]Potent CYP3A inhibitor[1]
Antiviral Activity No[1][2]Yes[5]
Enzyme Induction No significant induction of CYP or UGT enzymes[1][8]Induces CYP1A2, CYP2B6, CYP2C9, CYP2C19, and UGT[1][8]
CYP Inhibition Profile Selective for CYP3A, weak inhibitor of CYP2D6[1]Inhibits CYP3A4, CYP2D6, CYP2C19, CYP2C8[1]
Solubility Higher water solubility, facilitating co-formulation[6][10]Poorly soluble[5]

The key differentiator lies in their effects on other CYP isoenzymes and their potential for enzyme induction. Ritonavir's broader activity can lead to more complex drug-drug interactions.[5][8] In contrast, this compound's selectivity for CYP3A results in a more predictable and favorable drug interaction profile.[2][5]

Establishing the In Vitro to In Vivo Correlation (IVIVC)

The holy grail of preclinical drug development is the ability to accurately predict in vivo outcomes from in vitro data. For CYP3A4 inhibitors like this compound, a strong IVIVC is achievable. The process involves integrating in vitro inhibition data with pharmacokinetic modeling to forecast the extent of in vivo drug-drug interactions.[11][12]

Regulatory bodies like the FDA and EMA provide guidelines for conducting and interpreting drug interaction studies, which are crucial for establishing a reliable IVIVC.[13][14][15][16]

IVIVC_Workflow cluster_InVitro In Vitro Assessment cluster_Modeling Predictive Modeling cluster_InVivo In Vivo Validation invitro_assay CYP3A4 Inhibition Assay (Human Liver Microsomes) ic50 Determine IC50 Value invitro_assay->ic50 Quantifies Potency pk_model Pharmacokinetic Modeling ic50->pk_model Input for Model dosing_sim Simulate Dosing Regimens pk_model->dosing_sim Predicts Exposure clinical_study Clinical Drug Interaction Study dosing_sim->clinical_study Informs Study Design pk_params Measure PK Parameters (AUC, Cmax) clinical_study->pk_params Confirms Effect pk_params->pk_model Model Verification

Caption: Workflow for establishing IVIVC for this compound.

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol outlines the determination of the IC50 value of a test compound (e.g., this compound) for CYP3A4 activity.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound (this compound)

  • CYP3A4 probe substrate (e.g., Midazolam or Testosterone)[17][18]

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Positive control inhibitor (e.g., Ketoconazole)[17]

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and serial dilutions to achieve a range of final concentrations.

  • In a microcentrifuge tube, pre-incubate the HLMs, buffer, and test compound (or vehicle control) at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 10-15 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

CYP3A4_Inhibition_Assay start Start prepare Prepare Reagents (HLMs, this compound, Substrate) start->prepare preincubate Pre-incubate HLMs + this compound (37°C) prepare->preincubate initiate Initiate Reaction (Add Substrate + NADPH) preincubate->initiate incubate Incubate (37°C) initiate->incubate terminate Terminate Reaction (Acetonitrile) incubate->terminate analyze Analyze Metabolite (LC-MS/MS) terminate->analyze calculate Calculate % Inhibition analyze->calculate ic50 Determine IC50 calculate->ic50 end End ic50->end

Caption: CYP3A4 Inhibition Assay Workflow.

Conclusion

This compound stands out as a highly effective and selective pharmacokinetic enhancer, offering a valuable alternative to Ritonavir. Its robust in vitro to in vivo correlation, underpinned by its specific mechanism of action, allows for a high degree of predictability in its clinical performance. The comparative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to leverage pharmacokinetic enhancement in their therapeutic strategies.

References

A Comparative Guide to the Long-Term Metabolic Effects of Cobicistat Versus Ritonavir

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolution of Pharmacokinetic Enhancement

In the landscape of antiretroviral therapy (ART), the long-term health of individuals living with HIV is paramount. The advent of pharmacokinetic (PK) enhancers, or "boosters," revolutionized treatment by increasing the plasma concentrations of co-administered drugs, thereby improving efficacy and simplifying dosing regimens. For over a decade, Ritonavir, originally developed as a protease inhibitor (PI), was the sole agent used for this purpose.[1][2] However, its broad enzymatic activity raised concerns about long-term metabolic complications and drug-drug interactions.[3][4][5]

This led to the development of Cobicistat, a structural analogue of Ritonavir designed specifically as a PK enhancer without inherent antiretroviral activity.[2] Both agents are potent inhibitors of the cytochrome P450 3A4 (CYP3A4) isoenzyme, the primary pathway for the metabolism of most HIV PIs and the integrase inhibitor elvitegravir.[1][6][7] While they are often considered interchangeable for their boosting effect, their broader pharmacological profiles are distinct. This guide provides a detailed comparative analysis of their long-term metabolic effects, grounded in clinical data and mechanistic insights, to inform research and clinical decision-making.

Part 1: Mechanistic Divergence Beyond CYP3A4 Inhibition

The differential metabolic outcomes of this compound and Ritonavir stem from their varying specificity for metabolic enzymes and transporters. While both are equally strong inhibitors of CYP3A4, their off-target effects diverge significantly.[6][7]

Ritonavir: A Broad-Spectrum Modulator Ritonavir's action extends far beyond CYP3A4. It is a known inhibitor of other isoenzymes like CYP2D6 but, more critically, it functions as an inducer of several other metabolic pathways.[8] Ritonavir activates the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of numerous drug-metabolizing enzymes.[9] This activation leads to the induction of CYP1A2, CYP2B6, CYP2C9, CYP2C19, and glucuronidation pathways (UGTs).[9] This broad, often opposing, action on the metabolic machinery complicates its drug-drug interaction profile and is hypothesized to contribute to its adverse metabolic effects.

This compound: A More Selective Inhibitor this compound was engineered for greater selectivity. It is a potent mechanism-based inhibitor of CYP3A but has only weak effects on other CYPs and, crucially, is not a significant inducer of metabolic enzymes.[2][6][9] It has a limited effect on PXR and therefore does not trigger the widespread enzyme induction seen with Ritonavir.[9] This selectivity results in a more predictable interaction profile and, as clinical data suggests, a more favorable long-term metabolic signature.

G cluster_0 Ritonavir cluster_1 This compound Ritonavir Ritonavir PXR PXR Activation Ritonavir->PXR Agonism CYP3A4_R CYP3A4 Ritonavir->CYP3A4_R Potent Inhibition Other_CYPs_R CYP2D6, etc. Ritonavir->Other_CYPs_R Inhibition This compound This compound Induced_Enzymes CYP1A2, CYP2C9, CYP2C19, UGTs PXR->Induced_Enzymes Induction CYP3A4_C CYP3A4 This compound->CYP3A4_C Potent Inhibition Other_CYPs_C CYP2D6 (weak) This compound->Other_CYPs_C Weak Inhibition No_Induction No Significant Enzyme Induction This compound->No_Induction

Fig 1. Differential impact on metabolic enzyme pathways.

Part 2: Comparative Analysis of Long-Term Metabolic Effects

Clinical evidence increasingly points towards a divergence in the long-term metabolic safety profiles of this compound and Ritonavir, particularly concerning lipid metabolism.

Dyslipidemia

The use of Ritonavir-boosted PIs has long been associated with an increased risk of dyslipidemia, a key contributor to cardiovascular disease.[4][5][10] This includes elevations in total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and especially triglycerides (TG).

In contrast, this compound appears to have a more benign impact on lipid profiles. Multiple studies have demonstrated that switching patients from a Ritonavir-boosted to a this compound-boosted regimen results in statistically significant improvements in lipid parameters.[4][5] A retrospective study showed that after 24 weeks, patients who switched from Ritonavir to this compound had a significant median decrease in triglycerides.[11] For patients with baseline hypercholesterolemia, the switch was associated with significant reductions in TC and LDL-C, and even an increase in high-density lipoprotein cholesterol (HDL-C).[5]

In vitro studies corroborate these clinical findings, suggesting this compound has a lower potential for direct toxicity on lipid metabolism compared to Ritonavir. For instance, this compound affected human adipocyte function to a lesser degree than Ritonavir.[11]

Metabolic ParameterRitonavir-Boosted RegimensThis compound-Boosted RegimensKey Finding
Total Cholesterol (TC) Frequently elevated.Generally stable or improves upon switching from Ritonavir.[5]Advantage this compound
LDL Cholesterol (LDL-C) Frequently elevated.Significant reduction in patients with baseline dyslipidemia after switching.[5]Advantage this compound
HDL Cholesterol (HDL-C) Variable effects.Significant increase in patients with baseline dyslipidemia after switching.[5]Advantage this compound
Triglycerides (TG) Consistently and significantly elevated.Significant reduction observed after switching from Ritonavir.[5][11]Advantage this compound
Insulin Resistance and Glucose Metabolism

Protease inhibitors as a class have been linked to insulin resistance.[10] However, direct, long-term comparative data focusing specifically on the differential effects of this compound versus Ritonavir on glucose metabolism are less robust than the data on lipids. While some studies have monitored carbohydrate profiles, significant differences have not been consistently reported.[3] It is plausible that the more favorable lipid profile associated with this compound could indirectly mitigate long-term insulin resistance risk, but this remains an area requiring further dedicated investigation.

Renal Effects

A notable and mechanistically distinct difference lies in the agents' effects on renal function monitoring. Both this compound and Ritonavir can inhibit the multidrug and toxin extrusion protein 1 (MATE1) transporter in the proximal renal tubules.[6][9] This transporter is responsible for the active secretion of creatinine. Inhibition of MATE1 reduces creatinine secretion, leading to a modest increase in serum creatinine (SCr) and a corresponding decrease in the estimated glomerular filtration rate (eGFR). This effect is considered primarily a "cosmetic" alteration of a lab value and not indicative of true glomerular injury.[6][9]

However, clinical studies consistently demonstrate that this effect is more pronounced with this compound. In a head-to-head trial, the median increase in SCr was significantly greater in the this compound arm (0.13 mg/dL) compared to the Ritonavir arm (0.09 mg/dL).[2][12] This difference is important for clinicians to recognize to avoid misinterpretation as worsening renal pathology, particularly when initiating or switching to a this compound-boosted regimen.

Part 3: Experimental Protocols for Assessing Metabolic Effects

To ensure scientific rigor in future investigations, standardized, self-validating protocols are essential.

Protocol 1: Longitudinal Clinical Assessment of Metabolic Parameters

This protocol outlines a study to assess metabolic changes when switching patients from a Ritonavir to a this compound-based regimen.

References

A Senior Application Scientist's Guide to Assessing Bioequivalence of Generic Cobicistat Formulations for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Bioequivalence in Research-Use Cobicistat

This compound, marketed under the brand name Tybost, serves as a vital pharmacokinetic enhancer in HIV-1 treatment regimens.[1][2] Its primary function is not to combat the virus itself, but to inhibit cytochrome P450 3A (CYP3A) enzymes.[3][4][5] This inhibition slows the metabolism of co-administered antiretroviral drugs like atazanavir and darunavir, thereby "boosting" their systemic exposure and therapeutic efficacy.[3][6][7][8] For researchers investigating novel antiretroviral agents or refining existing therapeutic strategies, the availability of reliable and cost-effective generic this compound formulations is paramount. However, simply having the same active pharmaceutical ingredient (API) is insufficient; ensuring that a generic formulation performs identically to the reference product is a matter of stringent scientific validation.

This guide provides a comprehensive framework for researchers to assess the bioequivalence of generic this compound formulations intended for research use. We will delve into the mechanistic underpinnings of this compound, outline rigorous in vitro and in vivo testing protocols, and provide a clear methodology for data analysis and interpretation, ensuring that the generic formulations you employ in your studies are truly interchangeable with the reference product.

Understanding the Mechanism: Why Bioequivalence is Non-Negotiable

This compound is a mechanism-based inhibitor of CYP3A enzymes, particularly the CYP3A4 subtype.[1][3] By binding to and inactivating these enzymes, primarily in the liver and gut, it reduces the first-pass metabolism of other drugs that are substrates of CYP3A.[4][9] This leads to higher and more sustained plasma concentrations of the co-administered antiretroviral, allowing for reduced dosing frequency and improved patient adherence.[4][10]

A generic this compound formulation must replicate this pharmacokinetic enhancement precisely. Any significant deviation in the rate or extent of this compound absorption could lead to either sub-therapeutic or toxic levels of the co-administered antiretroviral, jeopardizing the integrity of research outcomes. Therefore, a robust bioequivalence assessment is not merely a regulatory formality but a scientific necessity.

Part 1: Foundational In Vitro Assessment - Dissolution Profile Comparison

The first step in evaluating a generic formulation is to characterize its in vitro dissolution properties. This testing provides critical insights into how the drug product releases its active ingredient in a simulated physiological environment.[11][12]

Rationale for Dissolution Testing

Dissolution testing is a cornerstone of pharmaceutical quality control and is essential for several reasons:

  • Batch-to-Batch Consistency: It ensures that different production lots of the generic formulation exhibit consistent release characteristics.[13]

  • Formulation Optimization: It aids in the initial screening and selection of formulations with desirable release profiles.[11]

  • In Vitro-In Vivo Correlation (IVIVC): In some cases, dissolution data can be correlated with in vivo pharmacokinetic data, potentially reducing the need for extensive animal or human studies.[13]

Experimental Protocol: Multi-pH Dissolution Profiling

This protocol is designed to assess the dissolution of this compound formulations across a range of pH conditions, mimicking the transit through the gastrointestinal tract.

Apparatus: USP Apparatus 2 (Paddle) is commonly used for immediate-release solid oral dosage forms.[13][14]

Methodology:

  • Media Preparation: Prepare dissolution media at pH 1.2 (simulated gastric fluid), 4.5 (simulated intestinal fluid, fasted), and 6.8 (simulated intestinal fluid, fed).

  • Apparatus Setup:

    • Set the paddle speed to 50 RPM.

    • Maintain the media temperature at 37 ± 0.5°C.

    • Use a media volume of 900 mL.[14]

  • Sample Introduction: Place one this compound tablet (either reference or generic) in each dissolution vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed media.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated UV-Vis spectrophotometric or HPLC method.

  • Data Analysis: Calculate the percentage of the labeled amount of this compound dissolved at each time point for each formulation. Plot the mean dissolution profiles for the reference and generic products at each pH.

Data Presentation and Interpretation

The dissolution profiles of the generic formulations should be compared to the reference product (Tybost). The similarity factor (f2) is a key metric for this comparison. An f2 value between 50 and 100 indicates that the two dissolution profiles are similar.

Table 1: Comparative Dissolution Data (% Drug Released)

Time (min)pH 1.2 (Reference)pH 1.2 (Generic A)pH 4.5 (Reference)pH 4.5 (Generic A)pH 6.8 (Reference)pH 6.8 (Generic A)
5353240384542
10605865637068
15858388869088
20929094929593
30989799989998
4510099100100100100
60100100100100100100

Part 2: Definitive In Vivo Bioequivalence Study

While in vitro data is informative, the definitive assessment of bioequivalence requires an in vivo pharmacokinetic study. For research purposes, a well-designed study in a relevant animal model can provide the necessary confidence in a generic formulation.

Causality Behind Experimental Choices
  • Animal Model Selection: Non-human primates (NHPs) are often considered the gold standard for HIV-related research due to their physiological similarity to humans.[15] However, for pharmacokinetic studies of small molecules, other models such as beagle dogs or humanized mice can also be appropriate and more accessible.[16][17] The choice should be justified based on the metabolic pathways of this compound and the co-administered drug in the selected species.

  • Study Design: A randomized, single-dose, two-period, two-sequence crossover design is the standard for bioequivalence studies.[18] This design minimizes biological variability as each subject serves as their own control. A washout period between treatments is crucial to ensure that the drug from the first period is completely eliminated before the second period begins.

Experimental Workflow Diagram

G cluster_0 Pre-Study Phase cluster_1 Period 1 cluster_2 Washout Period (7-10 days) cluster_3 Period 2 (Crossover) cluster_4 Post-Study Phase A Animal Acclimatization & Health Screening B Randomization into Two Groups (Sequence 1 & 2) A->B C1 Group 1: Administer Reference this compound B->C1 C2 Group 2: Administer Generic this compound B->C2 D Serial Blood Sampling (0-24h) C1->D C2->D E No Treatment Administration D->E F1 Group 1: Administer Generic this compound E->F1 F2 Group 2: Administer Reference this compound E->F2 G Serial Blood Sampling (0-24h) F1->G F2->G H Bioanalytical Sample Analysis (LC-MS/MS) G->H I Pharmacokinetic & Statistical Analysis H->I

Caption: In Vivo Bioequivalence Study Workflow.

Detailed In Vivo Protocol
  • Animal Subjects: A cohort of healthy, adult animals (e.g., beagle dogs, n=12) with surgically implanted catheters for ease of blood sampling.

  • Dosing:

    • The dose of this compound should be appropriately scaled for the animal model. The recommended human dose is 150 mg once daily.[19][20]

    • Administer the reference (Tybost) or generic this compound formulation orally after an overnight fast.

  • Blood Sampling: Collect blood samples (e.g., 1 mL) into EDTA-containing tubes at pre-dose (0 hours) and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Processing: Centrifuge the blood samples immediately at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Washout Period: A washout period of at least 7 days between dosing periods.

  • Crossover Dosing: In the second period, administer the alternate formulation to each animal.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[21][22][23]

Bioanalytical Method: LC-MS/MS Quantification

A robust and validated bioanalytical method is critical for accurate pharmacokinetic analysis.

  • Sample Preparation: Protein precipitation is a common and effective method for extracting this compound from plasma.

  • Chromatography: Reverse-phase chromatography using a C18 column.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

  • Validation: The method must be validated according to FDA or EMA guidelines for accuracy, precision, selectivity, sensitivity, recovery, and stability.[21]

Pharmacokinetic and Statistical Analysis

The primary pharmacokinetic parameters for bioequivalence assessment are:

  • AUC0-t: The area under the plasma concentration-time curve from time 0 to the last measurable concentration.

  • AUC0-inf: The area under the plasma concentration-time curve extrapolated to infinity.

  • Cmax: The maximum observed plasma concentration.

Statistical analysis is performed on the log-transformed AUC and Cmax values. The 90% confidence intervals for the ratio of the geometric means (Generic/Reference) for these parameters must fall within the acceptance range of 80.00% to 125.00% for the formulations to be considered bioequivalent.[24][25][26][27]

Table 2: Comparative Pharmacokinetic Parameters

ParameterReference (Mean ± SD)Generic A (Mean ± SD)Geometric Mean Ratio (Generic A / Reference)90% Confidence Interval
Cmax (ng/mL) 1250 ± 3101215 ± 29097.2%90.5% - 104.3%
AUC0-t (ngh/mL) 8950 ± 18009100 ± 1750101.7%95.8% - 108.0%
AUC0-inf (ngh/mL) 9200 ± 18509350 ± 1800101.6%96.0% - 107.6%

Conclusion and Recommendations

The assessment of bioequivalence for generic this compound formulations is a multi-faceted process that requires both rigorous in vitro and in vivo evaluations. By following the protocols outlined in this guide, researchers can confidently select and utilize generic this compound formulations in their studies, ensuring the reliability and reproducibility of their experimental results. It is imperative to remember that the ultimate goal is to ensure that the generic product is therapeutically equivalent to the reference product, providing the same pharmacokinetic enhancement and, consequently, the same therapeutic effect. Always ensure that the chosen generic formulation has been demonstrated to be bioequivalent through a comprehensive and well-documented scientific assessment.

References

Quantitative comparison of the induction potential of Cobicistat and ritonavir on drug metabolizing enzymes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Enzyme Induction Potential of Cobicistat and Ritonavir

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, quantitative comparison of the potential for this compound and Ritonavir—two widely used pharmacokinetic enhancers—to induce drug-metabolizing enzymes. While both are renowned for their potent inhibition of Cytochrome P450 3A4 (CYP3A4), their profiles diverge significantly concerning the induction of other critical enzymes and transporters, a factor with profound implications for predicting complex drug-drug interactions (DDIs).

Executive Summary

Ritonavir and this compound are potent mechanism-based inhibitors of CYP3A4, essential for boosting the efficacy of anti-HIV medications.[1][2] However, their DDI profiles are not identical. The key distinction lies in their capacity for enzyme induction:

  • Ritonavir is a known inducer of multiple drug-metabolizing enzymes and transporters, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and P-glycoprotein (P-gp).[3][4][5][6] This induction is primarily mediated through the activation of the Pregnane X Receptor (PXR).[4][5][7][8]

  • This compound , by contrast, is a more selective CYP3A inhibitor and is considered to be devoid of clinically significant enzyme-inducing properties.[3][9][10][11][12] It is a substantially weaker activator of PXR compared to Ritonavir, minimizing its potential to upregulate the expression of other metabolic pathways.[3][7][8][13]

This fundamental difference makes this compound a potentially "cleaner" pharmacokinetic enhancer, with a more predictable DDI profile in complex polypharmacy regimens.[4][5][14]

The Molecular Basis of Induction: A Tale of Two Nuclear Receptors

The induction of drug-metabolizing enzymes is a transcriptional event, largely governed by the activation of nuclear receptors. When a drug (an activator) enters a hepatocyte, it can bind to receptors like PXR. This binding event initiates a cascade that leads to increased synthesis of target enzymes.

Ritonavir is a potent PXR agonist.[6][8] This activation leads to the upregulation of a broad suite of genes involved in drug disposition. This compound, however, shows markedly reduced activation of PXR, which is the molecular basis for its lack of inducing effects.[3][7][8][13]

G cluster_cell Hepatocyte cluster_nucleus Nucleus Drug Inducer Drug (e.g., Ritonavir) PXR PXR (Inactive) Drug->PXR Binds & Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR XREM XREM (DNA Binding Site) PXR_RXR->XREM Translocates & Binds CYP3A4_Gene CYP3A4 Gene Transcription XREM->CYP3A4_Gene Initiates mRNA mRNA CYP3A4_Gene->mRNA Leads to Protein CYP3A4 Enzyme (Increased Synthesis) mRNA->Protein Translates to

Caption: General mechanism of PXR-mediated enzyme induction.

Quantitative Comparison of Induction Potential

The most reliable method for assessing induction potential in vitro is through assays using primary human hepatocytes.[15][16] These cells maintain the metabolic machinery and regulatory networks found in vivo.[15] The data below, compiled from literature sources, summarizes the comparative effects of this compound and Ritonavir.

Pregnane X Receptor (PXR) Activation

PXR activation is the upstream cause of induction for enzymes like CYP3A4 and CYP2B6. A direct comparison in a PXR activation assay reveals the starkest difference between the two compounds.

CompoundConcentrationPXR Activation (% of Max Response)EC50Source
Ritonavir 10 µM93%1.9 µM[6][8]
This compound 10 µM15%Not Determined[6][7][8]

Insight: Ritonavir is a potent PXR agonist, reaching near-maximal activation at clinically relevant concentrations.[6][8] this compound is a very weak PXR activator, with its response being only 15% of the maximum at a high concentration.[6][7][8] This confirms that this compound is significantly less likely to cause induction via this critical pathway.[13][14]

Induction of Key Cytochrome P450 Enzymes

The downstream consequence of PXR activation is the increased expression of CYP enzymes. Clinical studies have quantified the in vivo induction of several CYPs following administration of Ritonavir.

EnzymeInducerFold Induction (In Vivo)Clinical SignificanceSource
CYP1A2 Ritonavir2.9-foldModerate Induction[17]
CYP2B6 Ritonavir2.4-foldModerate Induction[3][17]
CYP2C9 Ritonavir1.8-foldMild to Moderate Induction[3][17]
CYP2C19 RitonavirInducerMild Induction[3][6]
All above This compoundNo known inductionAvoids DDIs with substrates of these CYPs[3][9][11][12]

Insight: Ritonavir is a broad-spectrum inducer, affecting multiple CYP pathways that are critical for the metabolism of common co-medications (e.g., warfarin via CYP2C9, sertraline via CYP2B6).[3][5] this compound's lack of induction on these pathways simplifies patient management by avoiding this class of DDIs.[9][10][12] For example, the concentration of the CYP2B6 substrate sertraline was significantly decreased when given with Ritonavir but showed no relevant changes with this compound.[3]

Experimental Protocol: Assessing Induction in Primary Human Hepatocytes

To ensure the trustworthiness and reproducibility of induction data, a standardized in vitro methodology is crucial. The use of cryopreserved primary human hepatocytes in a collagen-sandwich culture is the industry gold standard, as recommended by the FDA and EMA.[15][18]

Step-by-Step Workflow
  • Hepatocyte Plating & Culture:

    • Thaw cryopreserved human hepatocytes and plate them on collagen-coated multi-well plates (e.g., 24-well).[15]

    • Allow cells to attach and form a monolayer (approx. 4-6 hours).

    • Apply an overlay of an extracellular matrix component (e.g., Geltrex™ or Collagen I) to maintain hepatocyte morphology and function.[15]

    • Culture cells for 24-48 hours to allow for recovery and stabilization.

  • Compound Treatment:

    • Prepare a concentration series for this compound, Ritonavir, a vehicle control (e.g., 0.1% DMSO), and a positive control inducer (e.g., Rifampicin for CYP3A4).

    • Treat hepatocytes with the compounds once daily for 3 consecutive days (72 hours). This extended treatment period is necessary to observe transcriptional changes.[18]

  • Endpoint Analysis - mRNA Quantification (qPCR):

    • After 72 hours, lyse the cells and harvest the total RNA.

    • Perform reverse transcription to synthesize complementary DNA (cDNA).

    • Use quantitative real-time PCR (qPCR) with specific primers for target genes (e.g., CYP3A4, CYP1A2, CYP2B6) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis & Interpretation:

    • Calculate the fold change in mRNA expression for each treatment group relative to the vehicle control group using the ΔΔCt method.

    • Plot the fold induction against compound concentration to determine the maximum induction (Emax) and the concentration that produces 50% of the maximal effect (EC50).

G A Thaw & Plate Cryopreserved Hepatocytes B Collagen Sandwich Overlay A->B Step 1: Culture Setup C Daily Treatment (72h) - Test Compounds - Positive Control (RIF) - Vehicle Control (DMSO) B->C Step 2: Dosing D Harvest Cells & Isolate RNA C->D Step 3: Endpoint E Reverse Transcription (RNA -> cDNA) D->E F Quantitative PCR (qPCR) - Target Gene (e.g., CYP3A4) - Housekeeping Gene E->F G Data Analysis (Fold Change vs. Vehicle) F->G Step 4: Analysis H Determine EC50 & Emax G->H

Caption: Experimental workflow for in vitro enzyme induction assay.

Clinical Implications and Conclusion

The choice between this compound and Ritonavir as a pharmacokinetic enhancer has significant clinical implications beyond their shared ability to inhibit CYP3A4.

  • For Polypharmacy: In patients taking multiple medications, Ritonavir's broad induction profile creates a higher risk for unpredictable DDIs.[3][6] Drugs metabolized by CYP1A2, CYP2B6, or CYP2C9 may see their efficacy reduced due to accelerated clearance. This compound's cleaner profile mitigates this risk.[9][10][12]

  • Predictability: Because this compound's interactions are primarily limited to inhibition, its DDI profile is more straightforward to predict and manage compared to Ritonavir's dual role as both an inhibitor and an inducer.[4][5][14]

  • Switching Enhancers: When switching a patient from a Ritonavir-boosted regimen to a this compound-boosted one, co-medications must be carefully reviewed.[9][12] A dose adjustment may be necessary for drugs that were previously affected by Ritonavir's inducing properties.[9][12]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Cobicistat for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Cobicistat, a potent cytochrome P450 3A (CYP3A) inhibitor used as a pharmacokinetic enhancer in HIV research and drug development.[1][2] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The following protocols are designed to provide researchers, scientists, and drug development professionals with a self-validating system for this compound waste management, from the point of generation to final disposal.

Hazard Identification and Regulatory Overview

Understanding the classification of this compound is the foundational step for its proper management. While some Safety Data Sheets (SDS) may indicate "no particular hazard associated with this compound" for transport or handling, it is crucial to recognize that disposal regulations often impose stricter classifications.[3] Several authoritative sources mandate that this compound and its containers must be treated as hazardous waste .[4]

The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5] Under RCRA, pharmaceutical waste is subject to stringent "cradle-to-grave" management standards.[5] The causality behind this stringent approach is the potential for active pharmaceutical ingredients (APIs) to have ecotoxicological effects if they enter the environment. Therefore, the most prudent and compliant approach is to manage all this compound waste streams as hazardous.

Key Regulatory Principles:

  • Prohibition of Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[4] The EPA's regulations for healthcare facilities explicitly ban the sewering of hazardous waste pharmaceuticals.[6][7]

  • Local and Institutional Policies: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, which are designed to comply with federal, state, and local laws.

Personnel Safety and Spill Management

Safe handling during use and disposal is paramount. The following personal protective equipment (PPE) and spill management protocols are designed to minimize exposure risks.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is a non-negotiable aspect of laboratory safety when handling this compound powder or solutions.

EquipmentSpecification & Purpose
Eye Protection ANSI Z87.1-rated safety glasses or chemical splash goggles.
Hand Protection Nitrile gloves. Change gloves immediately if contaminated.
Body Protection Standard laboratory coat.
Respiratory Protection A NIOSH-approved respirator may be required if handling large quantities or if there is a risk of aerosolization. Consult your institution's EHS department.
Spill Cleanup Protocol

In the event of a spill, immediate and correct action is required to prevent contamination and exposure.

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Put on all required PPE as listed in the table above.

  • Contain & Clean:

    • For solid spills, avoid creating dust .[4] Gently cover the spill with a damp paper towel or use a commercial spill kit absorbent.

    • Carefully sweep or wipe the material, moving from the outside of the spill inward. A wet cloth can be used to collect the material.[3]

  • Package Waste: Place all contaminated materials (spill absorbent, paper towels, gloves, etc.) into a designated, sealable, and clearly labeled hazardous waste container.

  • Decontaminate: Clean the spill surface with soap and water or an appropriate laboratory disinfectant.

  • Dispose of PPE: Place used gloves and any other contaminated disposable PPE into the hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after cleanup is complete.[4]

This compound Waste Segregation and Collection Workflow

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[8] It prevents the cross-contamination of waste streams and ensures that hazardous materials are handled by qualified personnel. The following workflow and diagram illustrate the decision-making process for segregating this compound waste.

Figure 1: Decision workflow for this compound waste segregation.
Step-by-Step Collection Protocol

  • Identify Waste: Determine if the waste is unused/expired this compound, contaminated labware (e.g., weigh boats, pipette tips), contaminated PPE, or an empty container.

  • Segregate at Source:

    • Unused Product & Contaminated Items: All items grossly contaminated with this compound or any amount of the pure, unused API must be placed directly into a designated hazardous waste container.[4] This container must be compatible with the chemical, properly sealed, and clearly labeled as "Hazardous Waste - this compound".

    • Empty Containers: An original product container is only considered "empty" and non-hazardous if all material has been removed by common practices.[6] For solid this compound, this means the container is visibly clean. If any residue remains, the container itself must be treated as hazardous waste.[4]

  • Container Management: Keep hazardous waste containers closed except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Arrange for Pickup: Follow your institution's procedures to have the full waste container collected by the EHS department or a licensed hazardous waste disposal contractor.

Approved Disposal Methodologies

The final disposition of this compound waste must ensure the complete destruction of the active pharmaceutical ingredient.

Primary Method: High-Temperature Incineration

The universally recommended disposal method for this compound and other pharmaceutical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[9] This is considered a best management practice by the EPA.[5]

  • Mechanism: Incineration permanently destroys the chemical structure of the this compound API, preventing it from entering ecosystems.

  • Procedure: This disposal pathway is exclusively managed by licensed hazardous material disposal companies that can provide a manifest documenting the waste's journey from the laboratory to the final disposal facility.

Waste Stream Classification Summary
Waste TypeDisposal Classification & MethodRationale
Unused/Expired this compound Hazardous Waste. Must be incinerated via a licensed vendor.Highest concentration of active API, requiring complete destruction.
Contaminated PPE/Labware Hazardous Waste. Must be incinerated via a licensed vendor.Trace contamination poses a risk and must be managed as hazardous.[10]
Empty, Un-rinsed Container Hazardous Waste. Must be incinerated via a licensed vendor.Residual API requires the container to be handled as hazardous waste.[4]
Empty, Rinsed Container Non-Hazardous Waste. May be recycled or disposed of in regular trash.The hazardous component has been removed (assuming rinse-aid is also properly disposed of).

References

A Senior Application Scientist's Guide to Handling Cobicistat: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Cobicistat. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document provides a detailed, experience-driven framework for managing this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of this compound

This compound is a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes, used as a pharmacokinetic enhancer for certain antiretroviral drugs.[1] While it does not possess anti-HIV activity itself, its potent biological action necessitates careful handling.[1] A review of Safety Data Sheets (SDS) reveals some inconsistencies in hazard classification. For instance, some suppliers classify it as "Harmful if swallowed" and a "serious eye irritant"[2][3], while others do not assign it a hazard classification under the Globally Harmonized System (GHS). One SDS notes it as a "Pharmaceutical related compound of unknown potency."[4]

Given these discrepancies, a conservative approach is paramount. We must treat this compound as a potentially hazardous compound, with risks of irritation upon contact and potential systemic effects if ingested or inhaled. This principle of precaution forms the basis of the following recommendations.

Summary of Hazard Classifications
Hazard StatementClassificationSource(s)
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)MedKoo Biosciences[2], Carl ROTH[3]
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)MedKoo Biosciences[2], Carl ROTH[3]
Hazard(s) Not Otherwise ClassifiedPharmaceutical related compound of unknown potencyCleanchem Laboratories[4]
GHS ClassificationNot ClassifiedCayman Chemical

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the potential for exposure. The core principle is to establish a robust barrier between you and the compound.

Core PPE Requirements:
  • Gloves: Double gloving is the standard for handling hazardous drugs.[5] Use chemotherapy-rated gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard.[6] The inner glove should be tucked under the cuff of your lab coat, and the outer glove placed over the cuff.[5] Change the outer glove immediately if you suspect contamination or every 30-60 minutes during extended procedures.[7]

  • Eye/Face Protection: Use safety glasses with side shields at a minimum.[3] If there is a risk of splashes or generating aerosols, a face shield is required.[8]

  • Lab Coat/Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is mandatory.[5] The gown should close in the back to prevent frontal contamination.[9]

  • Respiratory Protection: When handling this compound powder outside of a containment device (e.g., weighing), a NIOSH-approved respirator is necessary to prevent inhalation of fine particles.[4][10]

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the handling task.

PPE_Selection_Workflow cluster_start Task Assessment cluster_ppe PPE Selection start Identify Task: Handling this compound task_solution Handling Solutions (in fume hood) start->task_solution task_weighing Weighing Powder (outside fume hood) start->task_weighing task_spill Spill Cleanup start->task_spill ppe_base Core PPE: - Double Chemo Gloves - Impermeable Gown - Safety Glasses ppe_splash Add Face Shield ppe_powder Add Respirator (e.g., N95) task_solution->ppe_base task_weighing->ppe_base task_weighing->ppe_powder Risk of Inhalation task_spill->ppe_base task_spill->ppe_splash Risk of Splash task_spill->ppe_powder If Powder Spill

Caption: PPE Selection Workflow for this compound Handling.

Operational Plan: Safe Handling and Storage Protocols

Adherence to a strict operational plan minimizes the risk of exposure and environmental contamination.

Engineering Controls:

Always handle this compound within a certified chemical fume hood or other appropriate containment ventilation device to minimize inhalation exposure.[2][10]

Step-by-Step Handling Protocol (Powder):
  • Preparation: Designate a specific area for handling this compound. Assemble all necessary equipment, including a pre-cleaned weigh boat, spatula, and sealable container for the final product.

  • Donning PPE: Follow the correct sequence for putting on PPE: gown, inner gloves, outer gloves, and eye/face protection. If required, perform a fit check for your respirator.

  • Weighing: Perform all manipulations of the powder within the fume hood. Carefully weigh the desired amount of this compound. Avoid creating dust by handling the powder gently.

  • Transfer: If dissolving, add the solvent to the vessel containing the this compound powder slowly to avoid splashing.

  • Post-Handling: Tightly seal all containers holding this compound. Decontaminate the spatula and work surface (see Section 4).

  • Doffing PPE: Remove PPE in a manner that prevents cross-contamination. The outer gloves are removed first, followed by the gown, and then the inner gloves. Wash hands thoroughly with soap and water immediately after.[5]

Storage:

Store this compound at room temperature (20°C to 25°C or 68°F to 77°F) in its original, tightly closed container.[11][12] If the container includes a desiccant, do not remove it, as it protects the compound from moisture.[11]

Emergency and Disposal Plan

A clear, rehearsed plan for emergencies is critical. Every member of the lab should be familiar with these procedures.

Spill Cleanup Protocol:

Immediate and correct response to a spill is vital to prevent widespread contamination.

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.[8]

  • Don PPE: At a minimum, don a disposable gown, two pairs of chemotherapy-rated gloves, and a face shield.[8] For a powder spill, a respirator is also required.

  • Containment:

    • For Powders: Gently cover the spill with absorbent pads or paper towels wetted with water to prevent the powder from becoming airborne.[8][13]

    • For Liquids: Cover the spill with absorbent material, starting from the outside and working inward to prevent spreading.[14]

  • Cleanup: Using tongs or a scoop, carefully collect all contaminated absorbent materials and any broken glass. Place them into a designated, sealable hazardous waste bag.[8]

  • Decontamination: Clean the spill area thoroughly. A multi-step process is recommended for hazardous drugs:

    • Step 1: Clean the area with a detergent solution.[8]

    • Step 2: Decontaminate with a 10% bleach solution, followed by a neutralizer like sodium thiosulfate to prevent corrosion of stainless steel surfaces.[8][15]

    • Step 3: Rinse the area with clean water.[8]

  • Disposal: Seal the hazardous waste bag containing all cleanup materials and used PPE. Dispose of it according to your institution's hazardous waste procedures.[8]

The following diagram outlines the logical flow for responding to a this compound spill.

Spill_Response_Workflow cluster_contain 3. Contain Spill cluster_decon 5. Decontaminate Surface start Spill Occurs alert 1. Alert Others & Secure Area start->alert ppe 2. Don Full PPE (Gloves, Gown, Face Shield, +/- Respirator) alert->ppe spill_type Liquid or Powder? ppe->spill_type contain_liquid Absorb with pads (outside-in) spill_type->contain_liquid Liquid contain_powder Cover with wetted pads (prevents aerosolization) spill_type->contain_powder Powder cleanup 4. Collect Debris (into hazardous waste bag) contain_liquid->cleanup contain_powder->cleanup decon1 Clean with Detergent cleanup->decon1 decon2 Apply Bleach Solution decon1->decon2 decon3 Neutralize (e.g., Sodium Thiosulfate) decon2->decon3 decon4 Rinse with Water decon3->decon4 dispose 6. Dispose of All Waste (as hazardous) decon4->dispose end Cleanup Complete dispose->end

Caption: Step-by-step workflow for this compound spill response.

First Aid Measures:
  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2][4]

Disposal of Unused this compound:

Unused or expired this compound must be treated as hazardous chemical waste. It should be offered to a licensed hazardous material disposal company.[4][10] Do not dispose of it in standard laboratory trash or down the drain. Always follow all federal, state, and local environmental regulations.[10]

Conclusion

By integrating these principles of hazard awareness, correct PPE usage, and structured operational and emergency plans, you build a resilient safety culture. The causality is clear: understanding the risks of this compound informs the selection of appropriate barriers, and rehearsed procedures ensure that both routine handling and unexpected events are managed with precision and safety. This guide serves as a foundational resource, but it must be complemented by institution-specific training and a commitment to vigilant laboratory practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cobicistat
Reactant of Route 2
Reactant of Route 2
Cobicistat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.